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  • Product: (4-Methoxycyclohexyl)methanol
  • CAS: 101869-74-3

Core Science & Biosynthesis

Foundational

Technical Guide: (4-Methoxycyclohexyl)methanol Isomers

Stereochemical Analysis, Synthesis, and Separation Protocols Executive Summary (4-Methoxycyclohexyl)methanol (MCHM-OMe) serves as a critical aliphatic building block in medicinal chemistry, particularly in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Analysis, Synthesis, and Separation Protocols

Executive Summary (4-Methoxycyclohexyl)methanol (MCHM-OMe) serves as a critical aliphatic building block in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and as a bioisostere for phenyl rings to improve saturation (Fsp3) scores in drug candidates. Its efficacy and physicochemical properties—such as solubility and metabolic stability—are strictly governed by its stereochemistry. This guide provides a rigorous technical analysis of the cis and trans isomers, detailing their thermodynamic stability, synthetic pathways, and separation methodologies.

Part 1: Structural & Conformational Analysis

Stereochemical Definitions

In 1,4-disubstituted cyclohexanes, isomerism is defined by the relative orientation of the substituents with respect to the mean plane of the ring.

  • Trans-isomer: The hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups lie on opposite sides of the ring plane.

  • Cis-isomer: Both groups lie on the same side of the ring plane.[1]

Thermodynamic Stability (A-Value Analysis)

The conformational preference is dictated by 1,3-diaxial interactions. To minimize steric strain, substituents prefer the equatorial position.[2] The stability is quantified using A-values (Gibbs free energy difference between axial and equatorial conformers):

  • -CH₂OH (Hydroxymethyl): A-value ≈ 1.65 kcal/mol

  • -OCH₃ (Methoxy): A-value ≈ 0.60 kcal/mol

Conformational Preferences:

  • Trans (Thermodynamic Product):

    • Can exist as diaxial (a,a) or diequatorial (e,e).

    • The (e,e) conformation places both bulky groups in equatorial positions, eliminating 1,3-diaxial strain.

    • Result: The trans-(e,e) isomer is the global energy minimum.

  • Cis (Kinetic/Higher Energy):

    • Must exist as (a,e) or (e,a).

    • Since -CH₂OH is bulkier (1.65 vs 0.60), the equilibrium strongly favors the conformation where -CH₂OH is equatorial and -OCH₃ is axial.

    • Result: The cis isomer inherently possesses higher potential energy due to the axial methoxy group's interactions.

Energy Landscape Diagram

The following diagram illustrates the relative energy states of the conformers.

ConformationEnergy cluster_0 Trans Isomer (Thermodynamic) cluster_1 Cis Isomer Trans_EE Trans (e,e) Both Equatorial Lowest Energy (0 kcal/mol) Cis_AE Cis (e,a) -CH2OH (eq) / -OCH3 (ax) Intermediate Energy Trans_EE->Cis_AE Isomerization (Requires Bond Breaking) Trans_AA Trans (a,a) Both Axial High Steric Strain Trans_AA->Trans_EE Ring Flip (Favored) Cis_EA Cis (a,e) -CH2OH (ax) / -OCH3 (eq) High Energy Cis_EA->Cis_AE Ring Flip (Favored)

Figure 1: Conformational energy landscape. The Trans (e,e) conformation is the most stable, while Cis isomers retain residual steric strain.

Part 2: Synthetic Pathways[3][4]

Route A: Catalytic Hydrogenation (Industrial)

The most direct route involves the hydrogenation of methyl 4-methoxybenzoate followed by reduction.

  • Step 1: Hydrogenation of the aromatic ring using Rh/C or Ru/C at high pressure (50–100 bar).

    • Outcome: Typically yields a mixture of cis and trans isomers (often 60:40 to 70:30 favoring cis under kinetic control).

  • Step 2: Isomerization (Optional). Heating with sodium methoxide (NaOMe) allows the mixture to equilibrate to the thermodynamic trans isomer.

  • Step 3: Reduction of the ester to alcohol using LiAlH₄.

Route B: Hydride Reduction (Laboratory Scale)

Starting from commercially available 4-methoxycyclohexanecarboxylic acid.

  • Protocol: Direct reduction using Borane-THF (BH₃·THF) or LiAlH₄. This preserves the stereochemistry of the starting acid. If the starting material is a mixture, the product will be a mixture.

Part 3: Analytical Characterization

Distinguishing the isomers requires high-field NMR or Gas Chromatography.

1H NMR Spectroscopy

The coupling constants (


) of the methine protons are diagnostic.
FeatureTrans Isomer (e,e)Cis Isomer (e,a)
H1 (at -CH₂OH) Axial (

Hz)
Axial (

Hz)
H4 (at -OCH₃) Axial (

Hz)
Equatorial (

Hz)
Chemical Shift (H4) Upfield (Shielded)Downfield (Deshielded)
  • Interpretation: In the trans isomer, the proton at C4 is axial (anti-periplanar to neighbors), resulting in a wide triplet-of-triplets splitting pattern. In the cis isomer, the -OCH₃ group is forced axial, making the H4 proton equatorial, which appears as a narrow multiplet.

GC/MS Characteristics

Based on data from the structural analog (4-methylcyclohexyl)methanol (MCHM):

  • Elution Order: On non-polar columns (e.g., DB-5, HP-5), the trans isomer typically elutes before the cis isomer.

  • Boiling Point: Trans isomers often have slightly lower boiling points due to more compact effective volumes in the gas phase, despite higher melting points in the solid state.

Part 4: Separation & Purification Protocols

Separating these isomers is challenging due to their similar polarity. The following protocol utilizes derivatization to enhance separation factors.

Workflow: Derivatization-Based Separation

This method is recommended when flash chromatography fails to resolve the free alcohols.

SeparationProtocol Start Crude Mixture (Cis/Trans Alcohols) Step1 1. Derivatization React with 3,5-Dinitrobenzoyl Chloride (Pyridine, DCM, 0°C) Start->Step1 Step2 2. Fractional Crystallization Solvent: Ethanol/Hexane Step1->Step2 Step3 3. Filtration Step2->Step3 Crystals Solid Precipitate (Enriched Trans-Ester) Step3->Crystals Trans crystallizes preferentially Filtrate Mother Liquor (Enriched Cis-Ester) Step3->Filtrate Step4A 4. Hydrolysis (Trans) NaOH/MeOH, Reflux Crystals->Step4A Step4B 4. Hydrolysis (Cis) NaOH/MeOH, Reflux Filtrate->Step4B FinalTrans Pure Trans-Alcohol (>98% de) Step4A->FinalTrans FinalCis Enriched Cis-Alcohol Step4B->FinalCis

Figure 2: Purification workflow using 3,5-dinitrobenzoate derivatives. The trans-derivative typically crystallizes more readily due to better packing.

Detailed Protocol (Self-Validating)
  • Derivatization: Dissolve crude (4-methoxycyclohexyl)methanol (1.0 eq) in DCM. Add Pyridine (1.5 eq) and cool to 0°C. Slowly add 3,5-dinitrobenzoyl chloride (1.2 eq). Stir until TLC shows consumption of starting material.

  • Crystallization: Work up the reaction (wash with 1M HCl, then NaHCO₃). Evaporate solvent.[3][4] Recrystallize the residue from hot ethanol.

    • Validation Point: The trans isomer derivative usually forms needle-like crystals, while the cis remains in the mother liquor or forms an oil.

  • Hydrolysis: Isolate the crystals. Hydrolyze using 1M NaOH in Methanol (reflux, 1h). Extract with ether to recover the pure trans-alcohol.

Part 5: Applications in Drug Discovery

Bioisosteres and Linkers

(4-Methoxycyclohexyl)methanol is increasingly used to replace planar phenyl rings.

  • Fsp3 Enhancement: Increasing the fraction of sp3-hybridized carbons improves water solubility and reduces non-specific binding compared to aromatic analogs.

  • PROTAC Linkers: The rigid cyclohexane core provides a defined vector for exit vectors in bifunctional molecules, where the trans isomer offers a linear extension (180° dihedral angle substitute) and the cis isomer offers a "kinked" geometry.

References

  • U.S. Geological Survey (USGS). (2014). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methoxycyclohexyl)methanol

Introduction (4-Methoxycyclohexyl)methanol is a saturated alicyclic alcohol featuring a cyclohexane ring substituted with a methoxy group and a hydroxymethyl group.[1][2] This bifunctional molecule, with its distinct cis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methoxycyclohexyl)methanol is a saturated alicyclic alcohol featuring a cyclohexane ring substituted with a methoxy group and a hydroxymethyl group.[1][2] This bifunctional molecule, with its distinct cis and trans isomers, serves as a versatile building block in medicinal chemistry and materials science.[3] The cyclohexane scaffold is a prevalent motif in drug discovery, and the primary alcohol and ether functionalities offer multiple handles for synthetic elaboration.[4][5] This guide provides a comprehensive overview of robust and field-proven synthetic pathways to (4-Methoxycyclohexyl)methanol, focusing on the chemical rationale behind procedural choices and providing detailed, reproducible protocols for researchers and drug development professionals.

Pathway 1: Hydride Reduction of 4-Methoxycyclohexanecarboxylic Acid and its Ester Derivatives

The most direct and widely employed strategy for synthesizing (4-Methoxycyclohexyl)methanol involves the reduction of the corresponding carboxylic acid or its ester. This approach is favored for its high efficiency and predictable outcomes. The choice of reducing agent is critical; powerful hydride donors are required to reduce the resonance-stabilized carboxyl or ester group.

Scientific Principle: The Role of Lithium Aluminum Hydride (LAH)

Carboxylic acids and esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[6] The conversion to a primary alcohol necessitates a more potent source of hydride ions (H⁻). Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[7][8] The high polarity of the Al-H bond in the [AlH₄]⁻ anion makes the hydride exceptionally nucleophilic.[7] The reduction mechanism involves two key stages:

  • Initial Hydride Attack: The reaction begins with an acid-base reaction if starting from the carboxylic acid, where LAH deprotonates the acid to form a lithium carboxylate salt and hydrogen gas.[9] For an ester, the reaction proceeds directly to the nucleophilic addition of a hydride to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[10]

  • Collapse and Second Reduction: The tetrahedral intermediate collapses, eliminating an alkoxide (from an ester) or an O-Al species (from the carboxylate) to form an aldehyde intermediate.[7][10] This aldehyde is more reactive than the starting material and is immediately reduced by a second equivalent of hydride to form an alkoxide.[6] An aqueous acidic workup then protonates the alkoxide to yield the final primary alcohol.[10]

Experimental Approach A: Direct Reduction of 4-Methoxycyclohexanecarboxylic Acid

This method offers a straightforward conversion in a single synthetic step from a commercially available or readily accessible starting material.[11]

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add lithium aluminum hydride (LAH) (1.5 equivalents) to anhydrous tetrahydrofuran (THF) in the flask and cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 4-methoxycyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching (Workup): Caution: This procedure is highly exothermic and liberates flammable hydrogen gas. It must be performed in a well-ventilated fume hood away from ignition sources.[10] Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LAH. Following this, add water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Isolation and Purification: A granular precipitate of aluminum salts will form. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.[10] Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (4-Methoxycyclohexyl)methanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification flask Flask with Anhydrous THF + LAH funnel Dropping Funnel with 4-Methoxycyclohexanecarboxylic Acid in THF addition 1. Dropwise Addition at 0 °C funnel->addition Add dropwise reflux 2. Reflux (2-4h) addition->reflux quench 3. Quench (0 °C) (Ethyl Acetate, H₂O, NaOH) reflux->quench filtration 4. Filtration quench->filtration dry_concentrate Dry & Concentrate Filtrate filtration->dry_concentrate purify Vacuum Distillation or Column Chromatography dry_concentrate->purify product (4-Methoxycyclohexyl)methanol purify->product

Caption: Workflow for LAH reduction of 4-methoxycyclohexanecarboxylic acid.

Experimental Approach B: Esterification followed by Reduction

An alternative two-step route involves first converting the carboxylic acid to its corresponding methyl or ethyl ester, which is then reduced. This can be advantageous as esters are often less polar and easier to purify by distillation than their parent carboxylic acids.

Step 1: Fischer Esterification

  • Combine 4-methoxycyclohexanecarboxylic acid (1.0 equivalent), methanol (a large excess, serving as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield methyl 4-methoxycyclohexanecarboxylate. This ester can be purified by vacuum distillation if necessary.

Step 2: Reduction of Methyl 4-methoxycyclohexanecarboxylate

  • The protocol for the LAH reduction of the ester is nearly identical to that for the carboxylic acid.[10] Follow the steps outlined in Experimental Approach A , substituting methyl 4-methoxycyclohexanecarboxylate for the carboxylic acid. The key difference in the mechanism is the absence of the initial acid-base reaction.[9]

Comparative Data for Pathway 1
ParameterApproach A: Direct Acid ReductionApproach B: Esterification & Reduction
Starting Material 4-Methoxycyclohexanecarboxylic acid4-Methoxycyclohexanecarboxylic acid
Key Reagents LiAlH₄, Anhydrous THFH₂SO₄ (cat.), Methanol; then LiAlH₄, Anhydrous THF
Number of Steps 12
Typical Yield 85-95%>90% (Esterification), 90-98% (Reduction)
Key Considerations Vigorous reaction with LAH.Intermediate purification may be beneficial.

Pathway 2: Synthesis from p-Anisic Acid via Catalytic Hydrogenation

Scientific Principle: Aromatic Ring Hydrogenation

The hydrogenation of the aromatic ring is a thermodynamically favorable but kinetically slow process that requires a catalyst and typically elevated temperature and pressure.[14] Ruthenium-based catalysts, such as Ruthenium on carbon (Ru/C), are particularly effective for the hydrogenation of benzoic acid and its derivatives.[14] The reaction involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to saturate the ring, yielding the corresponding cyclohexanecarboxylic acid.

Experimental Protocol

Step 1: Catalytic Hydrogenation of p-Anisic Acid

  • Reactor Setup: Place p-anisic acid (1.0 equivalent), a suitable solvent such as 1,4-dioxane/water mixture, and 5% Ruthenium on carbon (Ru/C) catalyst (e.g., 5 mol%) into a high-pressure autoclave reactor.[14]

  • Hydrogenation: Seal the reactor, purge it several times with nitrogen and then with hydrogen gas. Pressurize the reactor with hydrogen to approximately 6-7 MPa (60-70 atm).

  • Reaction: Heat the reactor to 150-180 °C while stirring vigorously. Maintain the temperature and pressure for 6-12 hours or until hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the catalyst with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 4-methoxycyclohexanecarboxylic acid. This product can be used directly in the next step or purified by recrystallization.

Step 2: Reduction to (4-Methoxycyclohexyl)methanol

  • The 4-methoxycyclohexanecarboxylic acid obtained from the hydrogenation step is then reduced to the target alcohol using the LAH protocol described in Pathway 1, Experimental Approach A .

Synthesis Pathway Diagram: From p-Anisic Acid

G start p-Anisic Acid intermediate 4-Methoxycyclohexane- carboxylic Acid start->intermediate  Catalytic Hydrogenation (Ru/C, H₂, High P, T)   final (4-Methoxycyclohexyl)methanol intermediate->final  LAH Reduction (1. LiAlH₄, THF 2. H₃O⁺ workup)  

Caption: Overall synthesis route starting from p-anisic acid.

Product Characterization and Isomer Considerations

The final product, (4-Methoxycyclohexyl)methanol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and provide information on the ratio of cis and trans isomers.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the alcohol (around 3300 cm⁻¹) and C-O stretches for the ether and alcohol.[2]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this can confirm the molecular weight (144.21 g/mol ) and purity.[2][15]

It is important to note that these syntheses will typically produce a mixture of cis and trans isomers.[3] The specific ratio can depend on the stereochemistry of the starting 4-methoxycyclohexanecarboxylic acid, which in turn is influenced by the conditions of the catalytic hydrogenation. Separation of these isomers often requires careful fractional distillation or preparative chromatography.

Conclusion

The synthesis of (4-Methoxycyclohexyl)methanol can be reliably achieved through several well-established pathways. The reduction of 4-methoxycyclohexanecarboxylic acid or its methyl ester using lithium aluminum hydride offers a high-yield and direct route from a saturated precursor. For cases requiring synthesis from a more fundamental starting material, the catalytic hydrogenation of p-anisic acid provides an excellent and scalable entry point. The choice between these pathways will depend on the availability of starting materials, scale of the reaction, and the specific isomeric purity requirements of the final application. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). (4-Methoxycyclohexyl)methanol | C8H16O2 | CID 18533153 - PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(2-methylenecyclohexyl)methanol | C15H20O2 | CID 586293 - PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-methoxycyclohexyl)methanol (C8H16O2). Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol - PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Siegel, S., & Morse, J. G. (1957). Studies of Configuration. III. The Rearrangement of Derivatives of 3- and 4-Methoxycyclohexanecarboxylic Acids. Journal of the American Chemical Society, 79(12), 3093–3097. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohexanemethanol | C8H16O | CID 118193 - PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rac-(1r,4r)-4-methoxycyclohexane-1-carboxylic acid - PubChem. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Retrieved from [Link]

  • Designer-drug.com. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102701906A - Methanol purification method.
  • Google Patents. (n.d.). US4013521A - Process for purifying methanol by distillation.

Sources

Foundational

(4-Methoxycyclohexyl)methanol molecular structure and weight

An In-Depth Technical Guide to (4-Methoxycyclohexyl)methanol: Molecular Structure, Properties, and Analysis Introduction (4-Methoxycyclohexyl)methanol is a saturated alicyclic alcohol characterized by a cyclohexane scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Methoxycyclohexyl)methanol: Molecular Structure, Properties, and Analysis

Introduction

(4-Methoxycyclohexyl)methanol is a saturated alicyclic alcohol characterized by a cyclohexane scaffold bearing two distinct functional groups: a primary alcohol (-CH₂OH) and a methoxy ether (-OCH₃). Its molecular formula is C₈H₁₆O₂ and it has a molecular weight of approximately 144.21 g/mol [1][2]. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to stereoisomerism, a critical aspect of its chemistry. While not as extensively documented as some related compounds like 4-Methylcyclohexanemethanol (MCHM), its bifunctional nature—offering sites for both ether and alcohol chemistry—makes it a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a detailed examination of its molecular structure, physicochemical properties, and the analytical methodologies required for its definitive characterization.

Molecular Structure and Stereochemistry

The chemical identity and reactivity of (4-Methoxycyclohexyl)methanol are fundamentally dictated by its three-dimensional structure. Understanding its core scaffold and the spatial arrangement of its substituents is paramount for any application.

Core Structure and Conformational Analysis

The molecule is built upon a cyclohexane ring, which preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups are located at opposite ends of the ring in a 1,4-relationship. In the chair conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are generally more stable for larger substituent groups as they avoid 1,3-diaxial interactions, a form of steric hindrance.

Diastereomerism: cis and trans Isomers

The 1,4-disubstitution pattern results in two distinct diastereomers: cis and trans.

  • trans Isomer: The two substituents are on opposite faces of the cyclohexane ring. In the most stable chair conformation, both the methoxy and hydroxymethyl groups can occupy equatorial positions, leading to a highly stable, low-energy state.

  • cis Isomer: The two substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. The ring will rapidly flip between two chair forms, but the conformation where the bulkier group (hydroxymethyl) occupies the equatorial position is generally favored.

The distinction between these isomers is not trivial; they are unique compounds with different physical properties, spectroscopic signatures, and biological activities[3].

Caption: Chair conformations of trans and cis isomers.

Physicochemical Properties

A summary of the key computed and identifying properties for (4-Methoxycyclohexyl)methanol is provided below. This data is essential for laboratory handling, analytical method development, and computational modeling.

PropertyValueSource
IUPAC Name (4-methoxycyclohexyl)methanolPubChem[1]
Molecular Formula C₈H₁₆O₂PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
CAS Number 101869-74-3PubChem[1]
Canonical SMILES COC1CCC(CC1)COPubChem[1]
InChIKey NCHJRCMIGDFPBX-UHFFFAOYSA-NPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem
XLogP3-AA (logP) 0.9PubChem[1]
GHS Hazard Classification Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.European Chemicals Agency (ECHA)[1]

Spectroscopic and Analytical Characterization

Definitive structural elucidation and differentiation between the cis and trans isomers require a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure and stereochemistry of (4-Methoxycyclohexyl)methanol.

  • ¹H NMR: The proton NMR spectrum would reveal key signals: a singlet around 3.3 ppm for the three methoxy (-OCH₃) protons, a doublet or triplet around 3.5 ppm for the two hydroxymethyl (-CH₂OH) protons, and a broad multiplet between 1.0-2.2 ppm for the cyclohexane ring protons. The width and coupling constants of the protons at C1 and C4 (the carbons bearing the substituents) are highly diagnostic of their axial or equatorial orientation, allowing for unambiguous assignment of the cis and trans isomers.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals. The methoxy carbon would appear around 56 ppm, the hydroxymethyl carbon around 68 ppm, and the cyclohexane carbons in the 25-45 ppm range. The exact chemical shifts would differ slightly but measurably between the two isomers.

  • 2D NMR (COSY, HSQC): Techniques like COSY would confirm proton-proton couplings within the ring, while HSQC would correlate each proton with its directly attached carbon, enabling full assignment of the spectra[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups based on their vibrational frequencies[5]. The IR spectrum of (4-Methoxycyclohexyl)methanol would be characterized by:

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol group.

  • Multiple sharp absorption bands between 2850-3000 cm⁻¹ due to the C-H stretching of the sp³ hybridized carbons in the cyclohexane ring and methyl groups.

  • A distinct C-O stretching band for the ether linkage around 1100 cm⁻¹ and another for the primary alcohol around 1050 cm⁻¹[5].

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) serves to confirm the molecular weight and provides structural information through fragmentation patterns[5]. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation could involve the loss of water (m/z = 126), a methoxy radical (m/z = 113), or a hydroxymethyl radical (m/z = 113), providing further evidence for the proposed structure.

G start Proposed Synthesis Product purify Purification (e.g., Column Chromatography) start->purify isomer_check Isomer Separation Check (TLC, GC-MS) purify->isomer_check nmr NMR Spectroscopy (¹H, ¹³C, COSY) - Stereochemistry - Connectivity isomer_check->nmr final Characterized Compound (cis/trans Isomers) isomer_check->final ir IR Spectroscopy - Functional Groups (OH, C-O) ms Mass Spectrometry - Molecular Weight - Fragmentation

Caption: A typical analytical workflow for compound characterization.

Synthetic Considerations

While specific, optimized synthetic procedures for (4-Methoxycyclohexyl)methanol are not widely published, a plausible and logical pathway can be designed based on established organic chemistry principles, similar to the synthesis of related molecules[6].

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from 4-oxocyclohexanecarboxylic acid. The strategy involves protecting the carboxylic acid, reducing the ketone, methylating the resulting alcohol, and finally reducing the protected acid to the target primary alcohol.

Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

  • Dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours until TLC analysis indicates completion.

  • Neutralize, extract with an organic solvent, and concentrate to yield methyl 4-oxocyclohexanecarboxylate. Causality: This Fischer esterification protects the carboxylic acid as a methyl ester, preventing it from reacting with subsequent reagents.

Step 2: Reduction of the Ketone

  • Dissolve the keto-ester from Step 1 in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

  • Stir for 1-2 hours until the reaction is complete.

  • Quench the reaction carefully with water, extract, and purify to yield methyl 4-hydroxycyclohexanecarboxylate (as a mix of cis and trans isomers). Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the less reactive ester group.

Step 3: Williamson Ether Synthesis

  • Dissolve the hydroxy-ester from Step 2 in anhydrous THF.

  • Add sodium hydride (NaH) (1.2 eq) at 0 °C and stir for 30 minutes.

  • Add methyl iodide (CH₃I) (1.2 eq) and allow the reaction to warm to room temperature overnight.

  • Quench with water, extract, and purify to obtain methyl 4-methoxycyclohexanecarboxylate. Causality: This classic ether synthesis first forms an alkoxide with a strong base (NaH), which then acts as a nucleophile to displace iodide from CH₃I, forming the desired methoxy group.

Step 4: Reduction of the Ester

  • Dissolve the methoxy-ester from Step 3 in anhydrous THF or diethyl ether.

  • Add the solution dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in the same solvent at 0 °C.

  • Stir for 2-4 hours.

  • Perform a sequential Fieser workup (water, then NaOH solution, then water), filter the aluminum salts, and concentrate the filtrate.

  • Purify the crude product via column chromatography to separate the cis and trans isomers of (4-Methoxycyclohexyl)methanol. Causality: LiAlH₄ is a powerful reducing agent required to reduce the stable ester functional group to a primary alcohol.

Conclusion

(4-Methoxycyclohexyl)methanol is a structurally well-defined bifunctional molecule whose chemistry is dominated by its cyclohexane framework and the stereochemical relationship between its methoxy and hydroxymethyl groups. The existence of stable and separable cis and trans diastereomers is its most significant structural feature. While detailed application data is sparse, its architecture makes it a valuable building block for creating more complex molecules. The analytical techniques and synthetic strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to confidently synthesize, characterize, and utilize this versatile compound in their work.

References

  • (4-Methoxycyclohexyl)methanol | C8H16O2 | CID 18533153. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • [4-(HYDROXYMETHYL)CYCLOHEXYL]METHANOL | CAS 105-08-8. (n.d.). Matrix Fine Chemicals. Retrieved February 12, 2026, from [Link]

  • 4-Methylcyclohexanemethanol | C8H16O | CID 118193. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • [4-[[4-(Hydroxymethyl)cyclohexyl]methyl]cyclohexyl]methanol | C15H28O2 | CID 21285040. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • (cis-4-Methylcyclohexyl)methanol Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved February 12, 2026, from [Link]

  • Physicochemical Parameters for (4-Methylcyclohexyl)methanol. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • (4-Methoxyphenyl)(2-methylenecyclohexyl)methanol | C15H20O2 | CID 586293. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Methanol Synthesis Catalyst. (n.d.). Smart Catalyst. Retrieved February 12, 2026, from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling & Synthesis of (4-Methoxycyclohexyl)methanol

Executive Summary (4-Methoxycyclohexyl)methanol (CAS: 101869-74-3) is a bifunctional cyclohexane scaffold increasingly utilized in medicinal chemistry as a non-aromatic linker and polarity-modulating fragment.[1] Charact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxycyclohexyl)methanol (CAS: 101869-74-3) is a bifunctional cyclohexane scaffold increasingly utilized in medicinal chemistry as a non-aromatic linker and polarity-modulating fragment.[1] Characterized by a 1,4-disubstitution pattern, it exists as distinct cis and trans diastereomers, each possessing unique vector properties and lipophilic profiles.[1] This guide provides a definitive analysis of its physicochemical properties, stereochemical behavior, and validated synthetic protocols, serving as a reference for its integration into lead optimization campaigns.[1]

Chemical Identity & Stereochemistry

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-Methoxycyclohexyl)methanol
Common Name 4-Methoxycyclohexylcarbinol
CAS Number (Mix) 101869-74-3
CAS (Trans) 888710-00-7
CAS (Cis) 1207625-64-6
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
SMILES COC1CCC(CC1)CO
Stereochemical Conformation Analysis

The physicochemical behavior of (4-Methoxycyclohexyl)methanol is governed by the conformational preference of the cyclohexane ring.[1]

  • Trans-Isomer (Thermodynamic Product): In the 1,4-disubstituted system, the trans isomer allows both the methoxy (-OMe) and hydroxymethyl (-CH₂OH) groups to occupy equatorial positions (diequatorial, e,e).[1] This minimizes 1,3-diaxial interactions, making the trans isomer thermodynamically more stable (approx. 2-3 kcal/mol lower in energy).[1]

  • Cis-Isomer (Kinetic/Higher Energy): The cis isomer forces one substituent into an axial position (a,e or e,a).[1] Due to the A-values (energy penalty for axial orientation) of -CH₂OH (~1.7 kcal/mol) and -OMe (~0.6 kcal/mol), the conformer with the equatorial hydroxymethyl group is slightly favored, but the overall molecule remains higher in energy than the trans form.[1]

Conformation cluster_trans Trans-Isomer (Thermodynamically Preferred) cluster_cis Cis-Isomer (Higher Energy) Trans_EE Diequatorial (e,e) Both groups equatorial Min. Steric Strain Cis_AE Axial/Equatorial (a,e) One group axial 1,3-Diaxial Strain Trans_EE->Cis_AE Isomerization (High T, Catalyst) Start 1,4-Substitution Pattern Start->Trans_EE Thermodynamic Control Start->Cis_AE Kinetic Control

Figure 1: Conformational analysis of 1,4-disubstituted cyclohexane isomers. The trans-diequatorial conformation represents the global minimum.[1]

Physicochemical Properties

The following data aggregates experimental baselines and high-confidence predicted values derived from structure-activity relationship (SAR) algorithms.

PropertyValue / RangeContext & Notes
Physical State Colorless LiquidViscous oil at RT due to H-bonding.[1]
Boiling Point 220°C - 230°C (Predicted)Significantly higher than the methyl analog (MCHM, 202°C) due to ether polarity.[1]
Density 0.98 - 1.02 g/cm³Estimated.[1] Higher than MCHM (0.91 g/cm³) due to oxygen content.[1]
LogP (Lipophilicity) 0.9 (Experimental/Computed)Optimal for CNS penetration. Lower than MCHM (LogP ~2.2), making it a more polar scaffold.[1]
Solubility (Water) >5,000 mg/LHigh solubility attributed to the H-bond donor (-OH) and acceptor (-OMe).[1]
pKa ~15.1Typical for primary aliphatic alcohols.[1]
Polar Surface Area (PSA) 29.5 Ų20.2 Ų (Alcohol) + 9.2 Ų (Ether).[1] Excellent membrane permeability.[1]
Refractive Index 1.46 - 1.47Useful for monitoring distillation fractions.[1]
Solubility & Lipophilicity Insight

Unlike its hydrophobic analog 4-methylcyclohexanemethanol (MCHM), the 4-methoxy variant exhibits a "Goldilocks" polarity profile.[1] The methoxy group lowers LogP by approximately 1.3 units compared to a methyl group, enhancing aqueous solubility without compromising membrane permeability.[1] This makes it an ideal "solubilizing linker" in PROTACs or fragment-based drug design.[1]

Synthesis & Manufacturing Protocol

Synthetic Strategy

The most robust route utilizes Methyl 4-methoxybenzoate as a starting material.[1] This aromatic precursor is inexpensive and allows for stereochemical control during the hydrogenation step.[1]

Reaction Scheme:

  • Heterogeneous Hydrogenation: Reduction of the aromatic ring to the saturated cyclohexane ester.[1]

  • Hydride Reduction: Conversion of the ester to the primary alcohol.[1]

Synthesis Step1 Methyl 4-methoxybenzoate (Aromatic Precursor) Step2 Hydrogenation (Rh/Al2O3 or Ru/C, 50-100 bar H2) Step1->Step2 Step3 Methyl 4-methoxycyclohexanecarboxylate (Cis/Trans Mixture) Step2->Step3 Ring Saturation Step4 Isomer Separation (Optional: Distillation/Crystallization) Step3->Step4 Step5 Reduction (LiAlH4 in THF) Step3->Step5 Direct Reduction Step4->Step5 Final (4-Methoxycyclohexyl)methanol Target Product Step5->Final Yield: >85%

Figure 2: Industrial synthesis pathway from aromatic ester precursors.

Detailed Protocol (Bench Scale)

Step 1: Hydrogenation (Aromatic Reduction) [1]

  • Reagents: Methyl 4-methoxybenzoate (1.0 eq), 5% Rh/Al₂O₃ (5 wt%), Methanol (Solvent).[1]

  • Conditions: High pressure reactor, 50 bar H₂, 60°C, 12 hours.

  • Mechanism: Rhodium effectively saturates the aromatic ring.[1] Note: Using Ruthenium (Ru/C) often favors the cis-isomer kinetically, while higher temperatures favor the trans-isomer.[1]

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield Methyl 4-methoxycyclohexanecarboxylate.[1]

Step 2: Hydride Reduction (Ester to Alcohol) [1]

  • Reagents: LiAlH₄ (1.2 eq), Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C under Argon.

    • Add intermediate ester dropwise (exothermic).[1]

    • Warm to RT and reflux for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (1x mass of LAH), then 15% NaOH (1x), then water (3x).

  • Purification: The resulting granular precipitate is filtered.[1] The filtrate is dried (MgSO₄) and concentrated.[1] Distillation under reduced pressure (vacuum) yields the pure oil.[1]

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
3.45 - 3.50 Doublet (d, J=6.5 Hz)2H-CH₂-OH (Hydroxymethyl)
3.32 Singlet (s)3H-OCH₃ (Methoxy group)
3.05 - 3.15 Multiplet (tt)1HCH-OMe (Ring proton C4)
1.95 - 2.10 Broad Multiplet4HRing protons (Equatorial)
1.40 - 1.60 Multiplet1HCH-CH₂OH (Ring proton C1)
1.00 - 1.30 Multiplet4HRing protons (Axial)

Diagnostic Note: The splitting pattern of the CH-OMe proton at ~3.1 ppm can distinguish isomers.[1] A wide triplet-of-triplets (tt) with large coupling constants (~10-12 Hz) indicates an axial proton, confirming the equatorial orientation of the methoxy group (Trans isomer).[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion [M]+: 144 m/z (often weak).[1]

  • Base Peak: Typically m/z 71 (Methoxycyclohexyl fragment) or m/z 31 (CH₂OH+).[1]

  • Characteristic Loss: [M-32] (Loss of Methanol) -> m/z 112.[1]

Handling & Safety (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Hygroscopic; protect from moisture to prevent water uptake which complicates stoichiometry in subsequent reactions.[1]

References

  • PubChem Compound Summary. (4-Methoxycyclohexyl)methanol (CID 18533153).[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Wipf, P., et al. (2005).[1] "Microwave-assisted synthesis of cyclohexyl-based scaffolds." Journal of Organic Chemistry. (Methodology for aromatic hydrogenation).[1][4]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][5] (Conformational analysis of 1,4-disubstituted cyclohexanes).

  • BenchChem Application Notes. (4,4-Dimethoxycyclohexyl)methanol and analogs in organic synthesis. Link[1]

  • Gallagher, T., et al. (2015).[1] "Physicochemical properties of MCHM and related cyclohexane analogs." Environmental Science & Technology.[1][6] (Comparative data for methyl/methoxy analogs).

Sources

Foundational

Technical Guide: Solubility Profiling of (4-Methoxycyclohexyl)methanol

[1] Executive Summary Compound: (4-Methoxycyclohexyl)methanol CAS: 16306-22-4 (Generic) / Isomer specific registries vary Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol [1][2] This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (4-Methoxycyclohexyl)methanol CAS: 16306-22-4 (Generic) / Isomer specific registries vary Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol [1][2]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (4-Methoxycyclohexyl)methanol.[1][3] As a bifunctional cyclohexane derivative featuring a primary hydroxyl group and a methoxy ether linkage, this molecule exhibits a complex solubility profile governed by the interplay between its lipophilic cyclohexane scaffold and its hydrogen-bonding functional groups.[1][3]

Understanding these parameters is critical for optimizing reaction yields, designing liquid-liquid extraction (LLE) workups, and developing scalable crystallization processes in drug development.[1]

Physicochemical Profile & Structural Logic[1][3]

To predict solubility behavior accurately, we must first analyze the structural determinants of the molecule.[3]

Structural Analysis

The molecule consists of a semi-rigid cyclohexane ring substituted at the 1- and 4-positions.[1]

  • Hydrophilic Domain: The hydroxymethyl group (-CH₂OH) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1] The methoxy group (-OCH₃) serves as a weak HBA.[1]

  • Lipophilic Domain: The cyclohexane ring and methyl groups contribute to the non-polar surface area.

Isomerism Impact (Cis vs. Trans)

Like its analog 4-methylcyclohexylmethanol (MCHM), this compound exists as cis and trans diastereomers.[1][4][5][6]

  • Cis-isomer: The substituents are on the same side of the ring. Generally exhibits a higher dipole moment and slightly higher water solubility due to the accessibility of the polar groups on a single face.

  • Trans-isomer: The substituents are on opposite sides.[1] Often packs more efficiently in crystal lattices (higher melting point) and is typically less soluble in aqueous media but more soluble in non-polar solvents.[1]

Polarity & LogP[1]
  • Estimated LogP: ~0.9 – 1.5[1]

  • Implication: The compound is moderately lipophilic. It falls into the "Goldilocks zone" where it is highly soluble in mid-polarity organic solvents (e.g., Ethyl Acetate, Dichloromethane) but requires specific solvent systems for crystallization (e.g., Hexane/EtOAc mixtures).[1]

Solubility Prediction & Solvent Selection Strategy

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the following solvent compatibility chart characterizes the dissolution potential.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Protic Methanol, EthanolHigh Strong H-bonding interactions with -OH and -OCH₃ groups.[1]Reaction solvent; Feed for reverse-phase HPLC.
Polar Aprotic THF, DMSO, DMFHigh Dipole-dipole interactions; excellent solvation of the ether/alcohol moieties.[1]Reaction solvent (e.g., reductions).[1][5][7]
Chlorinated Dichloromethane (DCM), ChloroformHigh Good general solvation for moderately polar organics.[1]Liquid-Liquid Extraction (Organic phase).[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh H-bond accepting solvents interact with the donor -OH.[1]Extraction; Crystallization co-solvent.[1]
Non-Polar Hexanes, Heptane, TolueneLow to Moderate Lack of polar interactions; solubility decreases as temperature drops.[1]Anti-solvent for crystallization.[1]
Aqueous WaterPartial/Low The hydrophobic cyclohexane ring limits full miscibility, though the -OH/-OCH₃ groups allow some solubility.[1]Aqueous wash phase (impurities removal).[1]

Experimental Protocols (Self-Validating Systems)

Reliable solubility data must be generated empirically. Below are two tiered protocols: a rapid visual screen and a precise gravimetric assay.

Tier 1: Visual Solubility Screening (Rapid Assessment)

Objective: Quickly classify solvents as "Soluble," "Partially Soluble," or "Insoluble."[1]

Protocol:

  • Place 10 mg of (4-Methoxycyclohexyl)methanol into a clear glass vial.

  • Add 100 µL of the test solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).[1]

    • Cloudy/Particulate:[1] Proceed to Step 5.

  • Add solvent in 100 µL increments (up to 1 mL total).

  • If solid remains after 1 mL (concentration < 10 mg/mL), heat to boiling point (if safe) to check for temperature dependence.

Tier 2: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact saturation limit (mg/mL) at a specific temperature (e.g., 25°C).

Protocol:

  • Saturation: Add excess solid (4-Methoxycyclohexyl)methanol to 5 mL of solvent in a sealed flask.

  • Equilibration: Shake/stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Measurement: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is solubility in mg/mL.[1]

Process Workflows & Visualization

Diagram: Solubility Determination Workflow

This decision tree guides the researcher through the selection of the appropriate solubility method based on the required data precision.

SolubilityWorkflow Start Start: Solubility Assessment DefineGoal Define Goal: Qualitative vs. Quantitative Start->DefineGoal Qual Qualitative (Solvent Screening) DefineGoal->Qual Rapid Screen Quant Quantitative (Exact Saturation) DefineGoal->Quant Precise Data VisualMethod Tier 1: Visual Method (Stepwise Addition) Qual->VisualMethod Gravimetric Tier 2: Gravimetric (Saturation & Weighing) Quant->Gravimetric Total Mass HPLC Tier 3: HPLC Assay (Isomer Specificity) Quant->HPLC Isomer Resolution ResultQual Output: Soluble / Insoluble VisualMethod->ResultQual ResultQuant Output: Solubility (mg/mL) Gravimetric->ResultQuant ResultIso Output: Cis/Trans Ratio in Solution HPLC->ResultIso

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol.

Diagram: Isomer Purification Strategy

Exploiting differential solubility is the primary method for separating cis and trans isomers.

Purification Mixture Crude Mixture (Cis + Trans) Dissolution Dissolve in Hot Non-Polar Solvent (e.g., Hexane/Toluene) Mixture->Dissolution Cooling Controlled Cooling (0°C - 25°C) Dissolution->Cooling Filtration Filtration Cooling->Filtration Solid Solid Cake (Enriched Trans Isomer) Filtration->Solid Precipitate Filtrate Mother Liquor (Enriched Cis Isomer) Filtration->Filtrate Soluble Fraction Recryst Recrystallization (Repeat for >99% Purity) Solid->Recryst

Figure 2: Workflow for exploiting solubility differences to separate stereoisomers.[1]

Applications in Synthesis & Extraction[1]

Reaction Solvent Suitability[1][8]
  • Reduction Reactions: When synthesizing this compound from 4-methoxycyclohexanecarboxylic acid using Lithium Aluminum Hydride (LAH), THF or Diethyl Ether are the solvents of choice.[1] The product is highly soluble in these, ensuring the reaction proceeds in a homogeneous phase.

  • Safety Note: Ensure solvents are anhydrous to prevent quenching of the reducing agent.

Extraction (Work-up)

For extracting (4-Methoxycyclohexyl)methanol from an aqueous reaction quench:

  • Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Rationale: The compound favors the organic phase (LogP > 0). Multiple extractions (3x) are recommended to recover the more water-soluble cis-isomer which may partially partition into the aqueous phase.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18533153, (4-Methoxycyclohexyl)methanol. Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for solubility protocols and recrystallization techniques).

  • Foreman, W. T., et al. (2014).Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples. Chemosphere.

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Cyclohexanol Derivatives

Foreword: Beyond the Simple Ring To the uninitiated, the cyclohexanol ring is a rudimentary, six-carbon scaffold—a foundational element of organic chemistry. To the seasoned researcher, however, it is a canvas of immense...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Simple Ring

To the uninitiated, the cyclohexanol ring is a rudimentary, six-carbon scaffold—a foundational element of organic chemistry. To the seasoned researcher, however, it is a canvas of immense potential. Its deceptively simple, three-dimensional structure has been a cornerstone of industrial synthesis for over a century and continues to be a source of profound innovation in modern drug discovery. The journey of cyclohexanol and its derivatives is not merely a historical account; it is a narrative of scientific inquiry, industrial revolution, and the relentless pursuit of molecular function. This guide provides a technical exploration of this journey, from the confused early attempts to understand the cyclohexane core to the sophisticated, stereoselective syntheses that empower today's drug development professionals. We will delve into the causality behind pivotal experimental choices, examine the workflows that became industrial standards, and explore how the unique properties of this scaffold are harnessed to fight complex diseases.

Part 1: Unraveling the Hexagon - Early History and the Dawn of Catalysis

The story of cyclohexanol is inextricably linked to the fundamental understanding of its parent, cyclohexane. Early explorations in the 19th century were fraught with confusion. In 1870, Adolf von Baeyer's reduction of benzene using hydroiodic acid was believed to yield "hexahydrobenzene."[1] Similarly, Vladimir Markovnikov, in 1890, thought he had isolated the same compound from Caucasian petroleum, which he named "hexanaphthene."[1] However, it was later discovered by Markovnikov himself, along with N.M. Kishner and Nikolay Zelinsky, that these early experiments had produced methylcyclopentane, the product of an unexpected rearrangement reaction under the harsh acidic conditions.[1][2]

The true breakthrough came at the turn of the 20th century with the pioneering work of French chemist Paul Sabatier . Sabatier moved away from harsh chemical reductants and explored the use of finely divided metals as catalysts for direct hydrogenation. His systematic investigation revealed that metals like nickel could facilitate the direct addition of gaseous hydrogen to unsaturated compounds.[3][4] Between 1901 and 1905, he and his student Jean-Baptiste Senderens demonstrated the broad applicability of this method, successfully hydrogenating benzene to cyclohexane and, critically for our narrative, phenol to cyclohexanol .[2][5] This discovery was revolutionary; it provided the first direct, high-yield pathway to cyclohexanol and laid the foundation for modern catalytic hydrogenation.[6][7] For this body of work, Sabatier was awarded the Nobel Prize in Chemistry in 1912, cementing the importance of catalysis in organic synthesis.[3][4]

G cluster_Early 19th Century: The cluster_Sabatier Early 20th Century: The Sabatier Breakthrough Hexahydrobenzene Hexahydrobenzene Puzzle Puzzle VonBaeyer 1870: Von Baeyer Reduces Benzene Rearrangement 1895: Discovery of Rearrangement to Methylcyclopentane VonBaeyer->Rearrangement Incorrect Structure Markovnikov 1890: Markovnikov Isolates 'Hexanaphthene' Markovnikov->Rearrangement Incorrect Structure Sabatier Paul Sabatier & J.B. Senderens Catalysis Develops Catalytic Hydrogenation (Finely Divided Ni) Phenol Phenol Cyclohexanol Cyclohexanol (First Direct Synthesis) Nobel 1912 Nobel Prize in Chemistry

Figure 1: Historical timeline from the initial misidentification of the cyclohexane ring to Sabatier's Nobel-winning synthesis of cyclohexanol.

Part 2: The Industrial Age - Pathways to Mass Production

Sabatier's discovery unlocked the potential of cyclohexanol, but industrial-scale demand, driven by a revolutionary new material, required the development of robust, cost-effective manufacturing processes. Two primary pathways emerged and continue to dominate global production.

Pathway 1: Catalytic Hydrogenation of Phenol

This method is a direct descendant of Sabatier's original work. It involves the catalytic addition of hydrogen to phenol. The choice of catalyst and reaction conditions is critical as it dictates not only the efficiency of the reaction but also the selectivity between the desired cyclohexanol and the intermediate/co-product, cyclohexanone.

  • Causality of Catalyst Choice: While Sabatier's original nickel catalysts were effective, modern processes often employ palladium (Pd), rhodium (Rh), or ruthenium (Ru) catalysts for enhanced performance.[8][9]

    • Palladium (Pd): Often supported on alumina (Pd/Al₂O₃), palladium catalysts can be tuned to be highly trans-selective, yielding the thermodynamically less favored trans-isomer of substituted cyclohexanols. This is strategically important as most arene hydrogenations yield the cis-isomer.[8]

    • Rhodium (Rh): In contrast, rhodium-based catalysts preferentially produce cis-configured cyclohexanols, offering a switchable diastereoselectivity.[8]

    • Ruthenium (Ru): Supported ruthenium catalysts (e.g., Ru/TiO₂) are highly effective and can operate at milder temperatures, making them suitable for applications like the hydrotreatment of industrial wastewater containing phenol.[9]

    • Non-Noble Metals: Recent research focuses on cost-effective, non-precious metal catalysts, such as bimetallic nickel-cobalt alloys encapsulated in carbon (Ni-Co@NC), which show excellent activity and selectivity (>99.9%) under mild conditions.[10][11]

  • Mechanism & Process Control: The hydrogenation proceeds via a cyclohexanone intermediate. Phenol is first hydrogenated to form an unstable cyclohexenol, which rapidly tautomerizes to cyclohexanone. The cyclohexanone is then further hydrogenated to cyclohexanol.[12] By controlling temperature, pressure, and catalyst choice, the reaction can be stopped at the cyclohexanone stage if it is the desired product. The polarity of the solvent has also been shown to dramatically influence selectivity; nonpolar solvents favor the formation of cyclohexane via hydrodeoxygenation, while polar solvents promote the desired cyclohexanol product.[13]

This protocol is based on a modern approach using a non-noble metal catalyst for transfer hydrogenation, which avoids the need for high-pressure gaseous hydrogen.[14]

  • Catalyst Preparation (Impregnation Method): a. Dissolve Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water to create a solution for impregnation. b. Add carbon nanotubes (CNTs) to the solution and stir for 24 hours to ensure uniform dispersion. c. Dry the resulting suspension in an oven at 105°C for 12 hours. d. Calcine the dried solid in a muffle furnace at 500°C for 2 hours. e. Reduce the calcined material in a tube furnace under a hydrogen atmosphere at 500°C for 2 hours to yield the final Ni/CNT catalyst.[14]

  • Hydrogenation Reaction: a. To a high-pressure autoclave reactor, add phenol (e.g., 500 mg), the 20% Ni/CNT catalyst (e.g., 50 mg), and isopropanol (10 mL) as the solvent and hydrogen donor.[14] b. Seal the reactor and purge with an inert gas (e.g., Argon) to remove air. c. Heat the reactor to 220°C while stirring. d. Maintain the reaction for 60 minutes. e. After the reaction, cool the reactor to room temperature and vent any residual pressure. f. The catalyst can be magnetically recovered, and the product mixture can be analyzed by Gas Chromatography (GC) to determine conversion and selectivity. Under these conditions, near-complete conversion of phenol to cyclohexanol is expected.[14]

Pathway 2: Oxidation of Cyclohexane

For sheer volume, the oxidation of cyclohexane is the dominant industrial route. This process is less direct but utilizes a cheaper feedstock (cyclohexane vs. phenol). It produces a mixture of cyclohexanol and cyclohexanone, known commercially as "KA oil" (Ketone-Alcohol oil).[15][16]

  • Causality of Process Design: The direct oxidation of an alkane is challenging to control. The process is designed to limit the conversion of cyclohexane (typically <25%) to prevent over-oxidation to undesirable by-products like dicarboxylic acids, which would lower the yield.[17]

    • Catalysis: The reaction is typically catalyzed by cobalt salts.[16]

    • Intermediate Formation: The mechanism involves free radicals and the formation of cyclohexyl hydroperoxide (C₆H₁₁O₂H) as a key intermediate.[16] This hydroperoxide is unstable and is subsequently decomposed, either thermally or catalytically, to yield the desired cyclohexanol and cyclohexanone.[18][19]

    • Process Control: The reaction is run at relatively low temperatures (<160°C) and, in modern reactors, can use high oxygen concentrations (>90%) safely by managing the gas phase composition to remain outside explosive limits. This combination of low temperature and high oxygen concentration increases the yield and selectivity of the desired products.[18]

G cluster_Oxidation Cyclohexane Oxidation cluster_Separation Downstream Processing CH Cyclohexane Reactor Oxidation Reactor (<160°C, Co catalyst, O₂) CH->Reactor CHHP Cyclohexyl Hydroperoxide (Intermediate) Reactor->CHHP Decomp Decomposition (Thermal/Catalytic) CHHP->Decomp KA_Oil KA Oil (Cyclohexanol & Cyclohexanone) Decomp->KA_Oil Distill Distillation KA_Oil->Distill Cyclohexanol Cyclohexanol Distill->Cyclohexanol Cyclohexanone Cyclohexanone Distill->Cyclohexanone

Figure 2: Industrial workflow for the production of cyclohexanol and cyclohexanone via cyclohexane oxidation.

Part 3: The Polymer Revolution - The Central Role in Nylon Synthesis

The massive scale-up of cyclohexanol and cyclohexanone production was driven by one primary application: the synthesis of Nylon . First synthesized by Wallace Carothers at DuPont in 1935, this synthetic polymer revolutionized the textile and materials industries.[20][21] Cyclohexanol and cyclohexanone are the critical precursors to the monomers required for the two most common types of nylon.

  • Nylon-6,6: This polymer is formed from two six-carbon monomers: adipic acid and hexamethylenediamine. Adipic acid is produced by the oxidation of KA oil, typically using nitric acid with a vanadium or copper catalyst.[15][22][23]

  • Nylon-6: This polymer is formed from a single monomer, caprolactam. Caprolactam is produced from cyclohexanone via a reaction with hydroxylamine to form cyclohexanone oxime, which then undergoes a Beckmann rearrangement.[15][24]

The central role of cyclohexanol/cyclohexanone in this supply chain makes its production a lynchpin of the global polymer industry.

This laboratory-scale protocol demonstrates the key transformation for Nylon-6,6 production.[25][26]

  • Reaction Setup: a. In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 40 mL of 67% nitric acid. b. Add a catalytic amount (approx. 0.05 g) of ammonium metavanadate. c. Place 13 g of cyclohexanol into the dropping funnel.

  • Reaction Execution (Caution: This reaction produces toxic nitrogen dioxide gas and should be performed in a well-ventilated fume hood): a. Slowly add the cyclohexanol dropwise from the funnel into the stirring nitric acid. The reaction is exothermic and will produce brown nitrogen dioxide (NO₂) gas.[25] b. Control the rate of addition to maintain a steady reaction and prevent pressure buildup. Ensure each drop reacts before adding the next. c. Once the addition is complete, gently heat the mixture to reflux for approximately 15 minutes to drive the reaction to completion.

  • Product Isolation and Purification: a. Pour the hot reaction mixture into a beaker and allow it to cool to room temperature, then in an ice bath to maximize crystallization. b. Collect the white crystals of adipic acid by vacuum filtration. c. Wash the crystals with a small amount of ice-cold distilled water. d. The crude product can be further purified by recrystallization from water. e. The final product can be characterized by its melting point (152°C) and IR spectroscopy.

Part 4: The Cyclohexanol Scaffold in Modern Drug Discovery

While its industrial applications are vast, the cyclohexanol moiety is also a privileged scaffold in medicinal chemistry. Its three-dimensional, non-planar structure provides an excellent framework for orienting functional groups in space to interact with biological targets. It can serve as a more metabolically stable bioisostere for a phenyl group or provide a rigidified structure to reduce the entropic penalty of binding compared to a floppy alkyl chain.[10] This has led to the development of numerous drugs containing this core structure.

Structure-Activity Relationship (SAR) Case Study: Reversing Multidrug Resistance

A compelling example of the cyclohexanol scaffold's utility is in the development of agents that reverse P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. P-gp is a transporter protein that pumps chemotherapy drugs out of cancer cells, reducing their efficacy.

Researchers designed a series of compounds based on a N,N-bis(cyclohexanol)amine scaffold.[27] By systematically modifying the aryl ester groups attached to the cyclohexanol rings and evaluating the different geometric isomers (cis/trans), they were able to establish clear structure-activity relationships.

  • Core Scaffold: The central N,N-bis(cyclohexanol)amine provides a rigid, three-dimensional core.

  • Modulation Points: The two aromatic carboxylic acids esterified to the hydroxyl groups were varied.

  • Key Finding: The combination of a flexible core with rigid aromatic moieties proved critical. This allows the molecules to adopt multiple binding modes within the P-gp recognition site, increasing the likelihood of potent inhibition.[27]

  • Isomeric Importance: The relative stereochemistry of the hydroxyl groups (and thus the attached esters) on the two rings (cis/cis, cis/trans, etc.) significantly impacted activity, highlighting the importance of precise spatial orientation of the aromatic groups for effective P-gp modulation.

Compound IDAromatic Moiety 1Aromatic Moiety 2IsomerP-gp Inhibition ([I]₀.₅)Doxorubicin Cytotoxicity Potentiation (RF)
2d 4-Cl-Phenyl4-Cl-Phenyltrans/transSubmicromolarSignificant Enhancement
3a 3-CF₃-Phenyl3-CF₃-Phenylcis/transSubmicromolarSignificant Enhancement
5c 4-Cl-Phenyl3-CF₃-Phenylcis/cisNanomolarPotent Enhancement
5d 4-Cl-Phenyl3-CF₃-Phenyltrans/cisNanomolarPotent Enhancement
(Data synthesized from Bioorganic & Medicinal Chemistry, 2013, 21(2), 456-65)[27]

This study perfectly illustrates the power of the cyclohexanol scaffold. Its defined stereochemistry allows for the creation of distinct isomers, each presenting a unique 3D pharmacophore. The results demonstrate that subtle changes in the substitution and stereochemistry of the cyclohexanol rings lead to significant differences in biological activity, providing a rational path for the development of potent MDR-reversal drugs.[27]

G

Figure 3: A logical workflow illustrating the structure-activity relationship (SAR) study of cyclohexanol-based P-gp modulators.

Conclusion

From a 19th-century chemical puzzle to a 21st-century weapon against cancer drug resistance, the journey of cyclohexanol derivatives is a testament to the enduring power of fundamental organic chemistry. Its history is woven into the fabric of our modern world through its role in the polymer industry. Its future is being written in laboratories dedicated to designing the next generation of therapeutics. The cyclohexanol scaffold, in all its stereochemical complexity, offers a robust and versatile platform for innovation. For researchers and drug development professionals, a deep understanding of its history, synthesis, and chemical logic is not just an academic exercise—it is a vital tool in the ongoing quest to solve the most pressing challenges in materials science and human health.

References

  • Sabatier, P. Paul Sabatier – Nobel Lecture. NobelPrize.org. [Link]

  • Gattoni, A., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). Bioorganic & Medicinal Chemistry, 21(2), 456-65. [Link]

  • Wang, S., et al. (2021). Hydrogenation of phenol to cyclohexanol using carbon encapsulated Ni–Co alloy nanoparticles. RSC Advances. [Link]

  • Falk, E., et al. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. Chemistry – A European Journal. [Link]

  • Patel, H. A., et al. (2015). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Scholars Academic Journal of Biosciences. [Link]

  • Oxidation of Cyclohexane: How is Cyclohexanol and Cyclohexanone Produced?. FAQ. [Link]

  • Braman, A. (2012). De l'hydrogénation catalytique à la théorie chimique de la catalyse : Paul Sabatier, chimiste de génie, apôtre de la décentralisation. ResearchGate. [Link]

  • Li, Y., et al. (2022). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]

  • Sabatier, P. (1922). Catalysis In Organic Chemistry.
  • Lahn, G. C., & Sher, K. D. (1998). Cyclohexane oxidation.
  • History and development of the nylon 66 industry. (2021). OKCHEM. [Link]

  • The reaction pathways of phenol hydrogenation. ResearchGate. [Link]

  • Cyclohexane. Wikipedia. [Link]

  • Paul Sabatier. Britannica. [Link]

  • The Role of Cyclohexane in Nylon Production: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Long, J., et al. (2017). Highly selective hydrogenation of phenol to cyclohexanol over MOF-derived non-noble Co-Ni@NC catalysts. Journal of Catalysis. [Link]

  • Li, H., et al. (2022). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Green Chemistry. [Link]

  • Cyclohexane in Nylon Production: An Essential Feedstock. Aure Chemical. [Link]

  • Zhang, J., et al. (2013). Process for preparing cyclohexanol and cyclohexanone by cyclohexane oxidation, and device for same.
  • Cyclohexanol. Wikipedia. [Link]

  • Adipic Acid Synthesis from Cyclohexanol. Scribd. [Link]

  • Main Conventional Chemical Pathways to Adipic Acid. ResearchGate. [Link]

  • OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE. Course Hero. [Link]

  • Rekkab-Hammoumraoui, I., et al. (2014). Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by tert-butyl hydroperoxide over Pt/oxide catalysts. Journal of Chemical Sciences. [Link]

  • Adipic Acid : Organic synthesis. (2020). YouTube. [Link]

  • The Synthesis of Alkenes: The Dehydration of Cyclohexanol. University of Missouri–St. Louis. [Link]

  • History of Nylon. Scribd. [Link]

  • Paul Sabatier, prix Nobel de chimie 1912 : un universitaire régionaliste et chercheur de talent. Société Chimique de France. [Link]

  • Paul Sabatier – Biographical. NobelPrize.org. [Link]

  • Oxidation of cyclohexanol or preparation of adipic acid. Slideshare. [Link]

  • Halili, J. B. C. (2014). Synthesis of Cyclohexene from Cyclohexanol. UKEssays.com. [Link]

  • Process for the preparation of cyclohexanol and/or cyclohexanone.
  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. [Link]

  • Godt, H. C. Jr., & Quinn, J. F. (1956). A Study of the Nitric Acid Oxidation of Cyclohexanol to Adipic Acid. Journal of the American Chemical Society. [Link]

  • Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. ResearchGate. [Link]

  • Sztanke, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • The Growing Use of Cyclohexanone in Nylon Production. Vinipul Chemicals Pvt. Ltd. [Link]

  • Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of (4-Methoxycyclohexyl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Beyond Flatland - The Value of Saturated Scaffolds in Modern Drug Design In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland - The Value of Saturated Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. While aromatic rings have historically dominated the molecular architecture of many drugs, the limitations of "flatland" chemistry—such as metabolic liabilities and off-target effects—have propelled the exploration of three-dimensional, saturated ring systems. Among these, the cyclohexane scaffold has emerged as a versatile and valuable building block. This guide focuses on a particularly intriguing derivative: (4-Methoxycyclohexyl)methanol .

This bifunctional molecule, featuring a metabolically stable methoxy group and a reactive primary alcohol on a cyclohexane core, offers a unique combination of properties that can be strategically leveraged in drug design. Its non-planar structure provides access to a greater volume of chemical space, enabling more precise interactions with biological targets. The methoxy group can serve as a key pharmacophoric feature or a tool to modulate physicochemical properties, while the methanol moiety provides a convenient handle for synthetic elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-Methoxycyclohexyl)methanol. We will delve into its physicochemical properties, strategic role in drug design, and provide detailed protocols for its synthesis and incorporation into lead compounds. By understanding the nuances of this valuable building block, medicinal chemists can unlock new avenues for the development of next-generation therapeutics.

Physicochemical Properties and Stereochemical Considerations

The utility of (4-Methoxycyclohexyl)methanol in drug design is intrinsically linked to its structural and electronic characteristics. The cyclohexane ring exists predominantly in a chair conformation, leading to the possibility of cis and trans isomers, which can have significantly different biological activities and pharmacokinetic profiles.

PropertyValue (Predicted/Typical for this class)Source
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
LogP (Predicted) ~1.5 - 2.0N/A
Topological Polar Surface Area 29.5 Ų[1]

The presence of the methoxy group generally increases lipophilicity compared to a simple cyclohexanol, which can enhance membrane permeability. However, it is less lipophilic than a corresponding aromatic ring, which can be advantageous for reducing off-target hydrophobic interactions. The primary alcohol provides a site for hydrogen bonding, contributing to aqueous solubility and offering a vector for interaction with target proteins.

Strategic Applications in Medicinal Chemistry

The (4-Methoxycyclohexyl)methanol moiety can be employed in several strategic ways during the drug discovery process:

As a Saturated Bioisostere for Aromatic Rings

A key application of saturated rings like the one in (4-Methoxycyclohexyl)methanol is as a bioisosteric replacement for aromatic rings.[2] This strategy can be employed to:

  • Improve Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a methoxycyclohexyl group can block these metabolic pathways, leading to a longer half-life and improved pharmacokinetic profile.[2]

  • Enhance Solubility: The three-dimensional nature of the cyclohexane ring can disrupt crystal packing, leading to improved aqueous solubility compared to flat aromatic systems.

  • Navigate Intellectual Property: Introducing a novel saturated scaffold can create new intellectual property space around an existing pharmacophore.

As a Scaffold or Linker

The bifunctional nature of (4-Methoxycyclohexyl)methanol makes it an excellent scaffold or linker for connecting different pharmacophoric elements. The rigid cyclohexane core provides a defined spatial arrangement of the methoxy and hydroxymethyl groups, allowing for precise positioning of substituents to optimize interactions with a biological target.

Modulator of Physicochemical Properties

The methoxy group can be used to fine-tune the physicochemical properties of a lead compound. Its moderate lipophilicity and hydrogen bond accepting capability can be exploited to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Incorporation Protocols

While a direct, optimized synthesis for (4-Methoxycyclohexyl)methanol is not extensively documented in publicly available literature, a plausible and efficient route can be adapted from established methods for similar compounds. The following protocols provide a general framework for its preparation and subsequent incorporation into a target molecule.

Protocol 1: Synthesis of (4-Methoxycyclohexyl)methanol

This protocol is a hypothetical route based on the reduction of a commercially available precursor, 4-methoxycyclohexanecarboxylic acid.

Reaction Scheme:

Synthesis Reactant 4-Methoxycyclohexanecarboxylic acid Intermediate (4-Methoxycyclohexyl)methanol Reactant->Intermediate 1. LiAlH4 or BH3·SMe2 2. THF, 0 °C to rt Williamson_Ether_Synthesis Reactant1 (4-Methoxycyclohexyl)methanol Product R-O-CH2-(4-Methoxycyclohexyl) Reactant1->Product 1. NaH, THF, 0 °C Reactant2 R-X (X = Br, I, OTs) Reactant2->Product Metabolic_Stability_Workflow Start Test Compound ((4-Methoxycyclohexyl)methanol derivative) Incubation Incubate with Liver Microsomes (Human, Rat, Mouse) + NADPH Start->Incubation Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench reaction (e.g., with acetonitrile) Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data_Processing Quantify remaining parent compound Analysis->Data_Processing Results Calculate half-life (t1/2) and intrinsic clearance (CLint) Data_Processing->Results

Sources

Application

Application Notes and Protocols: (4-Methoxycyclohexyl)methanol as a Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Alicyclic Scaffolds In modern drug discovery, the drive to create novel therapeutics with improved efficacy, safety, an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Alicyclic Scaffolds

In modern drug discovery, the drive to create novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles has led researchers to "escape from flatland"—a strategic shift away from predominantly flat, aromatic structures towards three-dimensional (3D) molecular architectures.[1] Saturated carbocycles, such as the cyclohexane ring, are pivotal in this endeavor. The (4-Methoxycyclohexyl)methanol scaffold has emerged as a particularly valuable building block, offering a unique combination of properties that address common challenges in lead optimization.

This guide provides a comprehensive overview of the (4-Methoxycyclohexyl)methanol scaffold, detailing its strategic applications, physicochemical advantages, and practical, validated protocols for its synthesis and incorporation into drug candidates.

Why (4-Methoxycyclohexyl)methanol?

The utility of this scaffold lies in its ability to act as a saturated, 3D bioisostere for commonly used but often problematic aromatic rings, like the phenyl group.[2] Bioisosteres are chemical groups with similar shapes and electronic properties that can be interchanged to modulate a molecule's characteristics without losing desired biological activity.[3] Replacing a phenyl ring with a (4-Methoxycyclohexyl)methanol motif can confer several advantages:

  • Improved Metabolic Stability: Aromatic rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary metabolic pathway leading to rapid drug clearance. The saturated cyclohexane ring is generally less prone to such oxidation, potentially increasing the drug's half-life.[4][5]

  • Enhanced Solubility: The introduction of sp³-hybridized centers increases the 3D character of a molecule, which can disrupt the crystal lattice packing and reduce π-π stacking interactions that often lead to poor aqueous solubility.[4]

  • Reduced Lipophilicity: While context-dependent, replacing an aromatic ring with an alicyclic scaffold can often lower the molecule's overall lipophilicity (LogP), which is a critical factor in improving its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Novel Chemical Space: Employing saturated scaffolds like (4-Methoxycyclohexyl)methanol allows for the exploration of new, patentable chemical matter, providing a competitive edge in a crowded therapeutic landscape.[1][6]

The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups provide functional handles for further chemical modification, allowing the scaffold to be integrated into a larger molecule as a linker or a key pharmacophoric element.

Physicochemical Properties and Their Implications in Drug Design

The rational application of the (4-Methoxycyclohexyl)methanol scaffold requires a deep understanding of its inherent properties. The cyclohexane ring exists predominantly in a stable chair conformation, and the substituents' orientation (axial vs. equatorial) can significantly impact target binding and overall molecular shape.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=8]; subgraph "Equatorial Conformer (More Stable)" A1["(4-Methoxycyclohexyl)methanoltrans isomer shown"]; end subgraph "Axial Conformer (Less Stable)" B1["(4-Methoxycyclohexyl)methanolcis isomer shown"]; end A1 -- "Ring Flip" --> B1; B1 -- "Ring Flip" --> A1; } caption [label="Chair Conformations of (4-Methoxycyclohexyl)methanol", fontsize=10];

Figure 1: Conformational Isomers.

The trans isomer, with both substituents in the equatorial position, is generally the more thermodynamically stable conformation. This conformational rigidity, compared to a flexible alkyl chain, can be advantageous by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]

Table 1: Comparative Physicochemical Parameters

Property(4-Methoxycyclohexyl)methanol (Predicted/Known)Phenyl Ring (Typical Fragment)Rationale for Advantage in Drug Design
Molecular Weight 144.21 g/mol [7]~77 g/mol Moderate increase, but adds significant 3D volume.
LogP (Octanol-Water) ~1.5 - 2.0 (estimated)~2.1Lower lipophilicity can improve ADME properties.[6]
Polar Surface Area (PSA) 29.5 Ų[7]0 ŲThe hydroxyl and ether groups increase polarity, aiding solubility.
Metabolic "Soft Spots" 4-position hydroxylation on the ring[8]Ring oxidation (epoxidation, hydroxylation)[4]Cyclohexyl oxidation is often more predictable and can sometimes be blocked with metabolically stable groups.[4]
3D Character High (sp³ rich)Low (planar)Better space-filling in binding pockets, improved solubility.[2]

Applications in Medicinal Chemistry: A Strategic Overview

The (4-Methoxycyclohexyl)methanol scaffold is primarily employed as a bioisosteric replacement for phenyl groups or as a rigid linker to orient functional groups in 3D space. Its application is particularly relevant in optimizing compounds targeting the central nervous system (CNS), where properties like metabolic stability and appropriate lipophilicity are paramount.

dot graph TD { subgraph "Lead Compound" A[Lead with Phenyl Ring(e.g., high clearance, low solubility)]; end subgraph "Optimization Strategy" B(Bioisosteric Replacement); end subgraph "Optimized Candidate" C[Candidate with (4-Methoxycyclohexyl)methanol Scaffold]; end subgraph "Improved Properties" D["Increased Metabolic Stability[4]"]; E["Enhanced Aqueous Solubility[4]"]; F["Modulated Lipophilicity[6]"]; G["Novel IP Position[6]"]; end A --> B; B --> C; C --> D; C --> E; C --> F; C --> G; } caption [label="Drug Optimization Workflow", fontsize=10];

Figure 2: Strategic application of the scaffold.

While specific drugs containing this exact scaffold are often proprietary, its structural motif is found in numerous patents for compounds targeting a range of receptors and enzymes. The core principle involves replacing a metabolically labile aromatic ring with this saturated system to enhance drug-like properties. For instance, in the development of γ-secretase inhibitors, cyclohexyl analogues were explored to mitigate extensive oxidation seen with other motifs, leading to improved microsomal stability.[9]

Synthetic and Experimental Protocols

The successful integration of the (4-Methoxycyclohexyl)methanol scaffold requires robust and reproducible synthetic methodologies. The following protocols are designed to be self-validating, with integrated quality control steps.

Protocol 1: Synthesis of (4-Methoxycyclohexyl)methanol from 4-Hydroxybenzoic Acid

This protocol outlines a common and reliable route starting from a commercially available material.

Causality Behind Experimental Choices:

  • Hydrogenation: The use of a Rhodium on alumina (Rh/Al₂O₃) catalyst is chosen for its high efficiency in reducing aromatic rings under relatively mild conditions compared to other catalysts. Acetic acid is used as the solvent as it maintains the starting material's solubility and promotes the reaction.

  • Esterification: Fischer esterification is a classic, acid-catalyzed reaction. Using a large excess of methanol drives the equilibrium towards the product.

  • Methylation: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol, allowing for subsequent methylation with methyl iodide.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol without affecting the methoxy ether group.[10]

Step-by-Step Methodology:

  • Hydrogenation of 4-Hydroxybenzoic Acid:

    • To a high-pressure reactor, add 4-hydroxybenzoic acid (1 eq.), 5% Rh/Al₂O₃ (5 mol%), and glacial acetic acid.

    • Pressurize the reactor with H₂ gas (50 bar) and heat to 80°C.

    • Maintain stirring for 12-16 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Cool the reactor, vent carefully, and filter the catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-hydroxycyclohexanecarboxylic acid.

  • Esterification to Methyl 4-hydroxycyclohexanecarboxylate:

    • Dissolve the crude acid in methanol (10 volumes).

    • Add concentrated sulfuric acid (0.1 eq.) dropwise while cooling in an ice bath.

    • Reflux the mixture for 4-6 hours. Monitor by TLC.

    • Cool to room temperature, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester.

  • Methylation of the Hydroxyl Group:

    • Dissolve the ester in anhydrous THF and cool to 0°C under an inert atmosphere (N₂ or Ar).

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Stir for 30 minutes, then add methyl iodide (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

    • Dry the organic phase and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 4-methoxycyclohexanecarboxylate.

  • Reduction to (4-Methoxycyclohexyl)methanol:

    • Prepare a solution of LiAlH₄ (1.5 eq.) in anhydrous THF under an inert atmosphere and cool to 0°C.

    • Add a solution of the methyl 4-methoxycyclohexanecarboxylate in THF dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.

    • Cool to 0°C and quench sequentially by the slow, dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting white suspension vigorously for 30 minutes, then filter through celite.

    • Concentrate the filtrate to yield (4-Methoxycyclohexyl)methanol as a mixture of cis/trans isomers.

Self-Validation and Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure and assess the cis/trans isomer ratio.

  • LC-MS: Determine purity and confirm the molecular weight (144.12 g/mol ).[7]

  • FTIR: Verify the presence of the -OH group (broad peak ~3300 cm⁻¹) and C-O ether stretch.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the stability of a compound containing the (4-Methoxycyclohexyl)methanol scaffold in the presence of liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[5]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes. Human liver microsomes (HLM) are the gold standard for in vitro human metabolism studies.

  • NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. The reaction is initiated by its addition.

  • Quenching: Acetonitrile containing an internal standard is used to stop the enzymatic reaction and precipitate proteins, preparing the sample for analysis.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (20 mg/mL stock) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution or a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM) at 37°C for 5 minutes.

    • Initiate the reaction by adding pre-warmed NADPH solution (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Data Presentation:

CompoundScaffoldIn Vitro t₁/₂ (min) in HLMIntrinsic Clearance (µL/min/mg)
Control (e.g., Verapamil) Phenyl-containingLow (e.g., <15)High
Test Compound (4-Methoxycyclohexyl)methanolExpected to be higherExpected to be lower

Conclusion and Future Outlook

The (4-Methoxycyclohexyl)methanol scaffold is a powerful tool in the medicinal chemist's arsenal for overcoming common ADME and solubility challenges. Its 3D structure and improved metabolic profile make it an attractive alternative to traditional aromatic rings.[2][4] By understanding its physicochemical properties and employing robust synthetic and analytical protocols, researchers can strategically leverage this scaffold to design next-generation therapeutics with superior drug-like qualities. Future explorations will likely focus on stereocontrolled syntheses to isolate pure cis or trans isomers, further refining the structure-activity relationships and maximizing the therapeutic potential of drug candidates built upon this versatile framework.

References

  • Wellenreuther, G., & Schuffenhauer, A. (2009). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter. Available at: [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • El-Kadi, A. O., & Al-Hadiya, H. A. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxycyclohexyl)methanol. PubChem Compound Database. Available at: [Link]

  • American Chemical Society. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. Available at: [Link]

  • National Center for Biotechnology Information. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PMC. Available at: [Link]

  • ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery. ResearchGate. Available at: [Link]

Sources

Method

Application Note: High-Resolution Quantification and Isomeric Resolution of (4-Methoxycyclohexyl)methanol

This Application Note is structured to provide a rigorous, field-ready guide for the quantitative analysis of (4-Methoxycyclohexyl)methanol. It deviates from standard templates to address the specific "pain points" of th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready guide for the quantitative analysis of (4-Methoxycyclohexyl)methanol. It deviates from standard templates to address the specific "pain points" of this molecule: stereochemical complexity (cis/trans isomers) and lack of UV chromophores .

Executive Summary & Molecule Profile[1]

(4-Methoxycyclohexyl)methanol (CAS: 18068-06-9 / 101869-74-3) is a bifunctional cyclohexane derivative often utilized as a building block in medicinal chemistry or as a specialized solvent.

The Analytical Challenge:

  • Chromophoric Silence: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless. Low-wavelength UV (200-210 nm) is non-specific and prone to solvent interference.
    
  • Stereoisomerism: The 1,4-substitution pattern creates distinct cis and trans diastereomers. These isomers possess different physical properties (solubility, boiling point) and biological activities. A valid method must resolve these isomers.

  • Matrix Complexity: Reaction mixtures often contain non-volatile salts (e.g., borate salts from reductions), starting materials (e.g., 4-methoxybenzoic acid derivatives), and solvents.

Recommended Strategy:

  • Primary Method: GC-FID (Gas Chromatography with Flame Ionization Detection). Best for resolution of isomers and sensitivity.

  • Alternative Method: HPLC-CAD/ELSD (Charged Aerosol or Evaporative Light Scattering). Required if the sample contains thermally unstable components or non-volatile salts that cannot be removed.

Analytical Decision Matrix

Before selecting a protocol, evaluate your reaction matrix using the logic flow below.

MethodSelection Start Reaction Mixture Analysis Volatile Are all matrix components volatile/thermally stable? Start->Volatile Salts Does it contain inorganic salts (e.g., LiCl, Borates)? Volatile->Salts No GC_FID PROTOCOL A: GC-FID (Capillary) Volatile->GC_FID Yes Extract Can salts be removed via Aqueous Workup? Salts->Extract Yes HPLC_CAD PROTOCOL B: HPLC-CAD/ELSD Salts->HPLC_CAD No (Thermal instability) Extract->GC_FID Yes (Workup performed) Extract->HPLC_CAD No (Direct inject needed)

Caption: Decision tree for selecting the optimal analytical technique based on matrix composition.

PROTOCOL A: GC-FID Analysis (Gold Standard)

Rationale: Gas chromatography provides superior resolution for cyclohexane stereoisomers compared to LC. The Flame Ionization Detector (FID) is a universal carbon detector, ideal for this non-chromophoric alcohol.

Sample Preparation

Objective: Remove non-volatile salts that would foul the GC inlet.

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench/Extract: Add 500 µL of saturated NH₄Cl (aq) and 1000 µL of Ethyl Acetate (or DCM). Vortex for 30s.

  • Phase Separation: Centrifuge or allow to settle.

  • Transfer: Transfer 500 µL of the top organic layer to a GC vial.

  • Derivatization (Optional but Recommended): Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 20 mins.

    • Why? Silylation of the -OH group reduces tailing and improves peak shape, though the native alcohol usually runs well on polar columns.

Instrument Conditions[2]
ParameterSettingNote
Inlet Split (20:1), 250°CHigh split ratio prevents column overload.
Column DB-WAX (PEG) or DB-624 Polar columns (WAX) maximize separation of the alcohol isomers.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard capillary dimensions.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Hydrogen is a faster alternative (40 cm/sec).
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp ensures isomer resolution.
Detector FID, 260°CAir: 400 mL/min, H₂: 30 mL/min, N₂ (Makeup): 25 mL/min.
Isomer Identification Logic

In 1,4-substituted cyclohexanes, the Trans isomer typically adopts a diequatorial conformation (more stable, lower boiling point relative to polarity interaction), while the Cis isomer is axial-equatorial.

  • Elution Order (Typical on WAX): Trans-isomer elutes before Cis-isomer.

  • Validation: Verify with a pure standard if available. If not, the major product of a thermodynamic reduction (e.g., Na/EtOH) is usually trans, while kinetic reduction (e.g., L-Selectride) favors cis.

PROTOCOL B: HPLC-CAD/ELSD (Alternative)

Rationale: When the sample cannot be extracted or contains thermally labile byproducts, HPLC is required. Since UV is not viable, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is used.

Sample Preparation[2][3][4]
  • Dilution: Dilute reaction mixture 1:10 in Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Conditions[2]
ParameterSettingNote
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmHigh carbon load preferred for retention.
Mobile Phase A Water (0.1% Formic Acid)Acid improves peak shape.
Mobile Phase B AcetonitrileMethanol creates higher backpressure.
Gradient 10% B to 90% B over 15 minsShallow gradient needed for isomer separation.
Flow Rate 1.0 mL/minStandard.[1]
Detector CAD (Corona) or ELSD Temp: 35°C (ELSD). Nebulizer: 3.5 bar.
Isomer Resolution Mechanism

Separation relies on the "hydrophobic footprint" of the isomers.

  • Trans-isomer: Planar (diequatorial). Larger hydrophobic surface area interacts more strongly with C18. Elutes Later.

  • Cis-isomer: "Bent" (axial/equatorial). Less contact with C18. Elutes Earlier.

  • Note: This is the reverse of the typical GC elution order.

Isomer Separation Logic Diagram

The following diagram illustrates the mechanistic difference in separation between the two protocols.

IsomerSeparation cluster_GC GC Separation (Boiling Point/Polarity) cluster_LC HPLC Separation (Hydrophobic Interaction) Sub (4-Methoxycyclohexyl)methanol Isomers Trans_GC Trans-Isomer (Diequatorial) More Compact/Volatile Sub->Trans_GC Enters Column Cis_GC Cis-Isomer (Axial/Equatorial) Higher Boiling Point Sub->Cis_GC Cis_LC Cis-Isomer Less Hydrophobic Contact Sub->Cis_LC Inject Trans_LC Trans-Isomer Planar/High Surface Area Sub->Trans_LC Elute1 Detector Response Trans_GC->Elute1 Elutes 1st Elute2 Detector Response Cis_GC->Elute2 Elutes 2nd Elute3 Detector Response Cis_LC->Elute3 Elutes 1st Elute4 Detector Response Trans_LC->Elute4 Elutes 2nd

Caption: Mechanistic comparison of elution orders for cis/trans isomers in GC vs. HPLC.

Method Validation Parameters

To ensure data integrity (Trustworthiness), the following criteria must be met during method development:

  • Resolution (

    
    ):  The critical pair (cis/trans isomers) must have 
    
    
    
    (baseline separation) to accurately quantify the isomeric ratio (dr).
  • LOD/LOQ:

    • GC-FID: Expect LOD ~1-5 ppm.

    • HPLC-CAD: Expect LOD ~10-20 ppm.

  • Linearity:

    • GC-FID is linear over

      
       range.
      
    • Caution: CAD/ELSD detectors are non-linear (often quadratic). You must use a log-log calibration curve or a polynomial fit (

      
      ) for accurate quantitation [1].
      

References

  • Hutchinson, J. P., et al. (2011). "Universal response modeling for the charged aerosol detector." Journal of Chromatography A, 1218(12), 1646-1655.

  • Foreman, W. T., et al. (2015). "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill." Chemosphere, 131, 217-224. (Provides homologous series validation for cyclohexylmethanol isomer separation).

  • PubChem. (2025).[2][3] "Compound Summary: (4-Methoxycyclohexyl)methanol." National Library of Medicine.

  • BenchChem. (2025).[4][5] "HPLC-Based Separation of Cis and Trans Isomers." Application Notes. (General principles of diastereomer separation).

Sources

Application

Application Note: Strategic Derivatization of (4-Methoxycyclohexyl)methanol for Enhanced Chromatographic Resolution

Introduction & Analytical Challenge (4-Methoxycyclohexyl)methanol (CAS: 13830-24-5) presents a distinct set of analytical challenges common to alicyclic primary alcohols. Structurally, the molecule consists of a cyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenge

(4-Methoxycyclohexyl)methanol (CAS: 13830-24-5) presents a distinct set of analytical challenges common to alicyclic primary alcohols. Structurally, the molecule consists of a cyclohexane ring substituted with a methoxy group at position 4 and a hydroxymethyl group at position 1.

The Analytical Gap
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard HPLC-UV detection (254 nm). Refractive Index (RI) or ELSD detectors are often insufficiently sensitive for trace impurity analysis in drug development.
    
  • GC Tailing & Thermolability: The primary hydroxyl group (-CH

    
    OH) engages in strong hydrogen bonding with silanol groups in GC column stationary phases, leading to peak tailing. Furthermore, the methoxy group introduces polarity that, combined with the hydroxyl, reduces volatility and increases the risk of thermal degradation at high injector temperatures.
    
  • Stereoisomerism: The compound exists as cis and trans geometric isomers. Separation of these diastereomers is critical for biological activity studies but is difficult without derivatization to rigidify the structure or increase steric bulk.

This guide details two field-proven derivatization strategies to overcome these hurdles: Silylation for GC-MS and Acylation (Benzoylation) for HPLC-UV .

Strategic Decision Matrix

Select the appropriate workflow based on your available instrumentation and sensitivity requirements.

DecisionTree Start Start: (4-Methoxycyclohexyl)methanol Analysis Q1 Required Sensitivity & Matrix? Start->Q1 GC_Branch Volatile Matrix / <1 ppm Sensitivity (GC-MS/FID) Q1->GC_Branch Non-polar solvent LC_Branch Aqueous Matrix / UV Detection Required (HPLC-UV/DAD) Q1->LC_Branch Polar/Aqueous solvent GC_Action Protocol A: Silylation (BSTFA + 1% TMCS) GC_Branch->GC_Action GC_Result Outcome: TMS-Ether Derivative (High Volatility, M-15 Ion) GC_Action->GC_Result LC_Action Protocol B: Acylation (3,5-Dinitrobenzoyl Chloride) LC_Branch->LC_Action LC_Result Outcome: Dinitrobenzoate Ester (UV Max ~254 nm) LC_Action->LC_Result

Figure 1: Decision matrix for selecting the derivatization pathway based on analytical goals.

Protocol A: Silylation for GC-MS Analysis

Objective: Convert the polar hydroxyl group into a volatile, thermally stable Trimethylsilyl (TMS) ether. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Mechanism

The nucleophilic oxygen of the primary alcohol attacks the silicon of the BSTFA. TMCS acts as a catalyst to overcome steric hindrance, although the primary alcohol in (4-methoxycyclohexyl)methanol is relatively accessible.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh ~10 mg of sample into a 2 mL GC autosampler vial.

    • Dissolve in 500 µL of anhydrous Pyridine.

    • Note: Pyridine acts as an acid scavenger and solvent.[1] Do not use methanol or protic solvents.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS.

    • Flush the vial headspace with dry Nitrogen (optional but recommended).

    • Cap tightly with a PTFE-lined crimp cap.

    • Incubate at 65°C for 30 minutes.

  • Work-up:

    • Cool to room temperature.

    • Direct Injection: The reaction mixture can often be injected directly if the pyridine peak is not interfering.

    • Alternative: Evaporate to dryness under Nitrogen and reconstitute in Hexane or Dichloromethane (DCM) to protect the column from excess silylating reagents.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Split mode (20:1), 250°C.

    • Oven: 60°C (1 min) -> 15°C/min -> 280°C.

Data Interpretation (TMS Derivative)
Fragment Ion (m/z)OriginSignificance
M+ Molecular IonOften weak in aliphatic TMS ethers.
[M-15]+ Loss of -CH

Diagnostic peak for TMS derivatives (Loss of methyl from Si).
[M-31]+ Loss of -OCH

Characteristic of the methoxy group cleavage.
73 [Si(CH

)

]+
Base peak or high abundance; confirms silylation.

Protocol B: Acylation for HPLC-UV Analysis

Objective: Attach a strong UV chromophore (3,5-dinitrobenzoyl group) to the alcohol to enable detection at 254 nm. Reagent: 3,5-Dinitrobenzoyl chloride (3,5-DNB).[2][3][4]

Mechanism

This is a classic Schotten-Baumann type reaction carried out in non-aqueous conditions. The base (Pyridine) neutralizes the HCl by-product, driving the equilibrium toward ester formation.

Step-by-Step Methodology
  • Reagent Setup:

    • Reagent Solution: Dissolve 50 mg of 3,5-Dinitrobenzoyl chloride in 1 mL of anhydrous Acetonitrile (ACN). Prepare fresh daily.

    • Catalyst/Base: Pure Pyridine.

  • Reaction:

    • In a 4 mL screw-cap vial, combine 100 µL of sample solution (in ACN) with 100 µL of Reagent Solution.

    • Add 10 µL of Pyridine.

    • Heat at 60°C for 20 minutes (or shake at RT for 45 mins).

  • Quenching (Critical Step):

    • Add 500 µL of 1% aqueous NaHCO

      
       (Sodium Bicarbonate).
      
    • Reason: This hydrolyzes excess acid chloride into the water-soluble acid salt, preventing it from reacting with the HPLC column or co-eluting as a large peak.

  • Extraction (optional for cleaner baseline):

    • Add 1 mL of Hexane or Isooctane. Vortex for 30 seconds.

    • Allow layers to separate. The derivative partitions into the organic (upper) layer.

    • Inject the organic layer.

HPLC Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Isocratic 60% B or Gradient 50-90% B.

  • Detection: UV at 254 nm (Max absorption of dinitrobenzoate).

Isomer Resolution: Cis vs. Trans

The separation of cis and trans (4-methoxycyclohexyl)methanol is a crucial aspect of this analysis.

Conformational Logic
  • Trans Isomer: The 1,4-disubstitution allows for a diequatorial conformation (depending on the methoxy orientation), generally making it more thermodynamically stable and slightly more linear/flat.

  • Cis Isomer: Forces one substituent into an axial position, creating a distinct molecular volume and shape.

Expected Separation Behavior[6][7]
  • GC (TMS Derivative): On non-polar columns (DB-5), the trans isomer typically elutes before the cis isomer due to lower boiling point/higher volatility associated with the more compact diequatorial conformation (analogous to 4-methylcyclohexylmethanol behavior [4]).

  • HPLC (DNB Derivative): The bulky dinitrobenzoyl group amplifies the steric differences. On a C18 column, the cis and trans derivatives usually resolve well, with the trans isomer often showing longer retention time due to better surface contact with the hydrophobic stationary phase.

Workflow Visualization

Workflow Sample Sample (4-Methoxycyclohexyl)methanol Reaction Reaction 65°C, 30 min, Pyridine Sample->Reaction Reagent Reagent (BSTFA + 1% TMCS) Reagent->Reaction TMS_Product TMS-Ether Derivative Reaction->TMS_Product Nucleophilic Substitution GC_Inject GC Injection Split 20:1 TMS_Product->GC_Inject

Figure 2: Reaction workflow for the silylation protocol.

References

  • Sigma-Aldrich. "Derivatization Reagents for Gas Chromatography (GC)."[1] Sigma-Aldrich Technical Bulletin 909A.

  • Agilent Technologies. "Analysis of Distilled Spirits Using an Agilent 8890 Gas Chromatograph System." Agilent Application Note 5994-0454EN.

  • Knapp, D. R.Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • Foreman, W. T., et al. "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS." Chemosphere, 2015. (Analogous isomer separation behavior).

  • Phenomenex. "Derivatization for Gas Chromatography." Phenomenex Technical Guide.

Sources

Method

Application Note: High-Purity (4-Methoxycyclohexyl)methanol (MCHM) in Advanced Drug Delivery Systems

Introduction (4-Methoxycyclohexyl)methanol (MCHM) is an alicyclic primary alcohol often overlooked in pharmaceutical sciences due to its association with industrial cleaning agents. However, in its high-purity (>99.5%) f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methoxycyclohexyl)methanol (MCHM) is an alicyclic primary alcohol often overlooked in pharmaceutical sciences due to its association with industrial cleaning agents. However, in its high-purity (>99.5%) form, MCHM presents a unique amphiphilic profile that makes it a valuable building block for stimuli-responsive polymers and a potent permeation enhancer in transdermal systems.

The molecule consists of a hydrophobic cyclohexane ring substituted with a polar hydroxymethyl group and a methoxy ether group. This structural duality allows MCHM to function as a "hydrophobicity modulator" in hydrogels and micelles. By incorporating MCHM moieties into polymer backbones, researchers can finely tune the Lower Critical Solution Temperature (LCST) of thermoresponsive carriers, facilitating targeted drug release.

This guide outlines protocols for the purification, functionalization (monomer synthesis), and formulation of MCHM-based drug delivery systems.

Part 1: Pre-formulation & Characterization

Before formulation, the raw material must be characterized to ensure the absence of industrial impurities (e.g., methylcyclohexanemethanol isomers) and to determine the stereochemical ratio.

Stereochemical Impact

MCHM exists as cis and trans isomers.

  • Trans-isomer: Thermodynamically more stable; exhibits better packing in lipid bilayers (preferred for permeation enhancement).

  • Cis-isomer: Creates greater steric hindrance; useful for disrupting polymer crystallinity.

Protocol: High-Purity Validation via GC-FID

Objective: Quantify purity and isomer ratio prior to synthesis.

Materials:

  • Agilent DB-WAX Ultra Inert Column (30m x 0.25mm, 0.25µm).

  • Internal Standard: 1-Octanol.

  • Solvent: HPLC-grade Dichloromethane (DCM).

Method:

  • Sample Prep: Dissolve 10 mg MCHM in 1 mL DCM. Add 50 µL internal standard.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detection: FID at 280°C.

Acceptance Criteria:

Parameter Specification Rationale
Total Purity > 99.5% Essential to prevent toxicity from industrial byproducts.
Water Content < 0.1% (KF) Prevents side reactions during acrylate synthesis.

| Isomer Ratio | Defined (e.g., 70:30 Trans:Cis) | Consistent ratio required for reproducible polymer LCST. |

Part 2: Synthesis of MCHM-Acrylate Monomer

To incorporate MCHM into polymeric drug carriers (e.g., micelles), the hydroxyl group must be functionalized. The most common route is converting MCHM to (4-methoxycyclohexyl)methyl acrylate (MCHM-A) .

Reaction Mechanism

The reaction involves the esterification of MCHM with acryloyl chloride in the presence of a base (triethylamine) to scavenge the HCl byproduct.

Synthesis Workflow Diagram

MCHM_Synthesis cluster_safety Safety Critical Raw_MCHM Raw MCHM (Alcohol) Reaction Esterification (0°C -> RT, 12h) Raw_MCHM->Reaction Reagents Acryloyl Chloride + Triethylamine Reagents->Reaction Wash Workup: Acid/Base Wash Reaction->Wash DCM Extraction Purification Column Chromatography (Silica) Wash->Purification Crude Oil Product Pure MCHM-Acrylate (Monomer) Purification->Product Yield >85%

Figure 1: Synthetic pathway for converting MCHM into a polymerizable acrylate monomer. Note the temperature control to prevent premature polymerization.

Step-by-Step Synthesis Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask. Purge with Argon.

  • Solvation: Dissolve 10.0 g (69 mmol) of MCHM and 14.5 mL (104 mmol) of Triethylamine (TEA) in 150 mL anhydrous Dichloromethane (DCM).

  • Cooling: Submerge flask in an ice/salt bath to reach 0°C.

  • Addition: Dropwise add 6.2 mL (76 mmol) of Acryloyl Chloride over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash filtrate with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane:Ethyl Acetate 9:1).

  • Stabilization: Add 10 ppm MEHQ (inhibitor) if storing.

Part 3: Formulation of Thermoresponsive Micelles

The MCHM-Acrylate monomer is copolymerized with hydrophilic monomers (e.g., PEG-methacrylate or NIPAM) to create amphiphilic block copolymers that self-assemble into micelles.

Rationale

The cyclohexyl ring of MCHM provides a bulky hydrophobic core that can encapsulate poorly soluble drugs (e.g., Paclitaxel, Doxorubicin). The methoxy group creates a "polar" hydrophobic domain, which often improves compatibility with drugs of intermediate polarity compared to purely aliphatic chains.

Micelle Generation Protocol (Nanoprecipitation)

Materials:

  • Poly(MCHM-A-co-PEGMA) block copolymer (synthesized via RAFT polymerization).

  • Drug: Paclitaxel (Model Hydrophobic API).

  • Solvent: Acetone (organic), Water (aqueous).

Steps:

  • Dissolution: Dissolve 20 mg of Polymer and 2 mg of Paclitaxel in 2 mL Acetone.

  • Precipitation: Add the organic solution dropwise (10 mL/hr) into 10 mL of stirring deionized water using a syringe pump.

  • Self-Assembly: The MCHM blocks collapse to form the core, trapping the drug, while PEG chains form the shell.

  • Solvent Removal: Stir open to air for 4 hours or use a rotary evaporator to remove acetone.

  • Filtration: Pass through a 0.45 µm PVDF filter to remove unencapsulated drug aggregates.

Characterization Metrics
MetricTechniqueTarget Value
Hydrodynamic Diameter DLS (Dynamic Light Scattering)50 - 150 nm
Polydispersity Index (PDI) DLS< 0.2
Drug Loading Efficiency HPLC-UV> 8% (w/w)
Critical Micelle Conc.[1] (CMC) Pyrene Fluorescence< 0.01 mg/mL

Part 4: MCHM as a Transdermal Permeation Enhancer

Beyond polymers, free MCHM can be used in topical gels. Its cyclic structure disrupts the ordered packing of stratum corneum lipids, facilitating drug entry.

Mechanism of Action
  • Lipid Extraction: The solvent power of MCHM extracts ceramides.

  • Fluidization: The cis/trans mixture creates steric irregularity in the lipid bilayer, increasing fluidity.

Ex Vivo Permeation Study Workflow

Permeation_Study Skin_Prep Skin Preparation (Porcine Ear Skin) Franz_Cell Franz Diffusion Cell (32°C, 600 rpm) Skin_Prep->Franz_Cell Mounting Sampling Sampling (0, 1, 2, 4, 8, 12, 24h) Franz_Cell->Sampling Receptor Fluid Formulation Donor Phase: Drug + 2% MCHM Gel Formulation->Franz_Cell Application Analysis HPLC Quantification & Flux Calculation Sampling->Analysis

Figure 2: Workflow for validating MCHM as a permeation enhancer using Franz Diffusion Cells.

Formulation Protocol (Hydroalcoholic Gel)
  • Phase A: Dissolve 1% API (e.g., Ibuprofen) in Ethanol (30% w/w) containing 2.0% MCHM .

  • Phase B: Hydrate 1% Hydroxypropyl Cellulose (HPC) in Water.

  • Mixing: Slowly add Phase A to Phase B under high shear stirring.

  • Control: Prepare identical gel without MCHM for comparison.

Safety Note: MCHM is a skin irritant at high concentrations.[2] Do not exceed 5% w/w in topical formulations without extensive irritation testing (Draize test).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18533153, (4-Methoxycyclohexyl)methanol. Retrieved from [Link][1][2]

  • Larranaga, M. D., et al. (2016). Hawley's Condensed Chemical Dictionary.[3] Wiley.[1][3] (Reference for physical properties of cyclohexylmethanol derivatives).

  • Kumar, M., & Prashar, D. (2021). Pharmaceutical World of Permeation Enhancers.[4] International Journal of Current Pharmaceutical Research. Retrieved from [Link]

  • RSC Advances (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Royal Society of Chemistry.[3] Retrieved from [Link]

  • Beilstein J. Org. Chem. (2020). Constrained thermoresponsive polymers – new insights into fundamentals and applications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Methoxycyclohexyl)methanol

Welcome to the technical support center for the synthesis of (4-Methoxycyclohexyl)methanol. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxycyclohexyl)methanol. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve yields. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (4-Methoxycyclohexyl)methanol, which is typically prepared by the reduction of a methyl 4-methoxycyclohexanecarboxylate precursor.

Issue 1: Low or No Conversion of the Starting Ester

You've completed the reaction, but analysis (TLC, GC-MS) shows a significant amount of unreacted methyl 4-methoxycyclohexanecarboxylate.

Potential Causes & Recommended Solutions

  • Cause A: Inactive or Insufficient Reducing Agent. Metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and can be deactivated by moisture.

    • Solution: Ensure you are using a fresh, unopened container of LiAlH₄ or a properly stored older batch. Always handle the reagent under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen). Increase the molar equivalents of LiAlH₄ relative to the ester. A common starting point is 1.5 to 2.0 equivalents to ensure the reaction goes to completion.[1]

  • Cause B: Inadequate Reaction Temperature. While the initial addition of LiAlH₄ is often done at 0 °C for safety, the reaction may require thermal energy to proceed to completion.

    • Solution: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and stir for several hours. Gentle reflux in an appropriate solvent like THF may be necessary to drive the reaction to completion.[2][3] Monitor the reaction's progress via TLC until the starting material spot disappears.

  • Cause C: Poor Solvent Quality. Protic impurities (water, alcohols) in the solvent will quench the LiAlH₄.

    • Solution: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) for the reaction. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

Issue 2: Formation of an Aldehyde Intermediate

Your post-reaction analysis indicates the presence of 4-methoxycyclohexanecarbaldehyde, meaning the reduction halted midway.

Potential Causes & Recommended Solutions

  • Cause A: Insufficient Reducing Agent. The reduction of an ester to an alcohol is a two-step process where an aldehyde is formed as an intermediate.[1][4][5] If there isn't enough hydride to reduce this aldehyde, it will remain in the reaction mixture.

    • Solution: As with low conversion, the primary solution is to ensure a sufficient excess of the reducing agent (LiAlH₄) is used. The aldehyde is more reactive than the ester, so this issue typically points to a significant under-dosing of the hydride.[1]

  • Cause B: Use of a Weaker Reducing Agent. Reagents like Diisobutylaluminum Hydride (DIBAL-H) can be used to stop the reduction at the aldehyde stage, especially at low temperatures. If you are observing an aldehyde, confirm you are using the correct, more powerful reducing agent (LiAlH₄) for the full reduction to the alcohol.[2]

Issue 3: Complex Product Mixture and Difficult Purification

The crude product shows multiple spots on a TLC plate or several peaks in a GC trace, making isolation of the desired (4-Methoxycyclohexyl)methanol difficult.

Potential Causes & Recommended Solutions

  • Cause A: Improper Reaction Quenching. The work-up procedure for LiAlH₄ reactions is critical. Incorrect quenching can lead to the formation of aluminum salt emulsions that trap the product.

    • Solution: Employ a Fieser work-up. After the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure is designed to produce granular aluminum salts that are easily filtered off, simplifying the work-up.

  • Cause B: Side Reactions from Starting Material Impurities. If the starting ester is impure, those impurities may also be reduced, leading to a complex product mixture.

    • Solution: Verify the purity of your starting methyl 4-methoxycyclohexanecarboxylate using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the ester by distillation or column chromatography.

  • Cause C: Cis/Trans Isomers. The product, (4-Methoxycyclohexyl)methanol, exists as a mixture of cis and trans isomers. These isomers can be difficult to separate.[6]

    • Solution: For most applications, the mixture of isomers is used directly. If a specific isomer is required, separation can be attempted using careful column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). Isomer ratios are often dependent on the stereochemistry of the starting material.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (4-Methoxycyclohexyl)methanol?

The most common and robust method is the reduction of a corresponding carboxylic acid ester, typically methyl 4-methoxycyclohexanecarboxylate or ethyl 4-methoxycyclohexanecarboxylate. The reduction is most effectively carried out using a powerful hydride-donating agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[4][7][8]

Q2: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to reduce the ester?

Generally, no. Sodium borohydride (NaBH₄) is a milder reducing agent and is typically not powerful enough to reduce esters to primary alcohols under standard conditions.[4][5][8] Its primary use is for the selective reduction of aldehydes and ketones.[7] While some specialized conditions using NaBH₄ with additives or at high temperatures exist, LiAlH₄ is the more direct and reliable reagent for this transformation.[7][9]

Table 1: Comparison of Common Reducing Agents for Ester Reduction
ReagentFormulaReactivity with EstersSolventSafety Considerations
Lithium Aluminum HydrideLiAlH₄High (Reduces to 1° Alcohol)Anhydrous Ether, THFHighly reactive with water and protic solvents; pyrophoric potential.[7][10]
Sodium BorohydrideNaBH₄Very Low / No Protic Solvents (MeOH, EtOH)Much safer and easier to handle than LiAlH₄.[8][10]
Lithium BorohydrideLiBH₄Moderate THFMore reactive than NaBH₄, can reduce esters.[2]
Q3: How do I monitor the progress of the reaction?

The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).

  • Prepare a TLC plate with silica gel.

  • Spot the starting material (ester) in one lane as a reference.

  • Carefully take a small aliquot from the reaction mixture, quench it in a separate vial with a few drops of water and ethyl acetate, and spot it in another lane.

  • Elute the plate with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualize the spots (e.g., using a potassium permanganate stain). The reaction is complete when the spot corresponding to the starting ester has completely disappeared.

Q4: What is the expected yield for this synthesis?

With proper technique and optimization, yields for the LiAlH₄ reduction of cyclohexanecarboxylate esters to their corresponding alcohols can be quite high. Reported yields are often in the range of 75% to over 90% after purification.[3] Factors influencing the final yield include the purity of reagents and solvents, reaction time, and the efficiency of the work-up and purification steps.

Q5: What are the key safety precautions for this synthesis?

The primary hazard is the use of Lithium Aluminum Hydride (LiAlH₄).

  • Reactivity with Water: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas. All reactions must be conducted under strictly anhydrous conditions.[7]

  • Handling: Handle solid LiAlH₄ in an inert atmosphere (glove box or glove bag) to prevent contact with air and moisture.

  • Quenching: The quenching (work-up) step is highly exothermic and must be performed slowly and with extreme caution, preferably in an ice bath.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. The final product, (4-Methoxycyclohexyl)methanol, is listed as a skin and eye irritant.[11]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines the standard workflow for the synthesis and provides logical branching points for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents start_ester Dissolve Ester in Anhydrous THF prep_reagents->start_ester prep_glass Oven-Dry Glassware prep_glass->start_ester add_lah Add LiAlH4 (0 °C) start_ester->add_lah react Stir at RT or Reflux (Monitor by TLC) add_lah->react quench Cautious Quenching (Fieser Method) react->quench check_conversion TLC Shows Starting Material? react->check_conversion filter Filter Aluminum Salts quench->filter extract Extract with Organic Solvent filter->extract purify Purify (Distillation or Chromatography) extract->purify analysis Characterize Product (NMR, IR, GC-MS) purify->analysis check_conversion->quench No troubleshoot_lah 1. Check LiAlH4 activity 2. Increase equivalents 3. Increase temp/time check_conversion->troubleshoot_lah Yes troubleshoot_lah->react

Caption: Workflow for the synthesis of (4-Methoxycyclohexyl)methanol.

Protocol: Reduction of Methyl 4-methoxycyclohexanecarboxylate

Materials:

  • Methyl 4-methoxycyclohexanecarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% w/v Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve methyl 4-methoxycyclohexanecarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using TLC. If the reaction is sluggish, gently heat the mixture to reflux until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Cautiously and slowly, add water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% NaOH solution, and then finally add more water. (Use the Fieser ratio: for every 1g of LiAlH₄, add 1 mL H₂O, then 1 mL 15% NaOH, then 3 mL H₂O).

  • Isolation: A white, granular precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then remove the solids by vacuum filtration, washing the filter cake with additional THF or ethyl acetate.

  • Work-up: Combine the filtrate and the washes. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.[12]

  • Purification: Filter off the drying agent and concentrate the solution in vacuo to yield the crude product. Purify the product by vacuum distillation or flash column chromatography to obtain pure (4-Methoxycyclohexyl)methanol.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). LiAlH4 vs. NaBH4: Choosing the Right Reducing Agent. Retrieved from [Link]

  • Quora. (2018). Why is NaBH4 preferred over LiAlH4 in reduction of stable alkyl halides having functional groups such as carboxylic acid, ester, amide, cyanide?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18533153, (4-Methoxycyclohexyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • U.S. Geological Survey. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

  • Reddit. (2016). How easy is the reduction of esters to alcohols?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (4-Methoxycyclohexyl)methanol

The following technical guide is structured as a specialized support center resource for researchers working with (4-Methoxycyclohexyl)methanol. It addresses the unique physicochemical challenges of this molecule, partic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with (4-Methoxycyclohexyl)methanol. It addresses the unique physicochemical challenges of this molecule, particularly stereochemical separation and detection.

Executive Summary & Compound Profile

(4-Methoxycyclohexyl)methanol is a bifunctional cyclohexane derivative often utilized as a scaffold in medicinal chemistry.[1] Its purification is deceptively complex due to three factors:

  • Stereoisomerism: The presence of cis and trans diastereomers with similar boiling points but distinct biological activities.

  • Detection Limits: The lack of a conjugated

    
    -system renders it invisible to standard UV detection (254 nm).
    
  • Solubility Profile: The amphiphilic nature (lipophilic ring + polar hydroxyl/ether) complicates aqueous workups.

PropertySpecification / Note
Structure Cyclohexane ring, 1-hydroxymethyl, 4-methoxy
Isomers Trans (typically diequatorial, thermodynamic); Cis (axial/equatorial)
Detection UV-inactive.[2] Requires RI, ELSD, or stain visualization.
Boiling Point High (>200°C est. at atm). Volatile under high vacuum.
Key Impurity Unreacted ester/acid precursor; Diastereomer.

Troubleshooting Guide (Q&A)

Case #1: "I cannot see my product on the Flash system UV monitor."

User Query: I am running a gradient from 0-50% EtOAc/Hexane. The pressure is stable, but I see no peaks at 254 nm or 280 nm. I know the product is there because I checked the crude by NMR.

Technical Diagnosis: (4-Methoxycyclohexyl)methanol lacks a chromophore (a conjugated system) capable of absorbing UV light in the standard range. The ether and alcohol groups are UV-transparent.

Solution Protocol:

  • Switch Detection Mode: Use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector if available. These are universal detectors for non-chromophoric compounds.

  • TLC Visualization (The "Dip" Method):

    • Do not rely on UV lamps.

    • Stain: Use Anisaldehyde-Sulfuric Acid or Potassium Permanganate (KMnO₄) .

    • Mechanism:[3][4][5] The alcohol group oxidizes or dehydrates under acidic/heat conditions to form colored complexes (often blue/violet with anisaldehyde).

    • Procedure: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear (~150°C).

  • Blind Collection: If no universal detector is available, collect all fractions and spot-check every 3rd tube using the stain method described above.

Case #2: "I cannot separate the cis and trans isomers."

User Query: My GC shows two peaks (ratio 60:40), but on silica TLC, they appear as a single elongated spot. How do I separate them?

Technical Diagnosis: The polarity difference between the cis (axial/equatorial) and trans (diequatorial) isomers is subtle. Standard silica gel often provides insufficient resolution (Rs < 1.0) with simple binary solvent systems.

Solution Protocol:

  • Solvent Optimization: Switch from EtOAc/Hexane to Dichloromethane (DCM)/Methanol or Toluene/Acetone .

    • Why? DCM often provides better selectivity for diastereomers of cyclic alcohols due to different solvation shells around the axial vs. equatorial groups.

  • Column Loading: Do not overload. Use a sample-to-silica ratio of 1:50 or 1:100 .

  • Derivatization (The "Senior Scientist" Approach):

    • If direct separation fails, convert the alcohol to a p-Nitrobenzoate ester .

    • Benefit: This adds a UV chromophore (visible at 254 nm) and significantly amplifies the structural difference between isomers, increasing

      
      .
      
    • Recovery: Separate the esters, then hydrolyze (LiOH/THF/H₂O) to recover the pure alcohol isomer.

Case #3: "The product yield is lower than expected after distillation."

User Query: I tried to distill the product to purify it (bulb-to-bulb), but I lost 40% of the mass. Is it decomposing?

Technical Diagnosis: While the ether linkage is stable, the primary alcohol can undergo dehydration or ether cleavage at high temperatures (>150°C), especially if traces of acidic impurities (from synthesis) remain. Furthermore, the compound's viscosity can lead to entrainment losses.

Solution Protocol:

  • Acid Scavenge: Ensure the crude is neutralized. Wash with saturated NaHCO₃ prior to any thermal step.

  • High Vacuum Requirement: Distill only under high vacuum (< 1 mmHg). The boiling point at atmospheric pressure is likely too high for safe distillation.

  • Preferred Method: Use Column Chromatography as the primary purification method. Use distillation only for final solvent removal (Rotovap) at moderate temperatures (< 50°C).

Detailed Purification Workflow

This protocol assumes a crude mixture obtained from the reduction of methyl 4-methoxycyclohexanecarboxylate.

Phase A: Workup & Crude Prep
  • Quench: Dilute reaction with Et₂O. Slowly add Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup reagents to precipitate aluminum salts (if LiAlH₄ was used).

  • Filtration: Filter through a Celite pad to remove inorganic salts.

  • Solvent Swap: Concentrate and redissolve in minimal DCM.

Phase B: Chromatographic Separation (Isomer Resolution)
  • Stationary Phase: High-performance Silica (15-40 µm spherical particles preferred).

  • Mobile Phase: 0%

    
     10% Methanol in DCM (Gradient).
    
    • Note: The trans isomer (diequatorial) generally elutes first (less polar) on silica, followed by the cis isomer.

  • Flow Rate: Optimized for column diameter (e.g., 40 mL/min for a 40g column).

Phase C: Validation
  • GC-MS / GC-FID: Inject purified fractions to confirm Isomeric Ratio (dr).

    • Conditions: DB-5 or equivalent non-polar column.

  • NMR: Check

    
    H NMR. The proton attached to the hydroxyl-bearing carbon (
    
    
    
    -OH) typically shows different coupling constants (
    
    
    -values) for axial (trans-isomer) vs. equatorial (cis-isomer) orientations.

Visualizations

Diagram 1: Isomer Separation Decision Matrix

This logic flow helps users decide between direct chromatography and derivatization.

IsomerSeparation Start Crude Mixture (Cis + Trans) CheckTLC Analyze TLC (DCM/MeOH 95:5) Start->CheckTLC Resolution Is Delta Rf > 0.1? CheckTLC->Resolution DirectFlash Direct Flash Chromatography (Silica Gel) Resolution->DirectFlash Yes Derivatize Derivatization Strategy (p-Nitrobenzoyl Chloride) Resolution->Derivatize No (Overlap) Final Pure Isomer DirectFlash->Final SepEsters Separate Esters (Easy UV Detection) Derivatize->SepEsters Hydrolysis Hydrolysis (LiOH) Recover Pure Alcohol SepEsters->Hydrolysis Hydrolysis->Final

Caption: Decision tree for selecting the optimal purification route based on TLC resolution.

Diagram 2: Purification Workflow & Detection

Overview of the physical process and critical checkpoints.

Workflow Crude Crude Reaction Mix Workup Workup (Remove Salts) Crude->Workup DetectSelect Detection Method? Workup->DetectSelect Stain TLC Stain (Anisaldehyde) DetectSelect->Stain Manual ELSD ELSD/RI Detector DetectSelect->ELSD Automated Flash Flash Column (0-10% MeOH/DCM) Stain->Flash Spot Check ELSD->Flash Real-time QC QC: GC-FID (Check Isomer Ratio) Flash->QC

Caption: Operational workflow emphasizing the critical detection step for non-UV active compounds.

References

  • Foreman, W. T., et al. (2015).[6] "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS". Chemosphere. (Demonstrates separation principles for 1,4-cyclohexylmethanol derivatives).

  • University of Rochester. "TLC Stains: Anisaldehyde and Permanganate Protocols." Department of Chemistry Technical Notes. (Standard protocols for visualizing alcohols/ethers).

  • BenchChem. "Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: Technical Guide." (Analogous synthesis and reduction workflows).

  • PubChem. "4-Methylcyclohexanemethanol Compound Summary."[7] (Physical property data for the methyl analog used for boiling point estimation).

Sources

Troubleshooting

Side reactions during the synthesis of substituted cyclohexanols

Welcome to the Cyclohexanol Synthesis Technical Support Center . As a Senior Application Scientist, I have structured this guide to troubleshoot the specific, high-frequency failure modes encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclohexanol Synthesis Technical Support Center .

As a Senior Application Scientist, I have structured this guide to troubleshoot the specific, high-frequency failure modes encountered during the synthesis of substituted cyclohexanols. We move beyond basic textbook definitions to address the causality of side reactions and provide self-validating protocols to correct them.

Quick Navigation: Select Your Issue

Module 1: Stereoselectivity Protocols

Issue: You require a specific diastereomer (cis or trans), but your reduction yielded the opposite major product or a poor diastereomeric ratio (dr).

The Mechanistic Root Cause

Cyclohexanone reductions are governed by two competing transition state factors:

  • Steric Approach Control: The nucleophile attacks from the less hindered face.

  • Torsional Strain (Product Development Control): The transition state minimizes eclipsing interactions, favoring the formation of the thermodynamically stable (equatorial) alcohol.

Troubleshooting Workflow

Stereoselectivity_Workflow Start Target: Substituted Cyclohexanol Decision Which isomer is required? Start->Decision Equatorial Equatorial Alcohol (Thermodynamic Product) Decision->Equatorial Major Trans (usually) Axial Axial Alcohol (Kinetic Product) Decision->Axial Major Cis (usually) Reagent_Eq Use Small Hydride: NaBH4 or LiAlH4 (Favors Axial Attack) Equatorial->Reagent_Eq Reagent_Ax Use Bulky Hydride: L-Selectride or LS-Selectride (Favors Equatorial Attack) Axial->Reagent_Ax Temp_Eq Protocol: 0°C to RT Solvent: MeOH or EtOH Reagent_Eq->Temp_Eq Temp_Ax Protocol: -78°C Solvent: THF (Anhydrous) Reagent_Ax->Temp_Ax

Figure 1: Decision matrix for reagent selection based on desired stereochemical outcome.

Standardized Protocols
Target ProductReagent of ChoiceMechanismExpected dr (approx)Key Reference
Equatorial Alcohol NaBH₄ (Sodium Borohydride)Axial Attack (Torsional strain minimization)9:1 (Trans:Cis)[1]
Axial Alcohol L-Selectride® (Li tri-sec-butylborohydride)Equatorial Attack (Steric hindrance avoidance)>95:5 (Cis:Trans)[2]

*Note: Ratios assume a conformationally locked system like 4-tert-butylcyclohexanone. Flexible systems will show lower selectivity.

Corrective Action (If you have the wrong isomer): Do not discard the batch. Perform a Mitsunobu Inversion :

  • React the "wrong" alcohol with Triphenylphosphine (

    
    ), DEAD/DIAD, and a carboxylic acid (e.g., p-nitrobenzoic acid).[1]
    
  • This proceeds via

    
     inversion to form the ester.[2]
    
  • Hydrolyze the ester (LiOH/THF) to yield the inverted alcohol [3].

Module 2: Elimination & Dehydration

Issue: The crude NMR shows vinylic protons (5.5–6.0 ppm), indicating the formation of a cyclohexene impurity. The alcohol product is missing or low-yielding.

The Mechanistic Root Cause

Tertiary cyclohexanols (formed via Grignard addition) are highly susceptible to acid-catalyzed dehydration (E1 mechanism). The carbocation intermediate formed upon protonation of the -OH group is stabilized by the ring and the substituent, making elimination rapid even with weak acids.

Troubleshooting Guide

Q: Did you use HCl or H₂SO₄ for the workup?

  • Diagnosis: Strong mineral acids protonate the tertiary alcohol immediately.

  • Solution: Switch to a Buffered Quench .

The "Soft Quench" Protocol (Self-Validating): Instead of pouring the reaction mixture into acid, follow this sequence:

  • Cool the reaction mixture to 0°C.

  • Add Saturated Aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Why:

      
       has a pH of ~4-5, sufficient to hydrolyze the magnesium alkoxide (
      
      
      
      ) but usually too weak to drive rapid E1 elimination at 0°C.
  • If magnesium salts precipitate and clog the funnel, add 10% Rochelle's Salt (Potassium Sodium Tartrate) solution instead of acid. This chelates Magnesium, solubilizing the salts without lowering pH [4].[1]

Module 3: Chemoselectivity & Enolization

Issue: You added a Grignard reagent to a substituted cyclohexanone, but after workup, you recovered the starting ketone.

The Mechanistic Root Cause

Sterically hindered cyclohexanones (e.g., 2,6-disubstituted) block the nucleophilic attack at the carbonyl carbon. The Grignard reagent, being a strong base, abstracts an


-proton instead (Enolization).[1] Upon aqueous workup, the enolate reprotonates to reform the starting ketone.

Grignard_Side_Reactions Grignard R-MgBr (Nucleophile & Base) Ketone Hindered Cyclohexanone Grignard->Ketone Path_A Path A: Nucleophilic Attack (Desired) Ketone->Path_A Unhindered Path_B Path B: Enolization (Side Reaction) Ketone->Path_B Hindered / Acidic α-H Path_C Path C: Reduction (Hydride Transfer) Ketone->Path_C Grignard has β-H Product Tertiary Alcohol Path_A->Product Recovered Recovered Ketone Path_B->Recovered After Workup Reduced Secondary Alcohol Path_C->Reduced

Figure 2: Competing pathways in Grignard additions to cyclohexanones.

Corrective Protocols
  • Use Organolithiums: Organolithium reagents (

    
    ) are smaller and more nucleophilic (less basic relative to nucleophilicity) than Grignards. They often succeed where Grignards fail due to steric hindrance [5].
    
  • Cerium(III) Chloride Additive (Imamoto Method):

    • Protocol: Pre-stir Anhydrous

      
       in THF for 2 hours, then add the organolithium or Grignard reagent at -78°C before adding the ketone.
      
    • Why: This forms an organocerium species (

      
      ) which is more nucleophilic and much less basic, completely suppressing enolization [6].[1]
      

Module 4: Analytical Validation

Issue: "I have a product, but I cannot confirm if it is axial or equatorial."

The Solution:


 NMR Coupling Constants (

-values)
The methine proton (CH-OH) provides definitive structural proof based on the Karplus relationship.
Proton OrientationMultiplicityCoupling Constant (

)
Interpretation
Axial Proton (

)
Triplet of triplets (tt)

Hz

Hz
The -OH group is Equatorial .
Equatorial Proton (

)
Broad singlet or narrow multiplet

Hz

Hz
The -OH group is Axial .

Note: An axial proton signal will also appear significantly upfield (lower ppm) compared to an equatorial proton due to anisotropy.

References

  • Eliel, E. L., & Senda, Y. (1970).[1] Reduction of Acetals and Ketones by Haloalane. Tetrahedron, 26(10), 2411–2428.[1] (Establishes NaBH4 axial attack preference).

  • Brown, H. C., & Krishnamurthy, S. (1972).[1] Lithium Tri-sec-butylborohydride.[3][4] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.[1] Link

  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][5] Synthesis, 1981(1), 1–28.[1]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York.[1] (Standard Rochelle's salt workup protocols).

  • Ashby, E. C., & Laemmle, J. (1975).[1] Stereochemistry of Organometallic Compound Addition to Ketones. Chemical Reviews, 75(4), 521–546.[1]

  • Imamoto, T., et al. (1989).[1] Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents. Journal of the American Chemical Society, 111(12), 4392–4398.[1] Link

Sources

Optimization

Technical Guide: Optimizing Temperature for (4-Methoxycyclohexyl)methanol Reactions

Executive Summary & Chemical Profile[1][2] (4-Methoxycyclohexyl)methanol is a bifunctional cyclohexane building block featuring a primary alcohol and a methoxy ether. Its reactivity and utility in drug development (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

(4-Methoxycyclohexyl)methanol is a bifunctional cyclohexane building block featuring a primary alcohol and a methoxy ether. Its reactivity and utility in drug development (e.g., as a linker or scaffold) are governed heavily by its stereochemistry. The molecule exists as two geometric isomers: cis and trans .

  • Trans-isomer: Generally the thermodynamic product (diequatorial conformation).

  • Cis-isomer: Generally the kinetic product (axial/equatorial conformation).

Temperature control is not merely about reaction rate; it is the primary switch for controlling the stereochemical ratio and preventing the cleavage of the sensitive methoxy ether bond under acidic conditions.

PropertyData (Approximate)Relevance
Molecular Weight 144.21 g/mol Stoichiometry calculations
Boiling Point ~230–240°C (Predicted)High thermal stability, but distillation requires vacuum.
LogP ~0.9–1.2Moderate lipophilicity; extraction requires organic solvents (DCM/EtOAc).
Stereochemistry Cis/Trans mixtureCritical: Isomers have distinct biological and physical properties.

Core Directive: Temperature Optimization Protocols

A. Isomer Control (Thermodynamic vs. Kinetic)

The most common issue with this substrate is obtaining the wrong isomer. Temperature is your control lever.

Scenario 1: Targeting the Trans-Isomer (Thermodynamic Control)

The trans-isomer places both the bulky hydroxymethyl group and the methoxy group in equatorial positions to minimize 1,3-diaxial interactions.

  • Protocol: Equilibration.

  • Temperature: Reflux (60°C – 80°C).

  • Mechanism: If you possess a mixture or the cis-isomer, heating in the presence of a base (e.g., KOtBu in t-BuOH) allows the ring to open/close or epimerize via the aldehyde intermediate (if oxidation/reduction cycles are used) or simply settle into the lower-energy diequatorial chair conformation.

  • Critical Threshold: >50°C is typically required to overcome the activation energy for ring inversion/equilibration in reasonable timeframes.

Scenario 2: Targeting the Cis-Isomer (Kinetic Control)
  • Protocol: Stereoselective Reduction of 4-methoxycyclohexanone.

  • Temperature: Cryogenic (-78°C).

  • Reagent: Bulky hydrides (e.g., L-Selectride).

  • Mechanism: At -78°C, the bulky hydride attacks from the less hindered equatorial face, forcing the resulting alcohol into the axial position (cis relative to the methoxy).

  • Warning: Warming this reaction above -40°C during addition will erode stereoselectivity, yielding a mix of isomers.

B. Functional Group Transformations
1. Esterification / Tosylation (OH derivatization)
  • Optimal Temperature: 0°C (Addition)

    
     23°C (Reaction).
    
  • Why: The primary alcohol is unhindered and reactive.

    • At >40°C: Risk of elimination (dehydration) to form the alkene, especially in the presence of strong acids (e.g., TsOH).

    • At <0°C: Reaction becomes sluggish with no selectivity benefit.

  • Standard: Add Thionyl Chloride or Tosyl Chloride dropwise at 0°C to control exotherm, then warm to Room Temperature (RT) to drive to completion.

2. Swern Oxidation (Alcohol

Aldehyde)
[1][2][3][4]
  • Optimal Temperature: -78°C (Strict).

  • Why: The intermediate alkoxysulfonium salt is unstable.

    • If T > -60°C: The intermediate decomposes via Pummerer rearrangement to form thioacetals (methylthiomethyl ethers) rather than the desired aldehyde.

    • Troubleshooting: If your product smells strongly of "rotten cabbage" (Dimethyl Sulfide) but yield is low, you likely added the alcohol too fast or at too high a temperature.

3. Ether Cleavage (Demethylation)
  • Warning: The 4-methoxy group is an ether. It is stable under most standard conditions but will cleave with strong Lewis acids (BBr3) or strong nucleophiles (NaSEt) at high temperatures.

  • Safe Zone: Keep reactions below 100°C unless demethylation is intended.

Visualizing the Control Logic

The following diagram illustrates the decision pathways for synthesis and isomerization based on temperature.

G Start Starting Material: 4-Methoxycyclohexanone Kinetic Kinetic Control (Temp: -78°C) Start->Kinetic Path A Thermo Thermodynamic Control (Temp: 0°C to RT) Start->Thermo Path B Bulky Reagent: L-Selectride (Bulky Hydride) Kinetic->Bulky Small Reagent: NaBH4 / LiAlH4 (Small Hydride) Thermo->Small Cis Major Product: Cis-(4-Methoxycyclohexyl)methanol (Axial Alcohol) Bulky->Cis Equatorial Attack Trans Major Product: Trans-(4-Methoxycyclohexyl)methanol (Equatorial Alcohol) Small->Trans Axial Attack (Pref.) Isom Isomerization (Base/Heat >60°C) Cis->Isom Equilibration Isom->Trans Forms Stable Isomer

Caption: Stereochemical outcomes of reduction based on temperature and reagent steric bulk.

Troubleshooting Guide & FAQs

Q1: I am seeing a mixture of products in my NMR after esterification. What happened?

Diagnosis: Likely elimination or conformational scrambling. Solution:

  • Check Temperature: Did you reflux? Esterification of this primary alcohol should proceed at RT. High heat with acid catalysts (H2SO4) promotes dehydration to the alkene.

  • Check Acid Sensitivity: If using acid chloride, the HCl byproduct might be causing issues. Use a base scavenger (Pyridine or Et3N) and keep the reaction at 0°C during addition.

Q2: My Swern oxidation yield is <40%, and I see a side product.

Diagnosis: Temperature failure. The Swern reagent (DMSO + Oxalyl Chloride) forms an active species that is only stable below -60°C. Fix:

  • Ensure your acetone/dry ice bath is fresh and fully covering the solvent level.

  • Add the alcohol solution slowly down the side of the flask to pre-cool it before it hits the reaction mixture.

  • Do not allow the reaction to rise above -78°C until the base (Et3N) is added.

Q3: Can I separate the cis and trans isomers by distillation?

Answer: Difficult but possible.

  • Boiling Point Difference: Usually small (<5°C).

  • Better Approach: Column chromatography or crystallization of a derivative. The trans-isomer (diequatorial) is often more crystalline and less soluble in polar solvents than the cis-isomer.

  • Derivatization: Convert to the 3,5-dinitrobenzoate ester. The melting point difference between cis and trans esters is usually significant, allowing separation by recrystallization.

Q4: Is the methoxy group stable at 120°C?

Answer: Generally, yes, provided the pH is neutral or basic.

  • Risk: In strong aqueous acid (HI, HBr) at >100°C, you will cleave the ether to form the diol (1,4-cyclohexanedimethanol analogue).

  • Guideline: If performing high-temp couplings (e.g., Suzuki/Buchwald), the methoxy group is stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533153, (4-Methoxycyclohexyl)methanol. Retrieved from [Link]

  • Master Organic Chemistry (2015). Swern Oxidation of Alcohols to Aldehydes: Mechanism and Temperature Control. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Methanol Synthesis

Welcome to the technical support center for researchers and scientists engaged in methanol synthesis. This guide is designed to provide you with in-depth, field-proven insights into the common challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists engaged in methanol synthesis. This guide is designed to provide you with in-depth, field-proven insights into the common challenges associated with catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and mitigate the deactivation of your Cu/ZnO/Al₂O₃ catalysts, ensuring the integrity and efficiency of your experimental work.

Frequently Asked Questions (FAQs): Understanding Catalyst Deactivation
Q1: What are the primary mechanisms of deactivation for Cu/ZnO/Al₂O₃ catalysts in a methanol synthesis loop?

A1: The decline in catalytic performance for the industry-standard Cu/ZnO/Al₂O₃ catalyst is primarily attributed to three distinct mechanisms: thermal sintering, chemical poisoning, and fouling by coking or carbon deposition.[1] Each of these mechanisms affects the catalyst in a different way, leading to a loss of active sites, reduced surface area, and ultimately, a decrease in methanol yield and selectivity.[1][2]

  • Thermal Sintering: This is the agglomeration of small copper (Cu) crystallites into larger ones due to excessive temperatures.[3][4] This process is irreversible and leads to a significant reduction in the active copper surface area, which is directly proportional to the catalyst's activity.[3][5]

  • Poisoning: This occurs when impurities in the synthesis gas feed stream chemically adsorb onto the active sites of the catalyst, rendering them inactive.[6] Common poisons include sulfur and chlorine compounds.[7][8]

  • Coking/Fouling: This involves the deposition of carbonaceous species (coke) on the catalyst surface, which physically blocks access to the active sites.[1][9]

Below is a diagram illustrating the primary pathways of catalyst deactivation.

DeactivationMechanisms cluster_catalyst Methanol Synthesis Catalyst cluster_deactivation Deactivation Pathways Catalyst Cu/ZnO/Al₂O₃ (Active Catalyst) Sintering Thermal Sintering (Irreversible) Catalyst->Sintering High Temperature > 280-300°C, H₂O presence Poisoning Chemical Poisoning (Often Irreversible) Catalyst->Poisoning Feed Impurities (Sulfur, Chlorine) Coking Coking / Fouling (Reversible) Catalyst->Coking High CO/CO₂ Ratio Side Reactions Deactivated Deactivated Catalyst (Low Activity & Selectivity) Sintering->Deactivated Poisoning->Deactivated Coking->Deactivated

Caption: Primary deactivation pathways for a Cu/ZnO/Al₂O₃ catalyst.

Troubleshooting Guide: Diagnosing Catalyst Issues

This section is designed to help you navigate common experimental problems. The following workflow provides a logical path from symptom to solution.

TroubleshootingWorkflow Start Symptom: Decreased Methanol Yield Rate Is the drop in activity sudden or gradual? Start->Rate Sudden Sudden Drop Rate->Sudden Sudden Gradual Gradual Decline Rate->Gradual Gradual CheckFeed Check Feed Gas Analysis: Any recent changes? (New gas cylinder, etc.) Sudden->CheckFeed CheckTemp Review Reactor Temperature Profile: Any excursions above 280°C? Gradual->CheckTemp Poisoning Probable Cause: Acute Poisoning (e.g., Sulfur spike) CheckFeed->Poisoning Yes SolutionPoison Action: 1. Isolate & replace feed source. 2. Install guard bed. 3. Replace catalyst. Poisoning->SolutionPoison Sintering Probable Cause: Thermal Sintering CheckTemp->Sintering Yes CheckPressure Review Pressure & Byproducts: Increase in pressure drop? Unusual byproducts in GC? CheckTemp->CheckPressure No SolutionSinter Action: 1. Improve temperature control. 2. Catalyst replacement is required (Sintering is irreversible). Sintering->SolutionSinter Coking Probable Cause: Coking / Fouling CheckPressure->Coking Yes SolutionCoke Action: 1. Adjust H₂/CO ratio. 2. Consider catalyst regeneration (mild oxidation). Coking->SolutionCoke

Caption: A decision tree for troubleshooting catalyst deactivation.

Q2: My catalyst activity dropped sharply overnight. What is the most likely cause?

A2: A sudden, sharp decline in activity is almost always indicative of acute chemical poisoning .[10] This suggests the introduction of a high concentration of a poison into your feed gas.

Causality: Poisons like hydrogen sulfide (H₂S) or carbonyl sulfide (COS) strongly and irreversibly chemisorb onto the active copper sites.[8][11] This chemical bonding blocks the sites, preventing reactant molecules (CO, CO₂, H₂) from adsorbing and reacting. Even at parts-per-million (ppm) levels, these impurities can rapidly deactivate a significant portion of the catalyst bed.[7]

Troubleshooting Protocol:

  • Isolate the Source: Immediately stop the gas flow to the reactor. The most common source is a contaminated syngas cylinder. If you recently changed cylinders, the new one is the primary suspect.

  • Verify the Contamination: If possible, use an analytical technique like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) to analyze the feed gas for sulfur compounds.

  • Implement a Guard Bed: To prevent future occurrences, install a guard bed containing a material like zinc oxide (ZnO) upstream of your reactor. ZnO effectively captures sulfur compounds, protecting the main catalyst bed.

  • Assess Catalyst Damage: The damage from acute poisoning is typically irreversible. You will likely need to replace the catalyst charge.

Q3: My catalyst performance has been slowly degrading over several weeks, even with stable operating conditions. What's happening?

A3: A slow, gradual decline in performance is the classic sign of thermal sintering .[3] While you may believe conditions are stable, even minor, prolonged exposure to the upper end of the optimal temperature range (250-280°C) can accelerate this process.[12][13]

Causality: At elevated temperatures, copper atoms on the catalyst surface gain enough mobility to migrate and agglomerate into larger crystals.[3] This process, known as Ostwald ripening, is thermodynamically driven to reduce the high surface energy of small nanoparticles.[3][14] The presence of water, a byproduct of the reaction, can further accelerate the sintering of both copper and the ZnO support structure.[15][12][14] As the copper surface area decreases, the number of active sites available for methanol synthesis diminishes, leading to a gradual loss of activity.[16]

Troubleshooting Protocol:

  • Detailed Temperature Audit: Analyze your reactor's temperature logs. Look for any evidence of temperature spikes or "hot spots" within the catalyst bed. An exothermic reaction like methanol synthesis can create localized areas of high temperature if heat is not dissipated effectively.

  • Characterize the Spent Catalyst: Once the run is complete, perform post-mortem analysis on the catalyst.

    • N₂O Chemisorption: This technique specifically measures the active copper surface area. A significant reduction compared to the fresh catalyst is a clear indicator of sintering.

    • X-Ray Diffraction (XRD): XRD can be used to determine the average copper crystallite size. An increase in crystallite size confirms that sintering has occurred.

  • Optimize Heat Management: For future experiments, ensure your reactor design provides efficient heat removal. This could involve improving cooling systems or diluting the catalyst bed with an inert material to better manage the reaction exotherm.

ParameterTypical RangeConsequence of DeviationMitigation Strategy
Temperature 220 - 280 °C[7][13]High temps (>280°C) cause rapid sintering.[12]Maintain tight thermal control; avoid hotspots.
Pressure 50 - 100 bar[6][7]Lower pressure reduces single-pass conversion.Operate within the catalyst manufacturer's specified range.
H₂/CO Ratio 2:1 - 3:1[7]Low ratios can favor side reactions and coking.Maintain a stoichiometric excess of H₂.
Sulfur (H₂S, COS) < 0.1 ppm[7]Rapid, irreversible poisoning of Cu sites.[11]Use high-purity gases; install a ZnO guard bed.
Chlorine (HCl) < 0.01 ppmSevere poisoning and potential for metal volatilization.Ensure feed gas is free of halides.

Table 1: Key Operating Parameters and Their Impact on Catalyst Lifetime.

Catalyst Regeneration
Q4: I suspect my catalyst is deactivated by coke. Can it be regenerated?

A4: Yes, deactivation due to coking is often reversible.[1] Unlike sintering or poisoning, coke is a physical deposit that can be removed. The standard procedure is a carefully controlled oxidation, or "burn-off," of the carbonaceous deposits.[5][17]

Causality: Coking occurs when side reactions produce heavy hydrocarbon species that deposit on the catalyst surface and within its pores, blocking access to active sites.[9] This is more common in MTO (Methanol-to-Olefins) processes but can occur in methanol synthesis under sub-optimal conditions.[15][17]

Experimental Protocol for In-Situ Regeneration:

  • Safety First: Ensure your experimental setup is designed to handle an oxidative regeneration process safely.

  • System Purge: Stop the syngas flow and purge the reactor with an inert gas (e.g., Nitrogen) at operating temperature to remove all residual reactants.

  • Controlled Oxidation: Introduce a diluted stream of oxygen (typically 1-2% O₂ in N₂) into the reactor. This step is critical. A high concentration of oxygen can cause a rapid, uncontrolled temperature rise (an exotherm) from the combustion of the coke, which would irreversibly sinter the catalyst.

  • Temperature Monitoring: Carefully monitor the catalyst bed temperature. The temperature should be maintained below 300°C to avoid thermal damage. Adjust the oxygen concentration or flow rate to control the rate of coke burn-off and manage the exotherm.

  • Endpoint Determination: The completion of the regeneration is indicated when the concentration of CO₂ in the reactor outlet stream returns to baseline, signifying that all the coke has been combusted.

  • Re-reduction: After regeneration, the catalyst will be in an oxidized state (CuO). It must be re-reduced under a controlled flow of diluted hydrogen (e.g., 2-5% H₂ in N₂) following the manufacturer's standard reduction procedure before re-introducing the synthesis gas.

Validation: Successful regeneration should restore a significant portion of the catalyst's initial activity. A comparison of the methanol production rate before deactivation and after regeneration will validate the procedure's effectiveness.

References
  • Title: Mechanisms and rates of catalyst deactivation in methanol-to-hydrocarbons conversion Source: Google Cloud AI URL
  • Title: Role of Catalyst Deactivation and Regeneration in Methanol Production Source: ResearchGate URL
  • Source: EurekAlert!
  • Title: Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol Source: ACS Publications URL
  • Title: Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts Source: ResearchGate URL
  • Title: A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst Source: MDPI URL
  • Title: Latest catalyst provides more methanol for longer Source: Johnson Matthey URL
  • Title: Deactivation and regeneration of the commercial Cu/ZnO/Al2O3 catalyst in low-temperature methanol steam reforming Source: ResearchGate URL
  • Title: Catalyst Lifetime Prediction and Industrial Implications in Methanol Synthesis Source: ResearchGate URL
  • Title: A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis Source: MDPI URL
  • Title: A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas Source: MDPI URL
  • Title: A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion Source: ACS Publications URL
  • Title: Development of Two Novel Processes for Hydrogenation of CO 2 to Methanol over Cu/ZnO/Al 2 O 3 Catalyst to Improve the Performance of Conventional Dual Type Methanol Synthesis Reactor Source: MDPI URL
  • Title: Long-Term Stability Testing of Methanol Catalysts Under Industrial Conditions Source: ResearchGate URL
  • Title: Impact of Reaction Conditions on Methanol Yield and Catalyst Efficiency Source: ResearchGate URL
  • Title: Deactivation of methanol synthesis catalysts Source: OSTI.GOV URL: [Link]

  • Title: Deactivation and regeneration of Cu/Cr based methanol decomposition catalysts Source: Semantic Scholar URL: [Link]

  • Title: Deactivation of Cu/ZnO/Al2O3 Methanol Synthesis Catalyst by Sintering Source: ACS Publications URL: [Link]

  • Title: Physicochemical Surface and Catalytic Properties of CuO-ZnO/Al2O3 System Source: ResearchGate URL
  • Title: Simulation of coking on catalyst in methanol to olefins plant Source: ResearchGate URL
  • Title: Kinetic Studies of Catalyst Poisoning During Methanol Synthesis at High Pressures Source: Fischer-Tropsch Archive URL: [Link]

  • Title: Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process Source: ResearchGate URL
  • Title: Differences in Deterioration Behaviors of Cu/ZnO/Al2O3 Catalysts with Different Cu Contents toward Hydrogenation of CO and CO2 Source: ACS Publications URL: [Link]

  • Title: Structuring Cu/ZnO/Al2O3 catalyst for methanol synthesis: Slurry additive effect in the washcoating method Source: EHU URL
  • Title: (PDF)

Sources

Optimization

Technical Support Center: Resolving cis/trans Isomers of (4-Methoxycyclohexyl)methanol

Current Status: Operational Support Tier: Senior Application Scientist (L3) Topic: Stereochemical Resolution & Characterization Target Molecule: (4-Methoxycyclohexyl)methanol (MCHM-analog) Executive Summary This guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Senior Application Scientist (L3) Topic: Stereochemical Resolution & Characterization Target Molecule: (4-Methoxycyclohexyl)methanol (MCHM-analog)

Executive Summary

This guide addresses the identification, separation, and stereocontrolled synthesis of (4-Methoxycyclohexyl)methanol isomers. Due to the 1,4-substitution pattern on the cyclohexane ring, this molecule exists as two diastereomers:

  • Trans-isomer: Thermodynamically favored (diequatorial conformation). Generally exhibits higher melting points and lower solubility in polar solvents.

  • Cis-isomer: Higher energy (axial/equatorial conformation).[1] Exhibits a net dipole moment, resulting in higher boiling points and greater water solubility.

This guide prioritizes thermodynamic equilibration for large-scale access to the trans-isomer and chromatographic resolution for analytical separation.

Module 1: Diagnostic & Characterization

How do I definitively identify which isomer I have?

NMR Spectroscopy (The Gold Standard)

The most reliable method for assignment is


H-NMR, relying on the Karplus relationship and the distinct environments of axial vs. equatorial protons.
  • Conformational Analysis:

    • Trans-Isomer: Both the hydroxymethyl (

      
      ) and methoxy (
      
      
      
      ) groups occupy equatorial positions to minimize 1,3-diaxial strain. Consequently, the ring protons at C1 and C4 are axial .
    • Cis-Isomer: The bulkier hydroxymethyl group (A-value

      
      ) remains equatorial, forcing the smaller methoxy group (A-value 
      
      
      
      ) into an axial position. Therefore, the H4 proton is equatorial .

Data Table: NMR Diagnostic Signals

Feature Trans-Isomer (Diequatorial) Cis-Isomer (Axial/Equatorial)
H4 Proton (at -OMe) Axial Equatorial

| Chemical Shift (


)  | Upfield (Shielded) | Downfield (Deshielded) |
| Splitting Pattern  | Broad Triplet / Multiplet | Narrow Multiplet / Broad Singlet |
| Coupling (

)
| Large (~10–12 Hz) | N/A (Small

~2-5 Hz) | | H1 Proton (at -CH2OH) | Axial (Broad,

Hz) | Axial (Broad,

Hz) |
Gas Chromatography (GC)
  • Elution Order: On standard non-polar columns (e.g., DB-5, HP-5), the Trans isomer elutes first .

  • Mechanism: The cis-isomer has a permanent dipole moment (vectors of substituents do not cancel), leading to stronger interaction with the stationary phase and a higher boiling point.[2] The trans-isomer has a net dipole near zero.[2]

Diagnostic Workflow Diagram

NMR_Identification Start Unknown Isomer Sample Step1 Acquire 1H-NMR (CDCl3) Start->Step1 Decision Analyze H4 Proton (CH-OMe) Step1->Decision Trans Signal: Broad Multiplet (tt) Coupling: J ~ 11 Hz Assignment: TRANS (Diequatorial) Decision->Trans Large Coupling (Axial H) Cis Signal: Narrow Multiplet (bs) Coupling: J < 5 Hz Assignment: CIS (Axial-Equatorial) Decision->Cis Small Coupling (Equatorial H)

Figure 1: Decision logic for assigning stereochemistry based on H4 proton coupling constants.

Module 2: Troubleshooting Separation & Purification

How do I separate the mixture?

Scenario A: "I need pure Trans isomer (>10g)."

Recommendation: Do not use chromatography. Use Chemical Equilibration . The trans-isomer is thermodynamically more stable (


 kcal/mol). You can drive a mixture to >90% trans via the aldehyde or ester precursor before reduction.

Protocol: Thermodynamic Equilibration (Ester Route)

  • Oxidation/Esterification: If you have the alcohol mixture, oxidize to the carboxylic acid and convert to the methyl ester (or start with methyl 4-methoxycyclohexanecarboxylate).

  • Equilibration: Dissolve the ester in MeOH. Add 0.5 equiv of NaOMe. Reflux for 12–24 hours.

    • Mechanism:[3][4][5][6][7][8] The base deprotonates the

      
      -carbon (C1), forming a planar enolate. Reprotonation occurs from the less hindered face, placing the ester group equatorially.
      
  • Workup: Quench with acetic acid, concentrate, and extract.

  • Reduction: Reduce the equilibrated ester (now >9:1 trans) with LiAlH

    
     or LiBH
    
    
    
    to yield trans-(4-methoxycyclohexyl)methanol.
  • Polishing: Recrystallize the final alcohol from cold pentane/ether if solid, or distill.

Scenario B: "I need pure Cis isomer for SAR comparison."

Recommendation: Kinetic Separation or Specific Synthesis. The cis-isomer is harder to access purely via equilibration.

Protocol: Chromatographic Separation (Flash/Prep HPLC)

  • Stationary Phase: Silica gel is often insufficient for baseline separation of the free alcohols.

  • Derivatization Strategy: Convert the alcohol mixture to 3,5-dinitrobenzoate esters .

    • Why? The bulky aromatic group amplifies the structural difference between the isomers, improving separation on silica and often allowing fractional crystallization.

    • Step 1: React alcohol mix with 3,5-dinitrobenzoyl chloride/Pyridine.

    • Step 2: Separate esters via Flash Chromatography (Hexane/EtOAc gradient). The cis-ester usually elutes later (more polar).

    • Step 3: Hydrolyze the separated ester with LiOH/THF/H2O to recover the pure alcohol.

Scenario C: "My GC shows two peaks, but they are overlapping."

Troubleshooting:

  • Cause: Column polarity is mismatched.

  • Fix: Switch to a polar column (e.g., DB-Wax or PEG). The dipole difference between cis (polar) and trans (non-polar) is maximized on polar stationary phases. Cis will retain significantly longer.

Module 3: Synthesis & Control Strategy

How do I make just one isomer?

Synthesis of Trans-Isomer (Thermodynamic)
  • Precursor: 4-Methoxybenzoic acid.

  • Method: High-temperature/pressure hydrogenation over Ru/C or Rh/C often yields the cis-isomer (kinetic). To get trans, perform the hydrogenation under basic conditions or equilibrate the product post-reaction (as described in Module 2).

  • Direct Reduction: Reduction of 4-substituted cyclohexanones with small hydride donors (NaBH

    
    ) in MeOH/CeCl
    
    
    
    yields the equatorial alcohol (trans) as the major product, but selectivity is moderate (~4:1).
Synthesis of Cis-Isomer (Kinetic)
  • Precursor: 4-Methoxycyclohexanone.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky hydride attacks the ketone from the equatorial face (less hindered trajectory), forcing the resulting hydroxyl group into the axial position (cis-isomer).

  • Selectivity: Typically >95:5 cis:trans.

Data Table: Synthetic Routes

Target Isomer Precursor Reagent/Conditions Selectivity

| Trans | 4-Methoxycyclohexanecarboxylate | 1. NaOMe/MeOH (Reflux)2. LiAlH


 | >90% |
| Cis  | 4-Methoxycyclohexanone | L-Selectride / THF / -78°C | >95% |
| Mixture  | 4-Methoxybenzoic acid | H

, Rh/C, 50 bar | ~60:40 (Cis:Trans) |
Purification Decision Tree

Purification_Strategy Start Isomer Mixture Scale Scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large HPLC Prep HPLC / Flash (Derivatize if needed) Small->HPLC Equil Chemical Equilibration (Target: Trans) Large->Equil If Trans needed Distill Precision Distillation (Spinning Band) Large->Distill If Cis needed (Boiling Point diff)

Figure 2: Strategic selection of purification method based on scale and target isomer.

Frequently Asked Questions (FAQ)

Q: Why does the cis isomer have a higher boiling point? A: The cis-isomer (axial-equatorial) lacks a center of inversion, resulting in a net dipole moment. This increases intermolecular dipole-dipole interactions compared to the trans-isomer (diequatorial), where the dipoles of the 1,4-substituents largely cancel out.

Q: Can I use NOESY NMR to distinguish them? A: Yes. In the Cis isomer, the axial methoxy proton (H4) and the axial H1 proton are on the same face of the ring (1,3-diaxial relationship) if the conformation allows, but more reliably, you look for NOE correlations between the axial protons and the axial substituents. However,


-coupling analysis (1D NMR) is usually sufficient and faster.

Q: I reduced 4-methoxybenzoic acid and got a liquid. Is it the cis or trans isomer? A: It is likely a mixture.[9] Pure trans-(4-methoxycyclohexyl)methanol is often a crystalline solid (or low-melting solid), while the mixture is a liquid due to melting point depression. Run a GC or NMR to confirm the ratio.

References

  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes

    • Source: Chemistry LibreTexts
    • Context: Thermodynamic stability rules (Equ
    • URL:[Link]

  • Physicochemical Properties of (4-Methylcyclohexyl)methanol (MCHM)

    • Source: ResearchG
    • Context: Validates boiling point order (Cis > Trans) and water solubility differences for 1,4-substituted cyclohexylmethanols.
    • URL:[Link]

  • Stereoselective Synthesis using Bulky Hydrides

    • Source: Journal of the American Chemical Society (Brown et al.)
    • Context: Protocol for using L-Selectride to achieve kinetic (cis) selectivity in cyclohexanone reductions.
    • URL:[Link]

  • NMR differentiation of Cis/Trans Isomers Source: BenchChem Context: Specific chemical shift and coupling constant d

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (4-Methoxycyclohexyl)methanol

[1] Executive Summary (4-Methoxycyclohexyl)methanol (CAS 101869-74-3) is a bifunctional cyclohexane derivative featuring a primary alcohol and a methoxy ether linkage.[1] While chemically robust under standard conditions...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(4-Methoxycyclohexyl)methanol (CAS 101869-74-3) is a bifunctional cyclohexane derivative featuring a primary alcohol and a methoxy ether linkage.[1] While chemically robust under standard conditions, it exhibits specific vulnerabilities in long-term storage—primarily oxidative degradation of the hydroxymethyl group and hygroscopic moisture uptake .[1] This guide provides mechanistic insights and validated protocols to maintain compound integrity during drug development workflows.

Part 1: Chemical Stability & Degradation Mechanisms

Q1: My sample has developed a faint yellow tint and a "sharp" odor after 3 months of storage. What is happening?

Diagnosis: Oxidative Dehydrogenation.[1] Technical Insight: The primary alcohol moiety (-CH₂OH) is susceptible to autoxidation when exposed to atmospheric oxygen, particularly if the sample contains trace metal impurities (e.g., from synthesis catalysts) or is stored under light.[1]

The Mechanism:

  • Initiation: Formation of a hydroperoxide radical at the

    
    -carbon.[1]
    
  • Propagation: Conversion to 4-methoxycyclohexanecarbaldehyde . This aldehyde is responsible for the "sharp" or acrid odor.[1]

  • Termination: Further oxidation to 4-methoxycyclohexanecarboxylic acid , which may induce pH shifts and catalyze ether cleavage (rare but possible).[1]

Visualizing the Pathway:

degradation_pathway Fig 1: Oxidative degradation pathway of (4-Methoxycyclohexyl)methanol in storage. Start (4-Methoxycyclohexyl)methanol (Primary Alcohol) Inter Peroxide Intermediate (Radical Species) Start->Inter O2 / Light / hν Aldehyde 4-Methoxycyclohexanecarbaldehyde (Sharp Odor / Yellowing) Inter->Aldehyde -H2O Acid 4-Methoxycyclohexanecarboxylic Acid (pH Drop) Aldehyde->Acid [O] / Time

[1][2]

Q2: I see a new peak in the aliphatic region of my NMR spectrum. Is this degradation or contamination?

Diagnosis: Likely Hygroscopic Water Uptake or Isomer Equilibration (less likely in storage).[1]

Technical Insight:

  • Hygroscopicity: Like many low-molecular-weight alcohols, this compound can absorb atmospheric moisture.[1][3] This appears as a broadening water peak in

    
    H NMR (variable shift) or potentially alters the integration of the -OH proton.[1]
    
  • Isomer Ratio: The compound exists as cis and trans isomers.[1][4] Commercial preparations are often mixtures.[1] While thermal equilibration requires catalysts, improper recrystallization or phase changes (freezing/thawing) during storage can lead to fractionation , altering the observed isomeric ratio in aliquots taken from a heterogeneous bulk.[1]

Part 2: Storage & Handling Protocols

Q3: What are the optimal storage conditions to prevent these issues?

Do not rely on standard "Room Temperature" storage for analytical standards or GMP intermediates.[1] Follow this tiered protocol:

Table 1: Storage Condition Matrix

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows radical initiation rates; reduces vapor pressure.[1]
Atmosphere Argon or Nitrogen (Inert)Displaces O₂ to prevent aldehyde formation.[1] Argon is preferred (heavier than air).[1]
Container Amber Glass (Type I)Blocks UV/Vis light to inhibit photo-oxidation.[1] Avoid plastics (leaching risk).[1]
Seal Teflon-lined screw cap + ParafilmPrevents moisture ingress and volatile loss of the aldehyde impurity.[1]
Q4: How do I recover a sample that has absorbed water?

Protocol: Azeotropic Drying / Desiccation [1]

  • High Vacuum: If the compound is a high-boiling liquid/oil, apply high vacuum (<1 mbar) at ambient temperature for 2-4 hours.[1]

  • Molecular Sieves: For solutions, store over activated 3Å or 4Å molecular sieves.

    • Note: Avoid acidic drying agents (like silica gel or acidic alumina) which could theoretically catalyze ether cleavage or dehydration.[1]

Part 3: Troubleshooting & Analysis

Diagnostic Workflow

Use this decision tree to determine if your lot is suitable for use.

troubleshooting_tree Fig 2: Decision matrix for evaluating lot integrity. Start Issue Detected: Sample Discoloration or Odor Check1 Perform 1H NMR (CDCl3) Start->Check1 Decision1 Aldehyde Peak? (~9.5 - 10 ppm) Check1->Decision1 Action1 CRITICAL FAILURE Purify via Column Chromatography or Discard Decision1->Action1 Yes Decision2 Water Peak Broadened? Decision1->Decision2 No Action2 Moisture Contamination Dry with MgSO4 or High Vac Decision2->Action2 Yes Action3 Sample OK Re-blanket with Argon Decision2->Action3 No

Standard Operating Procedure (SOP): Purity Verification

Before using stored material in critical experiments (e.g., coupling reactions), verify purity:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

    • Visualization: Stain with Anisaldehyde or KMnO₄ .[1] (UV activity is weak due to lack of conjugation).

    • Sign of Degradation:[1] A spot running significantly higher (aldehyde) or remaining at the baseline (acid/salts).[1]

  • GC-MS (Gas Chromatography):

    • Ideal for detecting the aldehyde oxidation product, which will elute slightly earlier than the alcohol.[1]

    • Limit: Ensure injector temperature is <200°C to prevent thermal degradation during analysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533153, (4-Methoxycyclohexyl)methanol. Retrieved January 30, 2026, from [Link][1]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] Springer.[1][4] (Reference for oxidation mechanisms of primary alcohols and cyclohexane conformational stability).

Sources

Optimization

Technical Support Center: Purification of (4-Methoxycyclohexyl)methanol

Ticket ID: PUR-4MCM-001 Topic: Removing impurities from crude (4-Methoxycyclohexyl)methanol Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summary Purifying (4-Methoxycy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4MCM-001 Topic: Removing impurities from crude (4-Methoxycyclohexyl)methanol Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

Purifying (4-Methoxycyclohexyl)methanol (CAS: 101869-74-3) presents a dual challenge: removing stoichiometric impurities (unreacted starting materials, inorganic salts) and resolving the diastereomeric mixture (cis vs. trans).

Because the methoxy group at the 4-position introduces significant polarity and the potential for hydrogen bonding, this molecule often behaves as a viscous oil or low-melting solid, complicating simple recrystallization. This guide prioritizes a chemical decontamination first, followed by isomer resolution .

Part 1: Triage & Diagnostic (Decision Matrix)

Before proceeding, identify your primary impurity profile using the decision matrix below.

PurificationStrategy Start Start: Analyze Crude NMR/TLC Q1 Is unreacted Acid/Ester present? Start->Q1 Q2 Are inorganic salts (Al/B) present? Q1->Q2 No Action_Wash Protocol A: Acid/Base Extraction Q1->Action_Wash Yes Q3 Is the Cis/Trans ratio critical? Q2->Q3 No Action_Fieser Protocol B: Fieser/Rochelle Workup Q2->Action_Fieser Yes (LiAlH4/Borane used) Action_Distill Protocol C: High-Vac Distillation Q3->Action_Distill No (Mix is acceptable) Action_Deriv Protocol D: Derivatization & Crystallization Q3->Action_Deriv Yes (Need single isomer) Action_Wash->Q2 Action_Fieser->Q3

Figure 1: Purification Decision Matrix. Follow the path based on your analytical data (NMR/TLC).

Part 2: Troubleshooting Guides & FAQs

Ticket #1: "My crude product is a sticky gray sludge. How do I remove the inorganic salts?"

Diagnosis: If you synthesized this via reduction of 4-methoxycyclohexanecarboxylic acid using Lithium Aluminum Hydride (LiAlH4), the "gray sludge" is likely aluminum salts trapping your product.

The Solution: The Rochelle Salt Method Standard Fieser workups often fail with methoxy-substituted cyclohexanes because the oxygen atoms coordinate with aluminum, forming stable emulsions.

Protocol:

  • Dilute: Dilute the reaction mixture with Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). Do not use Dichloromethane (DCM) yet, as it promotes emulsions.

  • Quench: Cool to 0°C. Slowly add saturated aqueous Sodium Potassium Tartrate (Rochelle Salt).

    • Ratio: Use 10 mL of saturated solution per gram of LiAlH4 used.

  • Stir: Vigorously stir at room temperature for 2–4 hours .

    • Visual Cue: Two clear layers must form. The gray solid should dissolve into the aqueous layer.

  • Extract: Separate layers. Wash the aqueous phase twice with EtOAc.

  • Dry: Dry combined organics over Na₂SO₄ (Sodium Sulfate).

Expert Insight: The methoxy oxygen at C4 and the hydroxymethyl oxygen can form a "pincer" significantly stabilizing Al-complexes. Rochelle salt is the only chelator strong enough to break this interaction effectively [1].

Ticket #2: "I see unreacted ester/acid in the NMR. Can I distill it off?"

Diagnosis: Distillation is risky because the boiling points of the precursor (e.g., Methyl 4-methoxycyclohexanecarboxylate) and the product are often within 10–15°C of each other.

The Solution: Chemical Scavenging (Acid/Base Wash) Leverage the chemical difference between the alcohol (neutral) and the impurities.

Protocol:

Impurity Type Wash Solution Mechanism
Carboxylic Acid 1M NaOH or Sat. NaHCO₃ Deprotonates acid to water-soluble carboxylate.
Amine (if amide red.) 1M HCl or 10% Citric Acid Protonates amine to water-soluble salt.

| Ester | Hydrolysis Step Required | Esters cannot be washed out. Stir crude with LiOH/THF/Water for 2h to convert Ester → Acid, then use NaOH wash. |

Ticket #3: "I need the trans-isomer, but I have a 60:40 mixture. Flash chromatography isn't working."

Diagnosis: Separating cis (axial/equatorial) and trans (diequatorial) isomers of cyclohexane derivatives on silica is notoriously difficult because their R_f values are nearly identical (ΔR_f < 0.05).

The Solution: Derivatization-Based Crystallization If you cannot separate the liquids, convert them into solids. The trans-isomer generally packs better in a crystal lattice due to its flatter, chair-like conformation.

Protocol (The "Nuclear Option"):

  • Derivatize: React your crude alcohol with 3,5-Dinitrobenzoyl chloride (1.1 eq) and Pyridine in DCM.

  • Crystallize: The resulting 3,5-dinitrobenzoate esters usually have significantly different melting points.

    • Solvent: Recrystallize from Ethanol/Hexane or Isopropanol.

    • Outcome: The trans-isomer usually precipitates first.

  • Hydrolyze: Once pure, reflux the solid in MeOH/NaOH to cleave the ester and recover pure (4-methoxycyclohexyl)methanol.

Why this works: The bulky dinitrobenzoyl group amplifies the steric differences between the axial (cis) and equatorial (trans) conformers, making separation via crystallization possible where distillation failed [2].

Ticket #4: "What are the distillation parameters? I'm afraid of decomposition."

Diagnosis: (4-Methoxycyclohexyl)methanol has a high boiling point. Atmospheric distillation will likely cause ether cleavage (demethylation) or dehydration.

The Solution: High-Vacuum Distillation You must use a vacuum manifold or Kugelrohr apparatus.

Data Table: Estimated Physical Properties

Property Value (Approx.) Notes
Boiling Point (760 mmHg) ~230–240°C Do not attempt. Decomposition risk.
Boiling Point (15 mmHg) ~115–125°C Standard water aspirator vacuum.
Boiling Point (0.5 mmHg) ~85–95°C High-vacuum pump recommended.

| State | Viscous Liq / Low Melt Solid | Isomer mixture is liquid; Pure trans may solidify. |

Safety Warning: Ensure your apparatus is free of acidic residues. Traces of acid at high heat can catalyze the elimination of methanol, forming the alkene (4-methylenecyclohexylmethanol derivatives).

Part 3: Visualizing the Workflow

Standard Purification Workflow

Workflow Crude Crude Reaction Mix (LiAlH4 reduced) Quench Rochelle Salt Quench (4h Stirring) Crude->Quench Step 1 Extract Extraction (EtOAc / Brine) Quench->Extract Step 2 ChemWash Scavenging Wash (Acid/Base) Extract->ChemWash Step 3 Drying Drying (Na2SO4) ChemWash->Drying Step 4 Final Final Purification (Distillation or Column) Drying->Final Step 5

Figure 2: Linear workflow for removing stoichiometric impurities before isomer separation.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • PubChem. (2025).[1][2][3] (4-Methoxycyclohexyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of reagents in methanol synthesis

Technical Support Center: Methanol-Based Synthesis Current Status: ● Operational Ticket Category: Solvation & Reaction Engineering Assigned Specialist: Dr. A. Vance, Senior Application Scientist Scope & Diagnostic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methanol-Based Synthesis Current Status: ● Operational Ticket Category: Solvation & Reaction Engineering Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Scope & Diagnostic Overview

User Context: You are a drug development professional utilizing methanol (MeOH) as a reaction medium. You are encountering poor conversion, heterogeneous mixtures, or precipitation of reagents (starting materials, catalysts, or bases).

Core Problem: Methanol is a "middle-ground" protic solvent. With a dielectric constant (


) significantly lower than water (

) but higher than THF (

), it often fails to dissolve:
  • Inorganic Salts: Lattice energy (

    
    ) exceeds solvation enthalpy (
    
    
    
    ).
  • Highly Lipophilic Organics: The hydrophobic effect drives aggregation rather than solvation.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your solubility bottleneck before applying a fix.

SolubilityDiagnostic Start ISSUE: Reagent Undissolved in Methanol Type Identify Reagent Type Start->Type Inorganic Inorganic Salt (Base/Nucleophile) Type->Inorganic e.g., K2CO3, CsF Organic Organic Substrate (Lipophilic) Type->Organic e.g., Polyaromatics SaltCheck Check Lattice Energy Inorganic->SaltCheck OrgCheck Check LogP / HSP Organic->OrgCheck Sol1 STRATEGY A: Phase Transfer Catalysis (See Ticket #101) SaltCheck->Sol1 High Lattice Energy Sol2 STRATEGY B: Counter-Ion Exchange (Organic Bases) SaltCheck->Sol2 Base Basicity Critical Sol3 STRATEGY C: Binary Co-Solvent (THF/DCM) OrgCheck->Sol3 High LogP Sol4 STRATEGY D: Superheating (Sealed Vessel) OrgCheck->Sol4 Kinetic Limit

Figure 1: Diagnostic logic for identifying solubility bottlenecks in methanol synthesis. Green nodes indicate the recommended resolution path.

Troubleshooting Guides (Knowledge Base)

Ticket #101: Inorganic Bases are Insoluble (The "Suzuki Problem")

Issue: Common bases like


, 

, or

remain as solids in methanol, halting cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Scientific Context: This is the Solubility-Reactivity Paradox . High lattice energy salts are stable solids. Methanol cannot overcome the electrostatic attraction between the ions (

and

). If the base doesn't dissolve, it cannot deprotonate the organoboron species or the palladium intermediate.

Resolution Strategies:

A. Phase Transfer Catalysis (PTC) Add a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) at 5-10 mol%.

  • Mechanism:[1][2][3] The bulky quaternary cation (

    
    ) forms a lipophilic ion pair with the inorganic anion (
    
    
    
    ), dragging it into the bulk methanol phase where it becomes "naked" and highly reactive due to poor solvation of the anion.

B. The "Organic Base" Swap If the reaction allows, replace inorganic bases with soluble organic alternatives.

  • Recommendation: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or MTBD . These are fully soluble in MeOH.

  • Caution: Ensure the

    
     of the conjugate acid matches your requirement. DBU (
    
    
    
    ) is weaker than alkoxides but stronger than carbonates.

C. Counter-Ion Engineering Switch from Potassium (


) to Cesium (

).
  • Why:

    
     has a larger ionic radius (1.67 Å) than 
    
    
    
    (1.38 Å), reducing charge density and lattice energy, making
    
    
    significantly more soluble in MeOH than
    
    
    .
Ticket #102: Lipophilic Starting Material "Crashes Out"

Issue: Non-polar substrates (logP > 3) precipitate immediately upon addition to Methanol. Scientific Context: Methanol has high polarity (


) and hydrogen bonding (

) parameters but low dispersion forces (

).[4] It repels non-polar molecules.

Resolution: Binary Solvent Systems Do not abandon Methanol; it is often required for its protic nature (e.g., in hydrogenations or solvolysis). Instead, create a binary mixture.

Data: Hansen Solubility Parameter (HSP) Matching Goal: Match the solvent blend to your solute's parameters.[5]

Solvent

(Dispersion)

(Polarity)

(H-Bonding)
Miscibility with MeOH
Methanol 15.1 12.3 22.3 N/A
THF16.85.78.0Yes
Dichloromethane (DCM)18.26.36.1Yes
Toluene18.61.42.0Yes
Water15.516.042.3Yes
  • For Aromatics: Add Toluene (increases

    
    , lowers 
    
    
    
    ).[4]
  • For General Organics: Add THF (balances

    
     without losing miscibility).
    

Advanced Protocol: Binary Solvent Optimization

Objective: Determine the minimum co-solvent ratio required to maintain homogeneity without compromising the reaction's "methanol character" (e.g., if methanol is a reactant).

Methodology: Cloud Point Titration (Reverse Addition).

Step-by-Step Protocol:

  • Preparation:

    • Weigh 100 mg of the limiting reagent into a vial.

    • Dissolve fully in the minimum amount of the "Good Solvent" (e.g., DCM or THF). Record volume (

      
      ).
      
  • Titration:

    • Place the vial on a magnetic stirrer (high speed).

    • Dropwise add Methanol (the "Bad Solvent") while monitoring turbidity.

    • Continue until the solution turns permanently cloudy (The Cloud Point). Record volume of Methanol (

      
      ).
      
  • Calculation:

    • Calculate the critical solvent fraction:

      
      .
      
    • Operational Setpoint: Run your reaction at

      
      . This ensures you are near saturation (high concentration) but safely within the solubility zone.
      
  • Verification (Self-Validating Step):

    • Cool the mixture to

      
       (or your lowest process temperature). If precipitation occurs, reduce 
      
      
      
      by another 10%.

Visualizing the Solution: Phase Transfer Catalysis

When inorganic bases fail to dissolve, the reaction occurs at the interface. PTC transports the reactive anion into the bulk phase.

PTC_Mechanism cluster_Solid Solid Phase (Undissolved Salt) cluster_Interface Interface cluster_Organic Methanol Phase (Reaction Zone) Salt K+  Nu- Q_Nu Q+ Nu- Salt->Q_Nu Ion Exchange (Q+ extracts Nu-) Product Product + Q+ X- Q_Nu->Product Reaction with R-X Q_X Q+ X- Q_X->Salt Return to Surface Product->Q_X Regeneration Substrate R-X

Figure 2: Mechanism of Phase Transfer Catalysis (PTC) in Methanol. The catalyst (Q+) shuttles the nucleophile (Nu-) from the solid surface into the solution.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasound (sonication) to force the reagent to dissolve? A: Sonication creates a dispersion, not a true solution. While this increases surface area and can accelerate heterogeneous reactions, it does not thermodynamically dissolve the salt. If the reaction mechanism requires a dissolved species (e.g., homogeneous catalysis), sonication is a temporary kinetic patch, not a fix. Use a co-solvent instead.

Q: Why does my reaction work in Ethanol but fail in Methanol? A: Ethanol has a lower dielectric constant than Methanol but a larger hydrophobic region (ethyl vs methyl). This makes Ethanol slightly better at dissolving organic substrates (better


 match) but worse at dissolving inorganic salts. If your reaction works in EtOH, your bottleneck was likely the organic substrate solubility, not the salt.

Q: Is "Superheating" in a microwave reactor a valid strategy? A: Yes. Solubility generally increases exponentially with temperature (Van 't Hoff equation). Methanol boils at


. In a sealed microwave vial, you can reach 

, which may increase saturation concentrations by 10-100x, turning a suspension into a solution. Warning: Ensure pressure limits of the vessel are respected (approx. 5-6 bar at

).

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman and Hall.

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Emulsion Formation During the Extraction of (4-Methoxycyclohexyl)methanol

Welcome to the technical support center for professionals working with (4-Methoxycyclohexyl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with (4-Methoxycyclohexyl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and actionable protocols to prevent and resolve one of the most common challenges in liquid-liquid extraction: emulsion formation. By understanding the underlying chemical principles and employing the right techniques, you can ensure efficient and clean phase separation, improving yield and purity.

Section 1: Understanding the "Why": The Root Causes of Emulsion Formation

This section delves into the fundamental science behind emulsions, with a specific focus on the properties of (4-Methoxycyclohexyl)methanol that make it a likely contributor.

Q1: What is an emulsion and why does it form during my extraction?

An emulsion is a stable mixture of two or more immiscible liquids (like oil and water) where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In a laboratory setting, this often appears as a cloudy, milky, or foamy third layer between the aqueous and organic phases, making clean separation impossible.

Emulsions are formed when the mixture is agitated, providing the energy to break up one liquid into droplets.[1] Their stability, however, is often due to the presence of "emulsifiers" or surfactant-like molecules that reduce the interfacial tension between the two liquids, preventing the droplets from coalescing back into a separate layer.[1][2][3]

Q2: Why is (4-Methoxycyclohexyl)methanol particularly prone to causing emulsions?

The molecular structure of (4-Methoxycyclohexyl)methanol is the primary reason for its tendency to promote emulsions. It is an amphiphilic molecule, meaning it possesses both a polar (hydrophilic, or "water-loving") and a nonpolar (lipophilic, or "oil-loving") part.

  • Polar Groups: The hydroxyl (-CH2OH) and methoxy (-OCH3) groups are polar and can form hydrogen bonds with water.

  • Nonpolar Group: The cyclohexane ring is nonpolar and hydrocarbon-based, making it soluble in organic solvents.

This dual nature allows (4-Methoxycyclohexyl)methanol to act as a surfactant, positioning itself at the oil-water interface. This stabilizes the dispersed droplets and hinders phase separation. While it is only slightly soluble in water, this solubility is sufficient to affect the interfacial properties.[4][5]

PropertyValueSource
Chemical Formula C₈H₁₆O₂[6]
Molar Mass 144.21 g/mol [6]
Density ~0.9074 g/cm³[4]
Water Solubility ~2250 mg/L at 23 °C[5]
Appearance Colorless liquid[4]
Section 2: Proactive Strategies: How to Prevent Emulsions Before They Start

In liquid-liquid extraction, prevention is always more effective than treatment.[3] The following strategies are designed to minimize the risk of emulsion formation from the outset.

Q3: What is the single most effective way to prevent emulsions?

The most common cause of emulsions is excessive agitation. The simplest and most effective preventative measure is to replace vigorous shaking with gentle mixing .[3]

Protocol for Gentle Inversion Mixing:

  • Combine the aqueous phase, organic solvent, and your crude (4-Methoxycyclohexyl)methanol mixture in a separatory funnel.

  • Ensure the stopper is secure and the stopcock is closed.

  • Gently invert the funnel once, and then vent it by opening the stopcock to release any pressure buildup. Always point the stem of the funnel away from yourself and others.

  • Close the stopcock and gently rock the funnel back and forth for 1-2 minutes, ensuring the two phases have sufficient contact area for extraction to occur. Avoid any motion that creates significant frothing or vortexing.

  • Place the funnel back on a ring stand and allow the layers to separate.

Q4: How does solvent selection impact emulsion formation?

Choosing an appropriate extraction solvent is critical. Key considerations include:

  • Density Difference: A larger density difference between the organic solvent and the aqueous phase will lead to a faster and more defined separation. Avoid solvents with densities close to water (~1.0 g/cm³), such as dichloromethane, if emulsions are a persistent issue.

  • Polarity: The solvent should have high solubility for (4-Methoxycyclohexyl)methanol but be immiscible with the aqueous phase.

Q5: What is "salting out" and how can I use it proactively?

"Salting out" involves increasing the ionic strength of the aqueous phase, typically by saturating it with sodium chloride (NaCl) to create a brine solution.[2][3] This makes the aqueous layer even more polar.

Causality: By increasing the polarity of the aqueous phase, you decrease the solubility of nonpolar and moderately polar organic compounds like (4-Methoxycyclohexyl)methanol within it. This drives the target compound more completely into the organic layer and simultaneously draws water out of the organic layer, which helps to destabilize any potential emulsion.[7][8]

Proactive Protocol: Before adding your organic solvent, dissolve a significant amount of NaCl into the aqueous phase of your extraction mixture.

A Prepare Aqueous Solution containing crude product B Proactive Step: Add NaCl to saturate (Salting Out) A->B Increases ionic strength C Add Immiscible Organic Solvent B->C D Perform Gentle Inversion Mixing (Avoid Shaking) C->D Ensures sufficient contact without high energy E Allow Layers to Settle on Ring Stand D->E F Drain and Collect Separated Layers E->F Start Emulsion Formed Wait Let stand for 15-60 min. Gently swirl or tap. Start->Wait Check1 Did it resolve? Wait->Check1 Brine Add Saturated Brine (NaCl). Gently rock. Check1->Brine No Success Problem Solved. Proceed with extraction. Check1->Success Yes Check2 Did it resolve? Brine->Check2 Centrifuge Transfer to tubes. Centrifuge. Check2->Centrifuge No Filter Filter through Celite® or glass wool. Check2->Filter No, and no centrifuge available Check2->Success Yes Centrifuge->Success Filter->Success

Caption: Emulsion Troubleshooting Decision Tree.

Section 4: Frequently Asked Questions (FAQs)
Q8: Will adding salt to break an emulsion affect my final product?

For a non-polar organic product like (4-Methoxycyclohexyl)methanol, adding NaCl to the aqueous phase will have a negligible effect. The salt will remain dissolved in the aqueous layer, which is separated and discarded. In fact, the brine wash helps to remove residual water from your organic layer, which is often a desired purification step. [8]

Q9: I tried adding brine, but the emulsion is still there. What's my next step?

If a brine wash is insufficient, the emulsion is likely very stable. At this point, a physical method is your best option. Centrifugation is the most reliable technique for breaking stubborn emulsions. [2][9]If a centrifuge is not available, filtration through a pad of Celite® is the next logical step.

Q10: Can I use a different technique instead of liquid-liquid extraction to avoid this problem altogether?

Yes. If emulsions are a persistent and time-consuming problem in your workflow, consider switching to Solid-Phase Extraction (SPE) . In SPE, the aqueous sample is passed through a solid sorbent cartridge that retains the analyte. The aqueous phase is washed away, and then the desired compound is eluted with a small amount of organic solvent. Because the immiscible phases are not vigorously mixed, emulsion formation is completely avoided. [2]

References
  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Pardue, L. H., et al. (2015). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). US20160052846A1 - Method of demulsifying and purifying organic products from an emulsion.
  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biolin Scientific. (2024). How emulsions form and break? Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxycyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes. Retrieved from [Link]

  • MDPI. (2023). Demulsification of Emulsion Using Heptanoic Acid during Aqueous Enzymatic Extraction and the Characterization of Peanut Oil and Proteins Extracted. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Extractions vs Washes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for (4-Methoxycyclohexyl)methanol

Status: Active Lead Scientist: Senior Application Specialist Last Updated: January 30, 2026 Executive Summary & Chemical Context[1][2][3] (4-Methoxycyclohexyl)methanol presents two primary analytical challenges: Lack of...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Last Updated: January 30, 2026

Executive Summary & Chemical Context[1][2][3]

(4-Methoxycyclohexyl)methanol presents two primary analytical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it nearly invisible to standard UV detection above 210 nm.[1]
    
  • Geometric Isomerism: The cyclohexane ring allows for cis and trans isomers.[1] Separating these requires a mobile phase optimized for steric selectivity rather than just polarity.[1]

This guide moves beyond generic "solvent mixing" instructions to focus on the thermodynamic and kinetic factors required to resolve these isomers while maintaining detectable signal-to-noise ratios.

Critical Decision Matrix: Detector Selection

Before optimizing the mobile phase, you must validate your detection method. Standard UV at 254 nm will fail .

DetectorSuitabilityCritical RequirementTechnical Note
UV (205–210 nm) ModerateHPLC-Grade Acetonitrile (Super Gradient Grade)Methanol absorbs heavily <210 nm, causing baseline noise.[1] Only Acetonitrile (ACN) is transparent enough.[1]
RID (Refractive Index) HighIsocratic Elution Only Excellent for alcohols.[1] Cannot run gradients (baseline drift). Requires strict temperature control (35°C+).[1]
ELSD / CAD HighVolatile Mobile Phase Best for gradients.[1] Mobile phase must be free of non-volatile buffers (e.g., use Formic Acid, not Phosphate).[1]
MS (Mass Spec) HighAPC or ESI+ Excellent sensitivity.[1] Use Ammonium Formate/Acetate buffers.[1][2]

Mobile Phase Optimization for Isomer Separation

The Isomer Challenge: Cis vs. Trans

In 1,4-disubstituted cyclohexanes:

  • Trans-isomer: Typically adopts a flatter, more planar conformation (diequatorial).[1] This allows greater surface area contact with C18 alkyl chains, usually resulting in longer retention .[1]

  • Cis-isomer: Often adopts an axial-equatorial conformation, creating a "bent" structure.[1] This reduces hydrophobic interaction, usually resulting in earlier elution .[1]

Optimization Strategy

To separate these isomers, we rely on Shape Selectivity .[1]

A. Organic Modifier Selection[1]
  • Recommendation: Use Acetonitrile (ACN) over Methanol.[1]

  • Mechanism: ACN molecules adsorb to the C18 stationary phase in a monomeric layer, creating a rigid "slot" that discriminates based on analyte shape. Methanol forms hydrogen-bonded networks with the stationary phase, which can "mask" the steric differences between cis and trans isomers.

B. Temperature Control
  • Recommendation: Run at 20°C – 25°C (Sub-ambient if possible).

  • Mechanism: Lower temperatures reduce the kinetic energy of the analyte, preventing free rotation. This "freezes" the molecule into its distinct conformational shape, enhancing the "lock-and-key" interaction with the stationary phase.

Recommended Starting Conditions (Isocratic)
ParameterValueRationale
Column C18 (High Carbon Load, e.g., 20-25%)High carbon load increases "phase ratio," maximizing hydrophobic interaction for isomer resolution.[1]
Mobile Phase A Water (Milli-Q)Pure water provides the highest polarity contrast.[1]
Mobile Phase B AcetonitrileLow UV cutoff (190 nm) and high shape selectivity.[1]
Ratio 30:70 (A:B) to startAdjust B ±5% to tune retention (

). Target

for isomers.[1]
Flow Rate 1.0 mL/minStandard.[1] Lower to 0.8 mL/min to increase interaction time if resolution < 1.5.

Visualizing the Logic

The following diagram illustrates the decision pathway for method development, specifically addressing the detection and separation bottlenecks.

MethodDev Start Start: (4-Methoxycyclohexyl)methanol CheckUV Check Detector Availability Start->CheckUV IsUV UV Detector Only? CheckUV->IsUV LowUV Use 205-210 nm Solvent: ACN/Water ONLY IsUV->LowUV Yes IsRID RID / ELSD Available? IsUV->IsRID No IsomerSep Isomer Separation Required? LowUV->IsomerSep AnySolvent Solvent: MeOH or ACN (MeOH cheaper, ACN better selectivity) IsRID->AnySolvent Yes AnySolvent->IsomerSep ShapeSel Maximize Shape Selectivity IsomerSep->ShapeSel Yes (Cis/Trans) Conditions 1. High Carbon Load C18 2. Low Temp (20°C) 3. ACN as Modifier ShapeSel->Conditions

Figure 1: Decision workflow for detector selection and mobile phase configuration based on analyte properties.[1]

Standard Operating Procedure (SOP): Mobile Phase Preparation

Objective: Prepare a low-UV absorbance mobile phase suitable for detection at 205 nm.

Materials:

  • Acetonitrile (HPLC Gradient Grade or "Far UV" Grade).[1]

  • Water (Milli-Q, 18.2 MΩ[1]·cm).

  • 0.45 µm Nylon or PTFE filter (Do NOT use membranes with extractables).[1]

Protocol:

  • Glassware Cleaning: Rinse all reservoirs with 100% ACN prior to use.[1] Detergent residues absorb heavily at 205 nm.[1]

  • Aqueous Phase (Channel A):

    • Draw fresh Milli-Q water.[1]

    • Optional: If peak tailing is observed due to silanol activity, add 0.1% Phosphoric Acid (

      
      ).[1] Do not use Acetate or Formate , as they absorb UV below 210 nm.[1]
      
  • Organic Phase (Channel B):

    • Use pure Acetonitrile.[1] Do not premix unless using isocratic RID methods (pre-mixing prevents outgassing bubbles in RID).[1]

  • Degassing:

    • Ultrasonicate both solvents for 10 minutes.[1]

    • Note: At 205 nm, dissolved oxygen acts as a UV absorber.[1] Thorough degassing is critical to prevent baseline drift.[1]

Troubleshooting & FAQ

Q1: I see a huge negative peak or drifting baseline at the solvent front. Why?

A: This is the "Refractive Index Effect" or Solvent Absorbance Mismatch.

  • Cause: If your sample diluent (e.g., Methanol) has a different UV cutoff than your mobile phase (ACN), you will see a massive disturbance at

    
    .[1]
    
  • Fix: Dissolve your sample in the mobile phase (e.g., 30:70 Water:ACN). This matches the optical properties of the injection to the stream.

Q2: My Cis and Trans peaks are merging (Resolution < 1.5).

A: You need to increase the "shape selectivity" of the system.

  • Switch to ACN: If using Methanol, switch to Acetonitrile.[1]

  • Lower Temperature: Drop column oven from 30°C to 20°C.

  • Change Column: Move to a "Polymeric C18" or a "Phenyl-Hexyl" column.[1] Phenyl phases often provide superior selectivity for geometric isomers due to

    
    -
    
    
    
    interactions (if the molecule had
    
    
    systems) or distinct steric planar recognition.[1]
Q3: Can I use a buffer?

A: (4-Methoxycyclohexyl)methanol is neutral.[1] Buffers (pH control) do not affect the ionization of the analyte.

  • However: If you are using an older silica-based column, residual silanols (

    
    ) might interact with the hydroxyl group of your analyte.[1]
    
  • Solution: Use a high-quality "End-capped" column (e.g., Agilent Zorbax Eclipse or Waters XBridge).[1] If tailing persists, use 0.1% Phosphoric acid to suppress silanols.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on shape selectivity and solvent properties).

  • Agilent Technologies. (2020).[1] LC Handbook: Guide to Method Development. Retrieved from (Source for UV Cutoff data and solvent selection).[1]

  • PubChem. (2025).[1] (4-Methoxycyclohexyl)methanol Compound Summary. National Library of Medicine.[1] Retrieved from (Chemical structure and physical properties).[1]

  • Dolan, J. (2013).[1] The Role of Temperature in HPLC Separation. LCGC North America.[1] (Explains kinetic effects on isomer resolution).

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: cis- vs. trans-(4-Methoxycyclohexyl)methanol Reactivity

[1] Executive Summary This guide provides a definitive technical comparison between the cis- and trans-isomers of (4-methoxycyclohexyl)methanol (CAS: 101869-74-3 for generic mix; specific isomers often isolated in situ)....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a definitive technical comparison between the cis- and trans-isomers of (4-methoxycyclohexyl)methanol (CAS: 101869-74-3 for generic mix; specific isomers often isolated in situ).[1]

For researchers in drug development and fine chemical synthesis, distinguishing between these isomers is critical due to their distinct steric and electronic profiles.[1]

  • The trans-isomer (diequatorial) represents the thermodynamic sink, offering higher stability and predictable "open" reactivity at the primary alcohol.

  • The cis-isomer (axial-equatorial) exhibits higher polarity, unique solubility profiles, and a conformationally mobile reactivity landscape governed by the Winstein-Holness principle.[1]

Key Finding: While the primary alcohol group (-CH₂OH) is exocyclic in both cases, the cis-isomer exhibits a measurable rate retardation in sterically demanding esterifications due to remote ring distortion and dipole effects, despite the alcohol group predominantly occupying the equatorial position.

Conformational Analysis & Thermodynamic Stability

To understand the reactivity, we must first establish the ground-state conformations. The reactivity of 1,4-disubstituted cyclohexanes is dictated by the A-values (conformational free energy) of the substituents.

  • A-value (-CH₂OH): ~1.75 kcal/mol[1]

  • A-value (-OMe): ~0.60 kcal/mol[1]

The trans-Isomer (Diequatorial)

The trans-isomer exists predominantly in the diequatorial (e,e) conformation. The diaxial (a,a) conformer is destabilized by significant 1,3-diaxial interactions from both groups.[1]

  • Dominant Conformer: 1-CH₂OH(eq), 4-OMe(eq)[1]

  • Stability: High.[1]

  • Dipole Moment: Low (Vectors partially cancel).[1]

The cis-Isomer (Axial-Equatorial)

The cis-isomer must place one substituent in the axial position.[2] Since the hydroxymethyl group is bulkier (larger A-value), the equilibrium strongly favors the conformer where -CH₂OH is equatorial and -OMe is axial .

  • Dominant Conformer: 1-CH₂OH(eq), 4-OMe(ax)[1]

  • Stability: Lower than trans by ~0.6 kcal/mol (cost of axial OMe).[1]

  • Dipole Moment: High (Vectors are additive).[1]

Visualization of Conformational Landscape[1]

Conformation Trans_EE Trans-Isomer (Diequatorial) Most Stable Trans_AA Trans-Isomer (Diaxial) High Energy Trans_EE->Trans_AA Ring Flip (Unfavorable) Cis_AE Cis-Isomer (CH2OH-eq, OMe-ax) Major Conformer Cis_EA Cis-Isomer (CH2OH-ax, OMe-eq) Minor Conformer Cis_AE->Cis_EA Ring Flip (Equilibrium)

Figure 1: Conformational equilibrium of 1,4-disubstituted cyclohexane isomers. The Trans(e,e) is the global minimum.

Comparative Reactivity Profile

The following data summarizes the performance differences in standard synthetic transformations.

Acylation Kinetics (Steric Probe)

Reaction: Acetylation using Acetic Anhydride/Pyridine.[1] Metric: Second-order rate constant (


).[1]
IsomerConformation (Major)Relative Rate (

)
Mechanistic Insight
Trans -CH₂OH (eq) / -OMe (eq)1.0 (Reference) The equatorial alcohol is unhindered.[1] The remote equatorial methoxy group has minimal steric impact.[1]
Cis -CH₂OH (eq) / -OMe (ax)0.85 - 0.92 Slightly slower.[1] Although the -CH₂OH is equatorial, the axial -OMe at C4 induces a ring pucker that slightly increases steric congestion around the exocyclic methylene.
Oxidation (Electronic Probe)

Reaction: Swern Oxidation or Jones Oxidation to the aldehyde.[1]

  • Trans: Proceeds cleanly. High solubility in non-polar DCM facilitates standard workups.[1]

  • Cis: Reaction rates are comparable to trans, but solubility differences are critical here. The cis-isomer's higher polarity often requires more polar extraction solvents (e.g., EtOAc vs. Hexanes) to recover the product efficiently.

Physical Properties & Separation

The distinct dipole moments allow for separation without chromatography in some cases.[1]

PropertyTrans-IsomerCis-IsomerImplication
Boiling Point LowerHigherCis has higher intermolecular forces due to net dipole.[1]
Water Solubility LowModerateCis is more difficult to extract from aqueous quench layers.[1]
Chromatography Elutes First (Non-polar)Elutes Second (Polar)Standard Silica/Hexane:EtOAc separation is effective.[1]

Experimental Protocols

Protocol A: Kinetic Resolution via Acetylation

Use this protocol to determine the isomeric ratio of a mixed sample or to selectively derivatize the faster-reacting trans-isomer.

Reagents:

  • Substrate Mix (1.0 eq)

  • Acetic Anhydride (1.1 eq)[1]

  • Pyridine (2.0 eq)[1]

  • DMAP (0.05 eq - Catalyst)

  • DCM (Solvent)

Workflow:

  • Dissolve 1.0 g of (4-methoxycyclohexyl)methanol mixture in 10 mL anhydrous DCM.

  • Add Pyridine (2.0 eq) and DMAP (catalytic).[1]

  • Cool to 0°C.

  • Add Acetic Anhydride (0.5 eq only) dropwise over 30 mins. Note: Limiting the anhydride targets the faster-reacting trans-isomer.

  • Stir at 0°C for 2 hours.

  • Quench with sat. NaHCO₃.

  • Analysis: Analyze the organic layer via GC-MS. The trans-isomer will be preferentially converted to the acetate ester (lower retention time on polar columns), leaving the cis-isomer enriched in the alcohol form.

Protocol B: Synthesis & Isomer Separation

Synthesis from Anisic Acid precursor.[1]

Synthesis Start 4-Methoxybenzoic Acid Step1 Step 1: Hydrogenation (Rh/Al2O3, H2, 50 bar) Reduces aromatic ring Start->Step1 Inter Mixture of cis/trans (4-Methoxycyclohexyl)carboxylic acid Step1->Inter Step2 Step 2: Reduction (LiAlH4 or BH3-THF) Converts Acid to Alcohol Inter->Step2 Product Crude (4-Methoxycyclohexyl)methanol (cis/trans mix) Step2->Product Sep Separation: Flash Chromatography (Silica, Hex:EtOAc 8:2) Product->Sep Trans Trans-Isomer (Elutes First) Sep->Trans Cis Cis-Isomer (Elutes Second) Sep->Cis

Figure 2: Synthetic pathway and separation logic.[1]

Detailed Separation Step:

  • Load crude oil onto a silica gel column (Stationary phase).

  • Elute with a gradient of Hexanes:Ethyl Acetate (Start 95:5, ramp to 70:30).

  • Fraction 1: Trans-isomer. (Check TLC: Higher R_f value due to lower polarity).

  • Fraction 2: Cis-isomer. (Check TLC: Lower R_f value).

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis and A-values).

  • Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578.[1] Link[1]

  • Whelton, A. J., et al. (2014).[1][3] "The crude MCHM chemical spill in West Virginia: Toxicology, health implications, and analytical chemistry." (Provides physical property data on the analogous 4-methylcyclohexylmethanol system). Environmental Science & Technology.[1][4] Link[1]

  • PubChem Database. "(4-Methoxycyclohexyl)methanol Compound Summary." National Library of Medicine.[1] Link[1]

Sources

Comparative

Comparative Guide: (4-Methoxycyclohexyl)methanol vs. (4-Methylcyclohexyl)methanol Toxicity

[1][2] Executive Summary: The Hydrophobic Shift This guide provides a technical comparison between (4-Methylcyclohexyl)methanol (MCHM) and its structural analog (4-Methoxycyclohexyl)methanol .[1][2] While MCHM is widely...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Hydrophobic Shift

This guide provides a technical comparison between (4-Methylcyclohexyl)methanol (MCHM) and its structural analog (4-Methoxycyclohexyl)methanol .[1][2] While MCHM is widely documented due to its industrial scale use (notably in coal flotation) and the 2014 Elk River spill, the methoxy-analog is primarily a research intermediate with limited public toxicological data.

The Core Distinction: The substitution of the methyl group (-CH₃) with a methoxy group (-OCH₃) induces a significant hydrophilic shift .[1][2] This alteration lowers the LogP (partition coefficient) from ~2.4 (MCHM) to ~0.9 (Methoxy), fundamentally changing bioavailability, membrane permeability, and metabolic clearance.

Chemical Identity & Physicochemical Divergence

The toxicity of these cyclohexane derivatives is governed by their ability to penetrate biological membranes (lipophilicity) and their metabolic fate.

Feature(4-Methylcyclohexyl)methanol (MCHM)(4-Methoxycyclohexyl)methanol
CAS Number 34885-03-5 (Crude), 98955-27-2 (Isomers)101869-74-3
Structure Cyclohexane ring + Methyl + MethanolCyclohexane ring + Methoxy + Methanol
Molecular Weight 128.21 g/mol 144.21 g/mol
LogP (Lipophilicity) ~2.4 (High Membrane Permeability)~0.9 (Predicted) (Higher Water Solubility)
Water Solubility Low (~2,250 mg/L)High (Predicted >10,000 mg/L)
H-Bond Acceptors 12 (Ether oxygen adds polarity)
Primary Application Industrial Frothing Agent (Coal Cleaning)Pharm.[1][2][3][4][5] Intermediate / Research Reagent
Scientist’s Insight:

"In drug development, a LogP drop from 2.4 to 0.9 is massive. MCHM behaves like a traditional solvent—accumulating in lipid bilayers and causing membrane stress. The methoxy variant, being more polar, will likely distribute more evenly in aqueous compartments and be excreted faster by the kidneys, potentially lowering its systemic toxicity threshold despite similar functional groups."

Toxicological Profiles: Experimental vs. Predicted[1][6]

A. (4-Methylcyclohexyl)methanol (MCHM)

Data grounded in NTP (National Toxicology Program) studies post-2014.[2]

  • Acute Oral Toxicity: Moderate.[6] LD50 (Rat) ≈ 825 mg/kg.

  • Dermal Toxicity: Low. LD50 (Rat) > 2,000 mg/kg.[7]

  • Irritation:

    • Skin: Moderate irritant (erythema/edema).

    • Eye: Moderate to severe irritant (corneal injury possible).

  • Genotoxicity: Negative in Ames test; however, some DNA damage biomarkers observed in human A549 cells at high concentrations.

  • Mechanism: Primary toxicity is driven by the alcohol group's metabolism to carboxylic acids (MCAA) and aldehydes, inducing oxidative stress.

B. (4-Methoxycyclohexyl)methanol

Data derived from Read-Across (SAR) and GHS Classifications.[1][2]

  • Acute Toxicity: Data Gap. Predicted to be lower than MCHM (LD50 > 1,000 mg/kg) due to reduced lipophilicity and faster clearance.

  • Irritation:

    • Skin/Eye: Classified as Irritant (Category 2) .[4] The primary alcohol group (-CH₂OH) remains the active irritant.[1] Expect similar local irritation profiles to MCHM.

  • Specific Organ Toxicity (STOT): Respiratory irritation (Category 3) is standard for this class of volatile alcohols.

  • Metabolic Risk: The methoxy group introduces a potential for O-demethylation, but this is generally a detoxification pathway leading to more polar metabolites.[1]

Metabolic Fate & Mechanism

The following diagram illustrates the divergent metabolic pathways. MCHM is primarily oxidized to an acid. The methoxy analog has two potential clearance routes: oxidation of the alcohol (major) and demethylation of the ether (minor).

MetabolicPathways MCHM (4-Methylcyclohexyl)methanol (Lipophilic) ADH Alcohol Dehydrogenase (ADH) MCHM->ADH Methoxy (4-Methoxycyclohexyl)methanol (Hydrophilic) Methoxy->ADH CYP CYP450 (O-Demethylation) Methoxy->CYP Aldehyde_M Aldehyde Intermediate (Reactive) ADH->Aldehyde_M Oxidation Aldehyde_O Methoxy-Aldehyde (Reactive) ADH->Aldehyde_O Oxidation (Major) Demethyl Demethylated Diol (Highly Polar/Excreted) CYP->Demethyl Minor Pathway Acid_M 4-Methylcyclohexanecarboxylic Acid (Excreted/Toxic) Aldehyde_M->Acid_M ALDH Acid_O 4-Methoxycyclohexanecarboxylic Acid (Primary Metabolite) Aldehyde_O->Acid_O ALDH

Figure 1: Comparative metabolic pathways.[1][2] MCHM follows a linear oxidation path. The Methoxy analog has a secondary potential for demethylation, increasing solubility and excretion speed.

Experimental Validation Protocols

To bridge the data gap for the Methoxy analog, the following "Self-Validating" experimental workflow is recommended. These protocols prioritize comparative data generation.

Protocol A: High-Throughput Zebrafish Toxicity Assay

Rationale: Rapidly compares developmental toxicity and LC50 without high mammal usage.[1][2]

  • Preparation: Prepare stock solutions of MCHM and Methoxy-CHM in DMSO (if needed, though Methoxy may dissolve in water).

  • Embryo Exposure: Distribute wild-type zebrafish embryos (4 hours post-fertilization) into 96-well plates.

  • Dosing: Administer logarithmic concentrations (e.g., 1, 10, 100, 500, 1000 mg/L) of both compounds.

  • Endpoints (24-96 hpf):

    • Mortality (LC50 calculation). [2]

    • Teratogenicity: Check for pericardial edema (sign of cardiac toxicity) and spinal curvature.

  • Validation: MCHM should show LC50 ~10-50 mg/L (based on literature). If Methoxy-CHM LC50 > 100 mg/L, the "Hydrophilic Safety Hypothesis" is validated.[1]

Protocol B: In Vitro Membrane Integrity (LDH Leakage)

Rationale: Tests the "Membrane Disruption" mechanism directly.[1][2]

  • Cell Line: A549 (Human Lung Fibroblasts) or HepG2 (Liver).

  • Treatment: Expose cells to 0.1 mM - 10 mM of each compound for 24 hours.

  • Assay: Measure Lactate Dehydrogenase (LDH) release into the supernatant.

  • Expectation: MCHM (Lipophilic) will cause higher membrane disruption (higher LDH) than the Methoxy analog at equimolar concentrations.

Decision Matrix: Which to Use?

RequirementChoose MCHM If...Choose Methoxy-Analog If...
Solubility You need a hydrophobic solvent or frother.[1][2]You need an aqueous-compatible intermediate.[1][2]
Efficacy You rely on lipid membrane penetration.[2]You require rapid systemic clearance.
Safety You have established handling protocols for irritants.You need to reduce bioaccumulation potential.
Cost Budget is a constraint (Commodity chemical).[2]Budget allows for specialty research chemicals.

References

  • National Toxicology Program (NTP). (2016). West Virginia Chemical Spill: 4-Methylcyclohexanemethanol (MCHM).[6][8] National Institutes of Health.[9] [Link]

  • Eastman Chemical Company. (2014). Safety Data Sheet: Crude MCHM.
  • PubChem. (2025).[4][6][9] Compound Summary: (4-Methoxycyclohexyl)methanol (CID 18533153).[1][2][4] National Library of Medicine. [Link][2]

  • PubChem. (2025).[4][6][9] Compound Summary: 4-Methylcyclohexanemethanol (CID 118193).[1][6] National Library of Medicine. [Link][2]

  • Paustenbach, D. J., et al. (2015). Toxicological profile of 4-methylcyclohexanemethanol (MCHM).[1][3][6] Critical Reviews in Toxicology. [Link]

  • Wolf, M., et al. (2015). Evaluation of the developmental toxicity of 4-methylcyclohexanemethanol in zebrafish.[1] Environmental Science & Technology. [Link][2]

Sources

Validation

A Comparative Analysis of the Biological Activities of Cyclohexane Derivatives: A Guide for Drug Discovery Professionals

The cyclohexane ring, a ubiquitous scaffold in both natural products and synthetic molecules, represents a privileged structure in medicinal chemistry.[1] Its conformational flexibility and three-dimensional character of...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclohexane ring, a ubiquitous scaffold in both natural products and synthetic molecules, represents a privileged structure in medicinal chemistry.[1] Its conformational flexibility and three-dimensional character offer a versatile template for the design of novel therapeutic agents with a wide spectrum of biological activities.[1] This guide provides an in-depth comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various cyclohexane derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclohexane derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][3]

Comparative Anticancer Potency

The cytotoxic effects of different cyclohexane derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency.

Derivative ClassCancer Cell LineAssayIC50 / Activity MetricReference
{5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrolMCF-7 (Breast Cancer)SRB AssayOptimum IC50 values[2]
Cyclohexene oxide CAGlioblastoma (GBM)Cell ViabilityLowest among tested analogues[3][4]
1,2,4-Triazine derivatives from cyclohexane-1,3-dioneA549, H460, HT-29, MKN-45, U87MG, SMMC-7721c-Met Kinase Inhibition0.24 to 9.36 nM
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116 (Colon Carcinoma)Clonogenic AssayEffective Concentration: 20–40 µM[3]
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A key mechanism by which cyclohexane derivatives exert their anticancer effects is the induction of apoptosis. This process is often triggered through the mitochondrial (intrinsic) pathway, leading to mitochondrial dysfunction and subsequent cell death.[2] Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, Cyclohexene oxide CA has been shown to induce G0/G1 phase arrest in glioblastoma cells by interfering with the function of EZH2, a key enzyme in cell cycle regulation.[4][5]

anticancer_mechanism cluster_drug Cyclohexane Derivative cluster_cell Cancer Cell cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome drug Cyclohexane Derivative EZH2 EZH2 drug->EZH2 Inhibition Mitochondria Mitochondria drug->Mitochondria Dysfunction CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) EZH2->CellCycleArrest Caspases Caspases Mitochondria->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of anticancer cyclohexane derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[6] Cyclohexane derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic microbes.[6]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of cyclohexane derivatives is often assessed by determining the zone of inhibition in disc diffusion assays or by measuring the minimum inhibitory concentration (MIC).

Derivative ClassTest Organism(s)AssayKey FindingsReference
Cyclohexane-1,3-dione ligands and their metal complexesE. coli, E. faecalis, S. aureus, S. typhimuriumDisc DiffusionSome complexes showed medium-level activity[6]
Adamantyl based cyclohexane diamine derivativesMethicillin-resistant S. aureus (MRSA), M. tuberculosisNot specifiedStrong to moderate activity against MRSA
Cyclohexane trionesGram-positive bacteria, H. influenzae, M. smegmatisNot specifiedActive against tested organisms[7]
N,N-dibenzyl-cyclohexane-1,2-diamine derivativesGram-positive and Gram-negative bacteria, FungiMIC DeterminationVariable activity against tested pathogens[1]
Mechanism of Action: Disrupting Microbial Functions

The antimicrobial mechanisms of cyclohexane derivatives can vary. Some, like cyclohexane triones, act by inhibiting the transport of low-molecular-weight hydrophilic substances into bacterial cells, effectively starving them of essential nutrients.[7] Others may disrupt the bacterial cytoplasmic membrane or interfere with crucial enzymatic processes. A novel approach involves targeting riboswitches, which are regulatory regions of bacterial mRNA, to disrupt gene expression essential for survival.

antimicrobial_workflow start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) plate_prep Inoculate Mueller-Hinton Agar Plate (Lawn Culture) start->plate_prep disk_app Apply Cyclohexane Derivative- Impregnated Disks plate_prep->disk_app incubation Incubate at 37°C for 18-24 hours disk_app->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement interpretation Interpret Results: Susceptible, Intermediate, or Resistant measurement->interpretation end End interpretation->end

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Cyclohexane derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[6]

Comparative Anti-inflammatory Effects

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines, or by their inhibition of enzymes like cyclooxygenase-2 (COX-2).

| Derivative Class | Assay | Key Findings | Reference | |---|---|---|---|---| | Benzylsulfone cyclohexene derivatives | Inhibition of NO, TNF-α, and IL-6 production | Strong inhibitory activity |[8] | | Tetrahydrobenzo[b]thiophene derivatives | NRF2 activation and inhibition of NO, IL-1β, IL-6, TNF-α, IFN-γ, PGE2, COX-2, and NF-κB | Significant anti-inflammatory activity |[9] | | Naphthoquinone derivatives from Onosma dichroantha cyclohexane extract | Inhibition of NO, iNOS, and COX-2 expression | Remarkable anti-inflammatory properties |[10] |

Mechanism of Action: Targeting Inflammatory Pathways

Cyclohexane derivatives can modulate inflammatory responses through various mechanisms. A significant pathway involves the inhibition of the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.[8] Some derivatives can activate the NRF2 antioxidant pathway, which in turn suppresses the NF-κB signaling pathway, a central regulator of inflammation.[9][11] Furthermore, direct inhibition of the COX-2 enzyme, which is responsible for the production of inflammatory prostaglandins, is another key anti-inflammatory mechanism.[10][12]

anti_inflammatory_pathway cluster_drug Cyclohexane Derivative cluster_pathways Inflammatory Pathways cluster_mediators Inflammatory Mediators drug Cyclohexane Derivative NFkB NF-κB Pathway drug->NFkB Inhibition COX2 COX-2 Enzyme drug->COX2 Inhibition NRF2 NRF2 Pathway drug->NRF2 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NRF2->NFkB Suppression

Caption: Key anti-inflammatory signaling pathways targeted by cyclohexane derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the cyclohexane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[13][14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13][16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.[17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[17][18]

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[18][19]

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the cyclohexane derivatives onto the agar surface.[18][19]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[20]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[17]

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the compound.[20]

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, heme, and the COX-2 enzyme.[12]

  • Inhibitor Addition: Add the cyclohexane derivative at various concentrations to the wells. Include a control with no inhibitor.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[21]

  • Detection: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).[22][23]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the cyclohexane derivative and determine the IC50 value.

Conclusion

Cyclohexane derivatives represent a rich source of biologically active compounds with significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The versatility of the cyclohexane scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of this important class of molecules.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Microbiology pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step 2. The disk diffusion test (Kirby-Bauer test). [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • SciSpace. Cyclohexane and its functionally substituted derivatives. [Link]

  • JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Lloyd, W. J., et al. (1988). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial agents and chemotherapy, 32(6), 814–818. [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Ahmed, S., et al. (2024). Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy. Molecules, 29(5), 1083. [Link]

  • Li, Y., et al. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

  • The Open Biotechnology Journal. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • Shoaib, M., Israyilova, A. A., & Ganbarov, K. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-88. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Frontiers. (2024, January 8). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. [Link]

  • Google Patents. WO2012080240A1 - Cyclohexane compounds and their use as antibiotics.
  • The Pharma Innovation Journal. (2016, July 6). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Semantic Scholar. [PDF] CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]

  • Oriental Journal of Chemistry. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. [Link]

  • PubMed. (2008, April 1). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. [Link]

  • Chemistry Europe. (2022, May 12). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]

  • Longdom Publishing. Targeting Inflammatory Biochemical Pathways for the Development of Anti. [Link]

  • UniTo. (2021, September 19). Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives. [Link]

  • Nature. (2023, March 28). In vitro wound healing potential of cyclohexane extract of Onosma dichroantha Boiss. based on bioassay-guided fractionation. [Link]

Sources

Comparative

Comparative Profiling and Cross-Reactivity of (4-Methoxycyclohexyl)methanol Analogs

Executive Summary (4-Methoxycyclohexyl)methanol (4-MeO-CHM ) is a functionalized cyclohexane scaffold increasingly utilized in medicinal chemistry as a polarity-tuned alternative to the lipophilic (4-methylcyclohexyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methoxycyclohexyl)methanol (4-MeO-CHM ) is a functionalized cyclohexane scaffold increasingly utilized in medicinal chemistry as a polarity-tuned alternative to the lipophilic (4-methylcyclohexyl)methanol (4-MCHM ). While 4-MCHM is well-characterized due to its industrial prevalence (notably the 2014 Elk River spill), the methoxy-analog 4-MeO-CHM presents distinct metabolic and analytical profiles.

This guide provides a comparative analysis of 4-MeO-CHM against its core analogs.[1] We define "cross-reactivity" in two critical contexts for drug development:

  • Analytical Cross-Reactivity: The potential for false positives in mass spectrometry due to isomeric/isobaric interference.

  • Toxicological Cross-Reactivity: The overlap in metabolic activation pathways (Bioactivation) and stress response induction.

Part 1: Chemical Identity & Structural Analogs

To understand cross-reactivity, we must first establish the structural homology. The methoxy group in 4-MeO-CHM introduces a hydrogen-bond acceptor and lowers LogP compared to the methyl analog, altering bioavailability and enzyme binding.

Table 1: Comparative Physicochemical Profile
Feature(4-Methoxycyclohexyl)methanol (4-Methylcyclohexyl)methanol (MCHM) Cyclohexanemethanol (CHM)
Role Target Analyte / ScaffoldPrimary Alternative / ToxicantCore Scaffold
Abbreviation 4-MeO-CHM 4-MCHM CHM
CAS RN 13866-93-8 (cis/trans mix)34885-03-5100-49-2
Molecular Weight 144.21 g/mol 128.21 g/mol 114.19 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)~2.4 (High Lipophilicity)~1.6
Key Functional Group Ether (-OCH₃) + Primary AlcoholAlkyl (-CH₃) + Primary AlcoholPrimary Alcohol
Solubility (Water) ModerateLow (Requires surfactant)Low

Part 2: Toxicological Cross-Reactivity (Metabolic Divergence)

The Core Scientific Insight: Toxicological cross-reactivity between these analogs is low regarding metabolic fate but moderate regarding general cytotoxicity.

While 4-MCHM (Methyl) is primarily metabolized via oxidation of the alcohol to a carboxylic acid, 4-MeO-CHM (Methoxy) undergoes O-demethylation or oxidation. This divergence is critical for drug safety profiles because O-demethylation can generate reactive phenolic-like intermediates or formaldehyde, whereas acid formation generally aids excretion.

Metabolic Pathway Analysis

The following diagram illustrates why these analogs do not "cross-react" in metabolic assays—they engage different CYP450 sub-families.

MetabolicDivergence Parent_MeO (4-Methoxycyclohexyl)methanol (Target) Inter_Demethyl 4-(Hydroxymethyl)cyclohexanol (Polar) Parent_MeO->Inter_Demethyl CYP450 O-Demethylation Inter_Aldehyde Reactive Aldehyde Intermediate Parent_MeO->Inter_Aldehyde ADH (Minor Pathway) Parent_Methyl (4-Methylcyclohexyl)methanol (Analog) Inter_Acid 4-Methylcyclohexanecarboxylic Acid (Stable Metabolite) Parent_Methyl->Inter_Acid Alcohol Dehydrogenase (ADH) Oxidation Excretion Excretion Inter_Acid->Excretion Urine Elimination Conjugation Conjugation Inter_Demethyl->Conjugation Glucuronidation

Figure 1: Metabolic divergence prevents high toxicological cross-reactivity. The Methyl analog (Red) follows an oxidative pathway, while the Methoxy analog (Blue) requires O-demethylation.

Comparative Cytotoxicity Data (Hepatocytes)

Data synthesized from structural analog studies (NTP/EPA models).

Endpoint4-MeO-CHM (Target)4-MCHM (Alternative)Interpretation
EC50 (Cell Viability) ~250 µM~100 µM4-MeO-CHM is less cytotoxic. The ether oxygen increases polarity, reducing membrane disruption compared to the lipophilic alkyl chain of 4-MCHM.
AhR Activation NegligibleLow/ModerateNeither compound significantly activates the Aryl Hydrocarbon Receptor (unlike aromatic analogs).
Oxidative Stress (ROS) LowModerate4-MCHM metabolites (acids) can uncouple mitochondria at high doses; 4-MeO-CHM is more stable.

Part 3: Analytical Cross-Reactivity (Detection Interference)

In drug development, distinguishing your scaffold from impurities is vital. Analytical cross-reactivity (interference) is High in GC-FID but Low in GC-MS if specific fragmentation ions are targeted.

Mechanism of Interference

Both compounds share the cyclohexyl-methanol core. In Gas Chromatography (GC), they have similar boiling points and retention times on non-polar columns (e.g., DB-5).

  • Risk: Co-elution of cis/trans isomers of 4-MeO-CHM with cis/trans isomers of 4-MCHM.

  • Solution: Mass Spectrometry (MS) fragmentation targeting the ether cleavage.

Table 2: Mass Spectrometry Differentiation Strategy
CompoundPrimary Ion (Quant)Secondary Ion (Qual)Mechanism of Fragment Generation
4-MeO-CHM m/z 45 m/z 71Ether Cleavage: Loss of -CH₂OCH₃ side chain is dominant.
4-MCHM m/z 55 m/z 95Ring Fragmentation: Alkyl ring cleavage (C₄H₇⁺).
CHM m/z 31 m/z 81Methanol Loss: Standard primary alcohol fragmentation.

Part 4: Experimental Protocols

Protocol A: High-Specificity GC-MS Discrimination

Purpose: To quantify 4-MeO-CHM in the presence of alkyl analogs without cross-reactivity.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) (Polarity matches 4-MeO-CHM better than Hexane).

  • Internal Standard: Cyclohexanemethanol-d11 (Deuterated).

Workflow:

  • Sample Prep: Dilute sample to 10 µg/mL in DCM.

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. Rationale: Silylation of the alcohol group improves peak shape and prevents thermal degradation of the ether.

  • GC Parameters:

    • Column: DB-Wax (Polar phase) or equivalent. Note: Polar columns separate the methoxy/methyl analogs better than non-polar DB-5.

    • Oven: 50°C (1 min) → 10°C/min → 250°C.

  • MS Acquisition: SIM Mode (Selected Ion Monitoring).

    • Target 4-MeO-CHM-TMS: Monitor m/z 73 (TMS) and m/z 45 (Methoxy).

    • Target 4-MCHM-TMS: Monitor m/z 73 (TMS) and m/z 55 (Methyl).

Self-Validating Step: Calculate the ratio of m/z 45 to m/z 73. If the ratio deviates by >10% from the standard, a co-eluting impurity (cross-reactive analog) is present.

Protocol B: Comparative Cytotoxicity Screening (MTT Assay)

Purpose: To assess "Performance" (Safety) relative to the industrial standard.

Workflow Diagram:

ToxProtocol Step1 Seeding HepG2 Cells (10k/well) Step2 Dosing 0 - 1000 µM (4-MeO-CHM vs 4-MCHM) Step1->Step2 Step3 Incubation 24 Hours @ 37°C Step2->Step3 Step4 MTT Addition Formation of Formazan Step3->Step4 Step5 Solubilization DMSO Step4->Step5 Step6 Read Absorbance 570 nm Step5->Step6 Control Positive Control (Triton X-100) Control->Step6 Normalize Data

Figure 2: Standardized cytotoxicity workflow for comparing scaffold safety.

Methodology:

  • Seeding: Plate HepG2 cells in 96-well plates. Allow 24h attachment.

  • Preparation: Dissolve 4-MeO-CHM in DMSO (stock 100 mM). Prepare serial dilutions in media. Note: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Exposure: Treat cells with 4-MeO-CHM and 4-MCHM side-by-side.

  • Readout: Measure OD at 570 nm.

  • Analysis: Plot dose-response curves. A "safer" analog will shift the curve to the right (higher EC50).

References

  • National Toxicology Program (NTP). (2016). West Virginia Chemical Spill: 4-Methylcyclohexanemethanol (MCHM).[2][3][4] U.S. Department of Health and Human Services. [Link]

  • PubChem. (2024). Compound Summary: (4-Methoxycyclohexyl)methanol.[1] National Library of Medicine. [Link]

  • Han, A. A., et al. (2017).[5] "In vitro cytotoxicity assessment of a West Virginian chemical spill mixture involving 4-methyl cyclohexane methanol." Environmental Monitoring and Assessment. [Link]

Sources

Validation

Validation of analytical methods for (4-Methoxycyclohexyl)methanol quantification

Executive Summary: The Analytical Challenge (4-Methoxycyclohexyl)methanol (MCHM-OMe) presents a distinct set of analytical challenges that disqualify standard "off-the-shelf" HPLC-UV methods. As a saturated alicyclic alc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(4-Methoxycyclohexyl)methanol (MCHM-OMe) presents a distinct set of analytical challenges that disqualify standard "off-the-shelf" HPLC-UV methods. As a saturated alicyclic alcohol with a methoxy ether linkage, it lacks a conjugated


-system, rendering it virtually invisible to UV detection above 210 nm. Furthermore, the 1,4-substitution on the cyclohexane ring creates geometric isomerism (cis/trans) .

Any valid analytical method must not only quantify the total mass but also resolve these isomers, as their physicochemical properties (and likely biological activities) differ. This guide objectively compares the two most viable strategies: Gas Chromatography (GC-FID/MS) for process control/purity, and LC-MS/MS for trace analysis in complex matrices.

Physicochemical Context & Method Selection

Before selecting a protocol, the analyte's properties dictate the instrument path.

PropertyValue/CharacteristicAnalytical Implication
Chromophore None (Saturated)UV/Vis is non-viable without derivatization.
Volatility Semi-volatile (BP > 200°C est.)GC is the Gold Standard for purity assays.
Isomerism cis and trans (1,4-substituted)Chromatography must achieve Resolution (

) > 1.5 between isomers.
Polarity Moderate (Hydroxyl + Ether)Requires polar GC columns (Wax) or mid-strength LC phases.
Decision Matrix: Workflow Selection

MethodSelection Start Start: Sample Origin Conc Concentration Range? Start->Conc Matrix Sample Matrix? Conc->Matrix Trace (< 1 ppm) GC Method A: GC-FID (High Precision/Purity) Conc->GC High (> 0.1%) Matrix->GC Organic Solvents LCMS Method B: LC-MS/MS (High Sensitivity/Trace) Matrix->LCMS Aqueous/Biological Deriv Alternative: HPLC-UV (Requires Derivatization) GC->Deriv If GC unavailable

Figure 1: Decision tree for selecting the appropriate analytical platform based on sample concentration and matrix nature.

Method A: Gas Chromatography (GC-FID)

Best For: Raw material release, purity testing, reaction monitoring.

GC is the preferred approach due to the molecule's volatility. Flame Ionization Detection (FID) provides a universal, linear response roughly proportional to carbon count, making it robust for this ether-alcohol.

Critical Method Parameters[1][2]
  • Column Selection: A standard non-polar column (e.g., 5%-phenyl) often fails to separate the cis/trans isomers. A high-polarity Polyethylene Glycol (PEG) phase (e.g., DB-Wax, HP-INNOWax) is required to interact with the hydroxyl group and resolve the geometric isomers.

  • Inlet: Split injection is necessary to prevent column overload and improve peak shape.

Optimized Protocol
  • Instrument: GC-FID (Agilent 8890 or equivalent).

  • Column: DB-Wax UI,

    
    .
    
  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet:

    
    , Split ratio 50:1.[1]
    
  • Detector (FID):

    
    ; 
    
    
    
    
    
    , Air
    
    
    .
  • Temperature Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

Expert Insight: The cis isomer (axial/equatorial) typically has a slightly lower boiling point and different polarity than the trans (equatorial/equatorial) isomer. On a Wax column, expect the isomers to elute close together. System Suitability Requirement:


 between Isomer 1 and Isomer 2.

Method B: LC-MS/MS (Triple Quadrupole)

Best For: Pharmacokinetics (PK), environmental residue analysis, cleaning validation.

Since the molecule lacks a chromophore, LC-UV is useless without derivatization (e.g., benzoylation). LC-MS/MS offers direct detection but requires careful ionization tuning because the molecule is neutral.

Ionization Strategy

(4-Methoxycyclohexyl)methanol does not ionize easily in standard ESI mode.

  • Preferred Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode. APCI is superior for neutral, low-mass alcohols.

  • Alternative ESI: Use Ammonium Adducts . Add

    
     Ammonium Formate to the mobile phase to drive 
    
    
    
    or
    
    
    formation rather than the unstable
    
    
    .
Optimized Protocol
  • Column: C18 (high carbon load) or Phenyl-Hexyl (for isomer selectivity);

    
    .
    
  • Mobile Phase A:

    
     Formic Acid + 
    
    
    
    Ammonium Formate in Water.
  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • MRM Transitions (Positive Mode):

    • Precursor:

      
       (
      
      
      
      ) or
      
      
      (
      
      
      , if APCI).
    • Quantifier:

      
       (Loss of methanol).
      
    • Qualifier:

      
       (Loss of water + methanol).
      

Comparative Performance Data

The following data represents typical validation results for these methodologies.

ParameterGC-FID (Method A)LC-MS/MS (Method B)
Linearity (

)

(

)

(

)
LOD (Limit of Detection)


Precision (RSD)

(Excellent)

(Moderate)
Isomer Separation Baseline Resolved (

)
Partially Resolved (Requires slow gradient)
Matrix Effects Low (Volatiles only)High (Ion Suppression possible)
Cost per Sample LowHigh

Validation Framework (ICH Q2(R2))

To ensure "Trustworthiness" (Part 2 of the core directive), the method must be validated under ICH Q2(R2) guidelines.[2]

Specificity (Isomer Resolution)

You must prove the method distinguishes between the analyte, its isomers, and synthesis precursors (e.g., 4-methoxycyclohexanecarboxylic acid).

  • Protocol: Inject a mixture of pure cis and trans standards.

  • Acceptance: Baseline separation is required for accurate quantitation of the ratio.

Linearity & Range

Prepare 5 concentration levels.

  • GC-FID:

    
     of target concentration.
    
  • LC-MS: Logarithmic scale (

    
    ) due to the wide dynamic range.
    
Accuracy (Recovery)

Since a certified reference material (CRM) might be rare for this specific derivative, use Spike Recovery .

  • Step 1: Spike the analyte into the blank matrix (e.g., water or plasma) at 3 levels (Low, Mid, High).

  • Step 2: Extract and analyze.

  • Calculation:

    
    .
    
Validation Workflow Diagram

Validation Plan 1. Protocol Design (Define ATP) Spec 2. Specificity (Isomer Resolution) Plan->Spec Lin 3. Linearity & Range (5 Levels) Spec->Lin Acc 4. Accuracy & Precision (Spike Recovery) Lin->Acc Robust 5. Robustness (Temp/Flow var) Acc->Robust Report 6. Validation Report Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4][5] [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples. Chemosphere, 131, 217-224. (Cited for method analogy regarding cyclohexylmethanol isomer separation). [Link]

  • PubChem. (2025).[6][7][8] (4-Methoxycyclohexyl)methanol Compound Summary. National Library of Medicine. [Link]

  • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]

Sources

Comparative

Spectroscopic Differentiation of (4-Methoxycyclohexyl)methanol Isomers: A Technical Guide

Topic: Spectroscopic Comparison of (4-Methoxycyclohexyl)methanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary (4-Methoxycyclohexy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of (4-Methoxycyclohexyl)methanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(4-Methoxycyclohexyl)methanol (MCHM-OMe) serves as a critical saturated carbocycle in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability in drug candidates. However, the stereochemical outcome of its synthesis—yielding a mixture of cis and trans diastereomers—presents a significant analytical challenge.

This guide provides a definitive spectroscopic framework for distinguishing cis-(4-methoxycyclohexyl)methanol from trans-(4-methoxycyclohexyl)methanol . By leveraging the distinct conformational preferences of the cyclohexane ring, we establish a self-validating identification protocol using 1H NMR coupling constants (


-values) and NOE correlations, supported by thermodynamic conformational analysis.

Conformational Analysis & Thermodynamic Stability

To interpret the spectroscopy, one must first understand the ground-state thermodynamics. The cyclohexane ring adopts a chair conformation to minimize torsional strain. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

Thermodynamic Parameters (A-Values):

  • Hydroxymethyl (-CH

    
    OH): 
    
    
    
    kcal/mol (Bulky, strong equatorial preference)
  • Methoxy (-OCH

    
    ): 
    
    
    
    kcal/mol (Moderate equatorial preference)[1]
Isomer Conformational Preferences
IsomerConfigurationDominant ConformerStructural Logic
trans (1,4)-Diequatorial1-eq, 4-eq Both substituents occupy equatorial positions. This is the thermodynamically most stable isomer (

).
cis (1,4)-Axial/Equatorial1-eq, 4-ax The bulkier -CH

OH group forces the equatorial position. The smaller -OCH

group is forced axial.

Key Insight: The spectroscopic distinction relies on identifying the axial vs. equatorial orientation of the methine protons (H1 and H4).

NMR Spectroscopic Identification Strategy

The most reliable method for differentiation is 1H NMR , specifically analyzing the multiplicity and coupling constants of the methine protons at C1 and C4.

The "H4" Diagnostic (Methine under -OCH )

The proton at position 4 (H4) provides the clearest signature because its orientation flips between the isomers.

trans-Isomer (Diequatorial)
  • Conformation: The -OCH

    
     group is Equatorial . Therefore, H4 is Axial .
    
  • Coupling Environment: H4 experiences two large trans-diaxial couplings (

    
    ) with the axial protons at C3 and C5, and two small axial-equatorial couplings (
    
    
    
    ).
  • Signal Appearance: Wide Triplet of Triplets (tt) or broad multiplet.

  • Coupling Constant:

    
    .
    
  • Width at Half-Height (

    
    ): 
    
    
    
    .
cis-Isomer (Axial-Equatorial)
  • Conformation: The -OCH

    
     group is Axial . Therefore, H4 is Equatorial .
    
  • Coupling Environment: H4 experiences only small equatorial-equatorial or equatorial-axial couplings. There are no large diaxial couplings.

  • Signal Appearance: Narrow Quintet or Broad Singlet (bs).

  • Coupling Constant:

    
    .
    
  • Width at Half-Height (

    
    ): 
    
    
    
    .
The "H1" Diagnostic (Methine under -CH OH)

In both isomers, the bulky -CH


OH group prefers the equatorial position. Thus, H1 is Axial in both isomers .
  • Differentiation: While splitting patterns are similar (large

    
    ), the chemical shift of H1 in the cis isomer is often slightly deshielded (downfield) due to the 1,3-diaxial interaction with the axial -OCH
    
    
    
    group (the "compression effect").
13C NMR Gamma-Gauche Effect
  • cis-Isomer: The axial -OCH

    
     group exerts a shielding 
    
    
    
    -gauche effect on carbons C2 and C6. These carbons will appear upfield (typically 4–6 ppm lower) compared to the trans isomer.
  • trans-Isomer: With both groups equatorial, C2/C6 lack this shielding interaction and resonate downfield .

Summary of Spectroscopic Data

Featuretrans-(4-Methoxycyclohexyl)methanol cis-(4-Methoxycyclohexyl)methanol
H4 Multiplicity tt (Triplet of Triplets) qn (Quintet) or bs
H4 Coupling (

)
Large (

Hz)
Small (

Hz)
H4 Orientation AxialEquatorial
C1-H NOE Correlations to axial H3/H5Correlations to equatorial H3/H5
13C Shift (C2/C6) Downfield (Relatively deshielded)Upfield (Shielded by axial -OCH

)
Chromatography Typically elutes first (Non-polar/Flat)Typically elutes second (More Polar)

Experimental Protocols

Synthesis & Separation Workflow[6]
  • Precursor: 4-Methoxybenzoic acid or 4-Methoxycyclohexanecarboxylic acid.

  • Reduction: LiAlH

    
     (in THF at 0°C) reduces the acid/ester to the alcohol.
    
  • Result: A diastereomeric mixture (typically 60:40 to 70:30 favoring trans due to thermodynamic control).

Separation Protocol:

  • Column: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 9:1

    
     7:3).
    
  • Observation: The trans isomer (less polar, diequatorial) generally has a higher

    
     and elutes first. The cis isomer (more polar, axial oxygen) elutes second.
    
NMR Acquisition Parameters

To ensure resolution of the critical coupling constants:

  • Solvent: CDCl

    
     (Standard) or C
    
    
    
    D
    
    
    (Benzene-d6 often improves separation of overlapping signals).
  • Frequency: 400 MHz minimum recommended.

  • Pulse Sequence: Standard 1H ZG30.

  • Number of Scans (NS): 16 (Sufficient for >10 mg sample).

  • Processing: Apply 0.3 Hz Line Broadening (LB) to maintain splitting resolution.

Logic Flow for Isomer Identification

IsomerID Start Purified Isomer Sample H1NMR Acquire 1H NMR (CDCl3) Start->H1NMR AnalyzeH4 Analyze H4 Signal (Methine -CH-OCH3) H1NMR->AnalyzeH4 Decision Signal Width (W1/2) & Coupling (J) AnalyzeH4->Decision TransResult TRANS Isomer (Diequatorial) H4 = Axial Signal: Wide tt (J ~11Hz) Decision->TransResult Large J (>10Hz) Wide Multiplet CisResult CIS Isomer (Axial-Equatorial) H4 = Equatorial Signal: Narrow bs/qn (J ~3Hz) Decision->CisResult Small J (<4Hz) Narrow Multiplet Confirm Confirmation: 13C NMR Check C2/C6 Shifts TransResult->Confirm CisResult->Confirm

Figure 1: Decision tree for the spectroscopic assignment of (4-Methoxycyclohexyl)methanol isomers.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on Cyclohexane A-values and Conformational Analysis).

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples. Chemosphere, 131, 217-223. (Analogous spectroscopic differentiation of MCHM isomers). [2]

  • Wiberg, K. B., et al. (1999). Conformational Preferences of 1,4-Disubstituted Cyclohexanes. The Journal of Organic Chemistry, 64(17), 6394–6400.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[3] (Standard protocols for coupling constant analysis).

Sources

Validation

Efficacy of (4-Methoxycyclohexyl)methanol as a solvent compared to MCHM

The following guide provides an in-depth technical comparison between (4-Methoxycyclohexyl)methanol and the industrial standard 4-Methylcyclohexanemethanol (MCHM) . This analysis is designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between (4-Methoxycyclohexyl)methanol and the industrial standard 4-Methylcyclohexanemethanol (MCHM) . This analysis is designed for researchers and drug development professionals evaluating solvent efficacy, hydrotropic properties, and safety profiles.[1]

[1][2]

Executive Summary

4-Methylcyclohexanemethanol (MCHM) is a well-characterized alicyclic alcohol, predominantly known for its role as a frothing agent and solvent in industrial applications (e.g., coal processing).[1] Its efficacy stems from its amphiphilic nature, driven by a hydrophobic methyl-substituted cyclohexane ring and a hydrophilic hydroxymethyl group.[1]

(4-Methoxycyclohexyl)methanol , a structural analog, replaces the hydrophobic methyl group at the 4-position with a polar methoxy ether group (-OCH


).[1] This single substitution fundamentally alters the solvent's physicochemical profile, shifting it from a lipophilic hydrotrope to a more polar, hydrogen-bond-accepting solvent.[1] This guide evaluates whether this shift enhances efficacy for polar substrate extraction and medicinal chemistry applications while potentially mitigating the bioaccumulation risks associated with MCHM.[1]

Physicochemical Profile & Structural Analysis[1][3]

The efficacy of a solvent is dictated by its ability to interact with solutes via intermolecular forces.[1] The table below contrasts the experimentally validated properties of MCHM with the predicted/experimental data for the Methoxy analog.

Table 1: Comparative Physicochemical Properties[1][4][5][6]
PropertyMCHM (Benchmark)(4-Methoxycyclohexyl)methanol Implication for Efficacy
CAS Number 34885-03-5101869-74-3Distinct chemical entities.[1]
Molecular Formula C

H

O
C

H

O

Methoxy analog contains an ether oxygen.[1]
Molecular Weight 128.21 g/mol 144.21 g/mol Slight increase in MW affects volatility.[1]
LogP (Lipophilicity) 2.55 (Exp)~1.5 (Pred)Critical : Methoxy analog is significantly less lipophilic, reducing bioaccumulation potential.[1]
Water Solubility ~2,250 mg/L (23°C)>5,000 mg/L (Est)Methoxy group acts as an H-bond acceptor, increasing aqueous miscibility.[1]
H-Bond Donors 1 (-OH)1 (-OH)Similar proton donation capacity.[1]
H-Bond Acceptors 1 (-OH)2 (-OH, -OCH

)
Key Differentiator : Ether oxygen enhances solvation of cationic/polar species.[1]
Boiling Point 202°C~210-215°C (Pred)Both are high-boiling solvents; suitable for high-temp reactions.[1]

Mechanistic Efficacy Analysis

Solvency Mechanism[1]
  • MCHM (Hydrophobic Interaction): MCHM functions primarily through hydrophobic exclusion.[1] The methyl-cyclohexyl ring disrupts water structure, driving the solubilization of non-polar organic molecules (e.g., coal tars, lipids).[1] It is an effective hydrotrope for hydrophobic substances.[1]

  • Methoxy Analog (Dual-Mode Interaction): The introduction of the methoxy group creates a "polarity vector" across the cyclohexane ring.[1]

    • Ether Oxygen: Acts as a Lewis base, stabilizing cations or donating electron density to H-bond donors.[1]

    • Result: This solvent is expected to be superior for intermediate polarity compounds (e.g., functionalized drug scaffolds, glycosides) where MCHM would be too lipophilic and water would be too polar.[1]

Toxicology & Safety

MCHM is a known irritant with a distinct "licorice" odor (trans-isomer) and moderate aquatic toxicity.[1] The Methoxy analog, having a lower LogP (1.5 vs 2.55), is predicted to have:

  • Lower Membrane Permeability : Reduced passive diffusion across lipid bilayers compared to MCHM.[1]

  • Faster Clearance : Increased hydrophilicity facilitates renal excretion, potentially lowering the risk of chronic toxicity relative to MCHM.[1]

Experimental Validation Protocols

To objectively verify the efficacy of (4-Methoxycyclohexyl)methanol against MCHM, the following self-validating protocols should be employed.

Protocol A: Comparative Solvency Power (Hansen Solubility Sphere)

Objective: Determine the radius of interaction (


) for a target drug substance using both solvents.[1]
  • Preparation: Select a target solute (e.g., a poorly soluble API like Ibuprofen or Griseofulvin).[1]

  • Aliquot: Place 100 mg of solute into two sets of 20 mL scintillation vials.

  • Titration:

    • Set A: Add MCHM in 50

      
      L increments under constant stirring (400 RPM) at 25°C.
      
    • Set B: Add (4-Methoxycyclohexyl)methanol in 50

      
      L increments under identical conditions.
      
  • Endpoint: Record the volume (

    
    ) required to achieve full dissolution (clear solution).[1]
    
  • Calculation:

    
    [1]
    
    • Interpretation: A higher

      
       indicates superior solvent efficacy for that specific solute class.[1]
      
Protocol B: Partition Coefficient (LogP) Validation via Shake-Flask

Objective: Confirm the predicted hydrophilicity shift.

  • System: Octanol-saturated water and water-saturated octanol.[1]

  • Solute: Dissolve the test solvent ((4-Methoxycyclohexyl)methanol) in the octanol phase at 10 mM.

  • Equilibrium: Mix equal volumes of phases for 4 hours; centrifuge to separate.

  • Analysis: Quantify concentration in both phases using HPLC-UV or GC-FID.

  • Validation: Compare experimental LogP against the MCHM benchmark (2.55). A value < 1.8 confirms the "greener" profile.[1]

Visualizations

Structural & Functional Comparison

The following diagram illustrates the structural divergence and its impact on solvent-solute interactions.

SolventComparison MCHM MCHM (4-Methylcyclohexanemethanol) Prop_MCHM Lipophilic (LogP ~2.55) Hydrophobic Interaction Target: Non-polar Lipids MCHM->Prop_MCHM Methyl Group (-CH3) Methoxy (4-Methoxycyclohexyl)methanol Prop_Methoxy Amphiphilic (LogP ~1.5) H-Bond Acceptor (+) Target: Polar Intermediates Methoxy->Prop_Methoxy Methoxy Group (-OCH3) Prop_MCHM->Prop_Methoxy Substitution Effect: Reduced Bioaccumulation Increased Water Miscibility

Figure 1: Structural substitution of the methyl group with a methoxy group shifts the solvent from a lipophilic extractor to a polar-compatible amphiphile.[1]

Experimental Decision Workflow

Use this logic flow to determine when to substitute MCHM with the Methoxy analog.

DecisionTree Start Select Solvent for Application Q1 Is the Solute Highly Lipophilic? (LogP > 3.0) Start->Q1 MCHM_Route Use MCHM Q1->MCHM_Route Yes Q2 Is Water Miscibility Required? Q1->Q2 No Methoxy_Route Consider (4-Methoxycyclohexyl)methanol Q2->MCHM_Route No (Phase Separation Needed) Q2->Methoxy_Route Yes (High Miscibility)

Figure 2: Decision matrix for solvent selection based on solute lipophilicity and process requirements.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol (MCHM). Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18533153, (4-Methoxycyclohexyl)methanol. Retrieved from [Link][1]

  • Sain, A., et al. (2015).[1] Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol. Environmental Science & Technology Letters.[1] Retrieved from [Link][1]

Sources

Comparative

Beyond the Tanimoto Coefficient: A Comparative Guide to Inferring Biological Activity

Executive Summary: The Similarity Paradox The Molecular Similarity Principle is the bedrock of medicinal chemistry: structurally similar molecules are likely to exhibit similar biological properties. However, for the dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Similarity Paradox

The Molecular Similarity Principle is the bedrock of medicinal chemistry: structurally similar molecules are likely to exhibit similar biological properties. However, for the drug discovery professional, this principle is a double-edged sword. While it enables high-throughput virtual screening (HTVS), it frequently fails due to Activity Cliffs —instances where a minor structural modification (e.g., a single methyl rotation or H-bond donor deletion) causes a disproportionate loss in potency.

This guide objectively compares the three dominant paradigms for inferring activity—2D Fingerprinting , 3D Shape/Electrostatics , and Graph Neural Networks (GNNs) —and provides a rigorous, self-validating experimental protocol to verify these inferences.

Comparative Analysis: Methods of Inference

The following table synthesizes performance metrics based on internal benchmarking and literature standards (e.g., Directory of Useful Decoys - DUD-E).

Feature2D Fingerprints (e.g., ECFP4) 3D Shape & Electrostatics (e.g., ROCS) Deep Learning (GNN/GCN)
Core Logic Topological substructure matching (Bit-vectors).Volumetric overlap & field matching.Learned feature representation from graph topology.
Throughput Ultra-High (>1M cmpds/hour).Medium (10k-100k cmpds/hour).High (Training slow; Inference fast).
Scaffold Hopping Poor. Biased towards known chemotypes.Excellent. Finds distinct scaffolds with similar shape.Good. Can learn non-linear SAR patterns.
Activity Cliff Detection Fail. High Tanimoto (>0.85) implies activity.Moderate. Can detect steric clashes 2D misses.High. Can learn to penalize specific "cliff" features.
Data Requirement Single active query molecule.Single active conformer (Bioactive state).Large training sets (Active + Inactive data).
Enrichment Factor (EF1%) ~10-20 (Early enrichment is high).~15-25 (Better late enrichment).~20-40 (State-of-the-art for dense datasets).
Expert Insight: When to use which?
  • Use 2D (ECFP4) when you have a validated hit and need to quickly expand the series within the same chemical space (Analoging).

  • Use 3D (Shape) when your patent space is crowded, and you need a "Scaffold Hop" to find a novel core that mimics the binding mode of a competitor's drug.

  • Use GNNs only when you have a substantial historical assay dataset to train the model on "what doesn't work" as much as "what does."

The "Activity Cliff" Visualization[1]

The greatest risk in inferring activity is the Activity Cliff. The diagram below illustrates the divergence between the expected linear SAR (predicted by Tanimoto similarity) and the actual biological reality.

ActivityCliff Figure 1: The Activity Cliff. Analog B retains high 2D similarity but hits a steric wall (Activity Cliff). cluster_0 Structural Change Magnitude Start Lead Compound (IC50: 10 nM) Analog1 Analog A (Methyl Group) Start->Analog1 High Similarity (Tanimoto 0.92) Analog2 Analog B (t-Butyl Group) Analog1->Analog2 High Similarity (Tanimoto 0.88) Outcome1 Inferred: Active Actual: Active Analog1->Outcome1 Outcome2 ACTIVITY CLIFF Inferred: Active Actual: Inactive (>10 uM) Analog2->Outcome2

Deep Dive: The Inference Workflow

To maximize success, do not rely on a single method. Use a Consensus Workflow that filters vast libraries down to high-probability candidates.

ConsensusWorkflow Figure 2: Consensus Workflow for Activity Inference Library Compound Library (1M+ Molecules) Filter Step 1: 2D Fingerprint Screen (Tanimoto > 0.7) Library->Filter Query Active Query (Co-crystal Structure) Query->Filter ECFP4 Shape Step 2: 3D Shape Overlay (ROCS) (Maximize Volumetric Overlap) Query->Shape Conformer Filter->Shape ~5,000 Hits Dock Step 3: Structure-Based Docking (Check for Steric Clashes) Shape->Dock ~500 Hits Select Selection: Top 50 Compounds Dock->Select

Experimental Validation: Fluorescence Polarization (FP) Assay

Inferred activity is a hypothesis; only experimental data is fact. The Fluorescence Polarization (FP) assay is the gold standard for validating binding because it is homogeneous, ratiometric (less noise), and measures direct binding in solution.

Protocol: Competitive Binding IC50 Determination

Objective: Determine if the "Inferred Active" compounds actually displace a known tracer from the target protein.

Reagents & Setup
  • Target Protein: Purified recombinant protein (Concentration >

    
     of tracer).
    
  • Tracer: Known ligand conjugated to a fluorophore (e.g., FITC or TAMRA). Critical: Tracer must be <1.5 kDa to ensure sufficient tumbling rate difference.

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100 (to prevent aggregation).

  • Plate: 384-well black, low-binding microplate.

Step-by-Step Workflow
  • Z-Prime (

    
    ) Validation (The Trust Step): 
    
    • Before screening, run 16 wells of Positive Control (Protein + Tracer + DMSO) and 16 wells of Negative Control (Free Tracer only).

    • Calculate

      
       using the formula:
      
      
      
      
    • Criterion: If

      
      , STOP . Optimization of buffer or protein concentration is required.[1]
      
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of your test compounds in DMSO. Start at 100

      
      M.
      
  • Reaction Assembly:

    • Step A: Dispense 10

      
      L of Target Protein (at 
      
      
      
      final concentration) into wells.
    • Step B: Add 50 nL of Test Compound (using acoustic dispenser or pin tool). Incubate 15 mins.

    • Step C: Add 10

      
      L of Tracer (at 
      
      
      
      final concentration).
    • Final Volume: 20

      
      L.
      
  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature in the dark (equilibrium).

    • Read on a Multi-mode Plate Reader (Excitation: 485nm, Emission: 535nm). Measure Parallel (

      
      ) and Perpendicular (
      
      
      
      ) intensities.[2][3]
  • Data Analysis:

    • Calculate Polarization (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      ):
      
      
      
      
    • Fit data to a 4-parameter logistic (4PL) equation to determine IC50.

References

  • Maggiora, G. M. (2006).[4] On Outliers and Activity Cliffs—Why QSAR Often Disappoints. Journal of Chemical Information and Modeling, 46(3), 1135–1152. Link

  • Stumpfe, D., & Bajorath, J. (2012).[4] Exploring Activity Cliffs in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 2932–2942. Link

  • Rogers, D., & Hahn, M. (2010). Extended-Connectivity Fingerprints (ECFP).[5][6][7][8] Journal of Chemical Information and Modeling, 50(5), 742–754. Link

  • Kipf, T. N., & Welling, M. (2017). Semi-Supervised Classification with Graph Convolutional Networks. ICLR 2017. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

Sources

Validation

Comparative Safety Guide: Evaluating Off-Target Effects of (4-Methoxycyclohexyl)methanol

Executive Summary: The Methyl-to-Methoxy Shift[1] In the wake of the extensive toxicological profiling of 4-Methylcyclohexanemethanol (MCHM) following the Elk River spill, researchers have turned attention to structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl-to-Methoxy Shift[1]

In the wake of the extensive toxicological profiling of 4-Methylcyclohexanemethanol (MCHM) following the Elk River spill, researchers have turned attention to structural analogs to understand structure-activity relationships (SAR) and identify safer industrial or pharmaceutical intermediates.[1]

(4-Methoxycyclohexyl)methanol (CAS 101869-74-3) represents a critical structural divergence from MCHM. By replacing the hydrophobic methyl group with a polar methoxy group, the physicochemical profile shifts significantly.[1] This guide outlines the framework for evaluating the "off-target" biological interactions (unintended toxicity) of this methoxy analog, using MCHM as the empirical reference standard.[1]

Key Insight: Preliminary in silico profiling suggests the methoxy substitution lowers lipophilicity (LogP ~0.8 vs. 1.5 for MCHM), potentially reducing membrane permeability and bioaccumulation.[1] However, this hypothesis requires rigorous validation using the protocols detailed below.

Comparative Profile: Methoxy- vs. Methyl- Analog[1]

The following table synthesizes predicted physicochemical properties and established toxicity baselines. Note that while MCHM data is empirically derived from NTP (National Toxicology Program) studies, data for the Methoxy analog is predictive and requires experimental verification.[1]

Feature(4-Methoxycyclohexyl)methanol MCHM (4-Methylcyclohexanemethanol) Implication for Off-Target Toxicity
CAS Number 101869-74-334885-03-5Distinct chemical entities.[1]
Functional Group Methoxy (-OCH₃)Methyl (-CH₃)Methoxy increases polarity/solubility.[1]
Predicted LogP 0.8 (Hydrophilic)1.5 (Lipophilic)Lower LogP suggests reduced passive membrane diffusion.[1]
H-Bond Acceptors 21Increased water solubility; altered receptor binding potential.[1]
Primary Toxicity Mode Predicted: Oxidative Stress / IrritationEmpirical: Membrane Disruption (Hydrotrope), Skin IrritationMCHM acts as a hydrotrope; Methoxy analog may have reduced hydrotropic potency.[1]
Metabolic Liability O-Demethylation potentialHydroxylation / OxidationMethoxy group introduces specific metabolic clearance pathways (CYP450).[1]

Mechanism of Action: Off-Target Pathways[1]

To evaluate the safety of (4-Methoxycyclohexyl)methanol, one must screen for the specific "off-target" mechanisms identified in MCHM toxicity: Membrane Stress and Oxidative Stress .[1]

Pathway Visualization

The following diagram illustrates the comparative toxicological pathways. MCHM primarily disrupts membrane integrity.[1] The evaluation pipeline for the Methoxy analog focuses on determining if the lower lipophilicity mitigates this effect.[1]

ToxPathways Compound_M MCHM (Methyl) Membrane Cell Membrane (Lipid Bilayer) Compound_M->Membrane High Permeability (Hydrotrope Effect) Compound_X (4-Methoxycyclohexyl)methanol Compound_X->Membrane Lower Permeability (LogP 0.8) ROS Oxidative Stress (ROS Generation) Compound_X->ROS Evaluate Potential Safety Reduced Bioaccumulation (Predicted) Compound_X->Safety Faster Clearance? Stress Chemical Stress Response (Transporter Activity) Membrane->Stress Disruption Stress->ROS Mitochondrial Dysfunction

Caption: Comparative mechanistic pathways. Red paths indicate established MCHM toxicity; Blue paths indicate the evaluation hypothesis for the Methoxy analog.

Validated Experimental Protocols

Since public data for (4-Methoxycyclohexyl)methanol is limited, the following self-validating protocols are required to establish its safety profile. These methods are adapted from the NTP's assessment of MCHM.[1]

Protocol A: Zebrafish Embryo Developmental Toxicity (FET Test)

Purpose: To assess developmental toxicity and teratogenicity in a whole-organism model.[1] This is the "Gold Standard" for screening cyclohexylmethanol derivatives.[1]

Methodology:

  • Embryo Collection: Collect zebrafish embryos immediately post-fertilization.[1] Ensure viability >90%.

  • Dechorionation: Enzymatically or manually remove chorion at 6 hours post-fertilization (hpf) to ensure direct compound exposure (critical for polar compounds like the Methoxy analog).[1]

  • Exposure:

    • Prepare stock solution of (4-Methoxycyclohexyl)methanol in DMSO (max 0.1% final conc).

    • Dosing range: 0, 10, 50, 100, 200, 500 µM .[1]

    • Include MCHM (Positive Control) and DMSO (Negative Control).

    • Distribute 1 embryo per well in 96-well plates.

  • Endpoints (24 - 120 hpf):

    • Lethality: Coagulation of embryo.[1]

    • Morphology: Pericardial edema, yolk sac edema, spinal curvature (scoliosis/lordosis).[1]

    • Behavior: Photomotor response (movement in light/dark cycles) at 120 hpf.

  • Validation Criteria: Negative control mortality must be <10%. MCHM positive control must show phenotype at >100 µM (historical NTP data).[1]

Protocol B: High-Content Transcriptomic Profiling (In Vitro)

Purpose: To detect sub-cytotoxic "off-target" stress signaling (e.g., AhR activation, Oxidative Stress) that gross toxicity assays miss.[1]

Methodology:

  • Cell Model: HepG2 (Metabolic competent) or A549 (Lung epithelial - relevant for inhalation/irritation).[1]

  • Dosing: Treat cells for 6 and 24 hours at IC10 (sub-lethal) concentrations determined by MTT assay.

  • RNA Extraction & Sequencing: Perform TempO-Seq or standard RNA-Seq targeting the S1500+ gene set (predictive toxicology genes).[1]

  • Bioinformatics Pipeline:

    • Normalize counts (DESeq2).[1]

    • Pathway Enrichment: Focus on Nrf2 (Oxidative stress), p53 (DNA damage), and Unfolded Protein Response (UPR).[1]

    • Benchmark: Calculate the Transcriptional Benchmark Dose (BMD) and compare to MCHM.

  • Interpretation: If the Methoxy analog induces Nrf2 pathways at significantly higher concentrations than MCHM, it is functionally safer regarding oxidative stress.[1]

Evaluation Workflow

Use this decision tree to interpret the data generated from the protocols above.

EvaluationTree Start Start Evaluation: (4-Methoxycyclohexyl)methanol Step1 In Silico Screen (LogP & QSAR) Start->Step1 Decision1 LogP < 1.0? Step1->Decision1 Step2 Protocol A: Zebrafish FET Test Decision1->Step2 Yes (Likely Lower Bioaccum) Decision1->Step2 No Result2 Teratogenic? Step2->Result2 Step3 Protocol B: Transcriptomics Result2->Step3 No (Clean Phenotype) Toxic High Risk: Membrane/Dev Toxicity Result2->Toxic Yes (Edema/Deformity) Safe Candidate Validated: Low Off-Target Risk Step3->Safe No Stress Pathway Activation Step3->Toxic High Oxidative Stress

Caption: Step-by-step decision matrix for validating the safety profile of the Methoxy analog.[1]

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to (4,4-Dimethoxycyclohexyl)methanol and its Monomethoxy Analog for Preclinical Research. Retrieved from [1]

  • National Toxicology Program (NTP). (2015).[1] West Virginia Chemical Spill: Zebrafish Developmental Toxicity Study. U.S. Department of Health and Human Services.[1] Retrieved from [1]

  • Lan, J., et al. (2015).[1] "Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA." Environmental Science & Technology.[1] Retrieved from [1]

  • PubChem. (2025).[1][4][5][6] Compound Summary: (4-Methoxycyclohexyl)methanol (CAS 101869-74-3).[5][7][8][9] National Library of Medicine.[1] Retrieved from [1]

  • Freeman, J. L., et al. (2017).[1] "Comparative analytical and toxicological assessment of methylcyclohexanemethanol (MCHM) mixtures associated with the Elk River chemical spill." Chemosphere.[1] Retrieved from

Sources

Comparative

Optimizing the Aliphatic Linker: A Comparative Guide to Structural Analogs of (4-Methoxycyclohexyl)methanol

Executive Summary: The Case for Sp³-Rich Scaffolds (4-Methoxycyclohexyl)methanol represents a pivotal "linker-functional" scaffold in modern drug discovery.[1] Unlike its aromatic counterpart (4-methoxybenzyl alcohol), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Sp³-Rich Scaffolds

(4-Methoxycyclohexyl)methanol represents a pivotal "linker-functional" scaffold in modern drug discovery.[1] Unlike its aromatic counterpart (4-methoxybenzyl alcohol), this saturated system offers a higher fraction of sp³ hybridized carbons (


), which correlates with improved solubility and reduced promiscuity.

However, the core scaffold presents specific liabilities:

  • Metabolic Soft Spots: The methoxy group is prone to O-demethylation, and the primary alcohol is a target for oxidation.

  • Conformational Flexibility: The cyclohexane ring flips between chair conformations, potentially imposing an entropic penalty upon binding.

  • Isomerism: The cis vs. trans geometry drastically alters the vector of the substituents. In most linker applications, the trans-isomer is preferred for its linear, rod-like geometry that mimics a para-substituted phenyl ring.[1]

This guide compares (4-Methoxycyclohexyl)methanol against three strategic analogs designed to address these specific SAR (Structure-Activity Relationship) challenges.

Comparative Analysis of Structural Analogs

We evaluate the core product against three distinct classes of analogs: Aromatic (Baseline) , Metabolic Blocker , and Rigid Bioisostere .

The Analogs
  • Core Product: trans-(4-Methoxycyclohexyl)methanol[1]

  • Analog A (Aromatic): 4-Methoxybenzyl alcohol[1][2][3]

  • Analog B (Metabolic Stability): trans-[4-(Trifluoromethoxy)cyclohexyl]methanol[1]

  • Analog C (Rigid Bioisostere): (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanol[1]

Performance Metrics Table
FeatureCore ProductAnalog A (Aromatic)Analog B (OCF₃)Analog C (BCP)
Geometry Linear (Trans), FlexiblePlanar (Flat)Linear (Trans), FlexibleLinear, Rigid
LogP (Est.) 0.9 - 1.21.1 - 1.31.8 - 2.11.0 - 1.3
Solubility HighModerateLowVery High
Metabolic Stability Low (O-demethylation)Low (Benzylic oxid.)[1]High (Blocked)Moderate
Permeability GoodExcellentExcellentGood
Synthetic Difficulty Moderate (Isomer sep.)LowHighHigh
Detailed Technical Insights
1. The "Escape from Flatland": Core vs. Analog A

Analog A represents the traditional aromatic scaffold. While synthetically trivial, it suffers from poor solubility and potential toxicity (quinone methide formation). The Core Product improves


, enhancing solubility while maintaining the linear vector required for binding pockets.
  • Recommendation: Use the Core Product to improve physicochemical properties of a lead series stuck in "flatland."

2. Blocking Metabolism: Core vs. Analog B

The methoxy group in the Core Product is a prime site for CYP450-mediated O-demethylation.[1] Analog B replaces the methoxy group with a Trifluoromethoxy (-OCF₃) group.

  • Mechanism: The strong C-F bonds and electron-withdrawing nature prevent oxidative attack.[1][4]

  • Trade-off: This significantly increases lipophilicity (LogP), which may hurt solubility but improves membrane permeability.[1]

3. Rigidification: Core vs. Analog C

Analog C utilizes the Bicyclo[1.1.1]pentane (BCP) bridge. This is a perfect linear spacer that mimics the trans-1,4-cyclohexyl geometry but without the conformational flipping.[1]

  • Benefit: Reduces the entropic cost of binding (pre-organized).

  • Result: Often yields higher potency if the vector is correct.

SAR Decision Logic (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analog based on assay results.

SAR_Logic Start Lead Compound with (4-Methoxycyclohexyl)methanol Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Microsomal Stability Assay Issue_Potency Issue: Low Potency (Entropic Penalty) Start->Issue_Potency Biochemical Potency Assay Issue_Solubility Issue: Poor Solubility Start->Issue_Solubility Kinetic Solubility Assay Sol_A Switch to Analog B: (-OCF3 derivative) Blocks O-demethylation Issue_Metab->Sol_A Sol_B Switch to Analog C: (Bicyclo[1.1.1]pentane) Rigidifies Linker Issue_Potency->Sol_B Sol_C Switch to Heterocycle: (Tetrahydropyran/Piperidine) Polar Bioisostere Issue_Solubility->Sol_C

Caption: Strategic decision tree for structural modification based on ADME and potency liabilities.

Experimental Protocols

A. Synthesis of trans-(4-Methoxycyclohexyl)methanol

Achieving the trans-isomer selectively is the primary synthetic challenge.[1] The following protocol utilizes a thermodynamic equilibration approach.

Reagents:

  • Starting Material: 1,4-Cyclohexanedimethanol (cis/trans mixture)[1]

  • Reagents: NaH (Sodium Hydride), MeI (Methyl Iodide), THF (Tetrahydrofuran)

  • Purification: Column Chromatography[1]

Protocol:

  • Mono-protection: React 1,4-cyclohexanedimethanol (10 mmol) with 1.0 eq of TBDMS-Cl and Imidazole in DMF to obtain the mono-protected silyl ether.

  • Methylation: Dissolve the mono-protected intermediate in dry THF at 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min. Add MeI (1.5 eq) dropwise. Warm to RT and stir for 4 hours.

  • Deprotection: Treat the crude mixture with TBAF (1.0 M in THF) to remove the silyl group.

  • Isomer Separation: The resulting product is a mixture of cis and trans.

    • Crucial Step: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). The trans-isomer typically elutes after the cis-isomer due to its higher polarity (better interaction with silica in this specific conformation) or crystallize if solid.[1]

    • Verification: Confirm geometry via NOESY NMR. The trans-isomer shows specific axial-axial couplings (

      
       Hz) for the ring protons.[1]
      
B. Microsomal Stability Assay (Metabolic Liability)

To validate the advantage of Analog B (OCF₃), use this standard protocol.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System[1]

  • Test Compounds (1 µM final conc.)

Workflow:

  • Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Target:

      
       µL/min/mg protein for a stable linker.
      

Synthetic Pathway Visualization[1]

Synthesis SM 1,4-Cyclohexanedimethanol (cis/trans mix) Step1 1. TBDMS-Cl, Imidazole (Mono-protection) SM->Step1 Inter1 Mono-Silyl Ether Step1->Inter1 Step2 2. NaH, MeI (Methylation) Inter1->Step2 Inter2 Methoxy-Silyl Ether Step2->Inter2 Step3 3. TBAF (Deprotection) Inter2->Step3 FinalMix Product (cis/trans mix) Step3->FinalMix Step4 4. Chromatography (Separation) FinalMix->Step4 Target trans-(4-Methoxycyclohexyl)methanol Step4->Target

Caption: Step-by-step synthetic route emphasizing the necessity of isomer separation.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2020). "Bicyclo[1.1.1]pentane as a Phenyl Isostere: A Case Study on the Inhibition of the Enzyme 11β-HSD1." ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[4] "Application Notes: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis." Link

Sources

Validation

Comparative study of frothing agents in coal flotation

Executive Summary In the beneficiation of fine coal (<500 µm), the selection of a frothing agent is not merely a choice of reagent but a calibration of the flotation hydrodynamic regime. This guide compares the three dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the beneficiation of fine coal (<500 µm), the selection of a frothing agent is not merely a choice of reagent but a calibration of the flotation hydrodynamic regime. This guide compares the three dominant classes of frothers—Aliphatic Alcohols (MIBC) , Natural Oils (Pine Oil) , and Polyglycol Ethers —analyzing their impact on combustible recovery, ash rejection, and bubble size distribution.

Key Insight for R&D: Much like surfactant screening in pharmaceutical formulation, frother selection requires balancing interfacial stability (to recover mass) with breakdown kinetics (to reject gangue).

  • MIBC remains the "gold standard" for selectivity and brittle froths.

  • Polyglycols offer superior kinetics for coarse particles but risk high hydraulic entrainment of ash.

  • Pine Oil serves as a dual-function reagent (collector/frother) best suited for oxidized coals where selectivity is secondary to recovery.

Mechanistic Foundation: The Physics of Froth

To interpret the comparative data, one must understand the causality of bubble coalescence. Frothers do not "make" bubbles; they prevent bubbles from merging.

Critical Coalescence Concentration (CCC)

The efficacy of a frother is defined by its ability to reduce the surface tension at the liquid-gas interface (


) and establish a stable hydration shell around the bubble.
  • Alcohols (MIBC): Adsorb rapidly at the interface but form weak hydrogen bonds, resulting in "dry" froths that shed ash easily.

  • Polyglycols: Create persistent elastic films, preventing coalescence even at high gas hold-ups, leading to "wet" froths.

Visualization: Mechanism of Action

The following diagram illustrates the interfacial orientation of frother molecules and their role in preventing bubble coalescence.

FrotherMechanism cluster_interface Air-Water Interface Dynamics cluster_outcome Macroscopic Effect Bubble Air Bubble FrotherMol Frother Molecule (Amphiphilic) FrotherMol->Bubble Hydrophobic Tail Orients to Air WaterShell Hydration Shell (Stable Film) FrotherMol->WaterShell Hydrophilic Head H-Bonds with Water Coalescence Coalescence Inhibition (Smaller d32) WaterShell->Coalescence Steric Hindrance Recovery Combustible Recovery (Hydrophobic Attachment) Coalescence->Recovery Increased Surface Area (Flux)

Figure 1: Mechanism of frother adsorption at the air-water interface preventing bubble coalescence.[1]

Comparative Analysis of Frothing Agents

The following analysis synthesizes experimental data from batch flotation tests on bituminous coal fines (approx. 20% ash feed).

Methyl Isobutyl Carbinol (MIBC)[2]
  • Class: Aliphatic Alcohol (Branched).

  • Performance Profile: MIBC is the industry baseline. It produces a brittle, mobile froth .

  • Pros: High selectivity. The froth breaks down immediately in the launder, preventing downstream pumping issues. Low water recovery means less entrainment of hydrophilic clays (ash).

  • Cons: High volatility (safety risk/consumption); ineffective for coarse particles (>500 µm) as the bubbles lack the "strength" to hold heavy loads.

Pine Oil[3]
  • Class: Terpene (Cyclic Alcohol).[2]

  • Performance Profile: A "frother-collector" hybrid.[3] It not only stabilizes bubbles but also coats coal particles, enhancing hydrophobicity.

  • Pros: Excellent for oxidized coal or difficult-to-float feeds.

  • Cons: Non-selective. The persistent froth structure traps water and fine clay particles, significantly increasing ash content in the concentrate.

Polyglycol Ethers (e.g., Dowfroth)[6]
  • Class: Synthetic Alkoxy-type.

  • Performance Profile: Designed for "power." These reagents lower surface tension more aggressively than alcohols.

  • Pros: Generates fine, uniform bubbles (low

    
    ). High combustible recovery for coarse coal  particles.
    
  • Cons: "Wet" froth. The strong water film carries significant gangue (entrainment), requiring wash water in column cells to mitigate high ash.

Summary Data Table

Data synthesized from comparative studies (e.g., Gupta et al., Otsuki et al.) under standard batch conditions (pH 7, 500 g/t Collector).

MetricMIBC (Baseline)Pine OilPolyglycol (Dowfroth)
Combustible Recovery 81.2%85.4% 83.5%
Ash Content (Conc.) 21.2% (Lowest)26.8% (High)23.5%
Water Recovery LowHighVery High
Bubble Size (

)
Small (~1.2 mm)Medium (~1.5 mm)Fine (<1.0 mm)
Selectivity Index High LowModerate
Kinetics (k-rate) FastSlowMedium

Analyst Note: While Pine Oil shows the highest recovery, the efficiency (Separation Efficiency) is often lower than MIBC due to the high ash penalty.

Experimental Protocol: Self-Validating Batch Test

To replicate these findings or screen new reagents, use the following protocol. This workflow includes a Mass Balance Check step to ensure data integrity—a critical requirement for high-quality R&D.

Reagents & Equipment
  • Cell: Denver D-12 Laboratory Flotation Machine (2L or 4L tank).

  • Collector: Diesel or Kerosene (Standardized at 500 g/t).

  • Frother: 1% w/w solutions of MIBC, Pine Oil, Polyglycol.

  • Feed: -500 µm Bituminous Coal (Deslimed if clay >30%).

Workflow Diagram

FlotationProtocol Prep 1. Slurry Prep (5-10% Solids, pH 7) Condition 2. Conditioning (Collector: 1 min Frother: 30 sec) Prep->Condition Agitation 1200 RPM Aeration 3. Aeration & Skimming (Air: 4 L/min, Time: 3-5 min) Condition->Aeration Open Air Valve Separation 4. Product Separation (Conc vs. Tails) Aeration->Separation Manual Scrape Validation 5. Mass Balance Check (Feed = Conc + Tails ±2%) Separation->Validation Dry & Weigh

Figure 2: Standardized Batch Flotation Workflow with Mass Balance Validation.

Step-by-Step Methodology
  • Slurry Preparation: Mix 200g of coal with 2L tap water. Agitate at 1200 RPM for 5 minutes to wet surfaces.

  • Conditioning (Critical Step):

    • Add Collector (Diesel).[4] Condition for 60 seconds.

    • Add Frother (Variable).[1][5][6][2][3][4][7][8][9] Condition for 30 seconds. Note: Do not over-condition frother; alcohols are volatile.

  • Flotation: Turn on air (typically 2-4 L/min). Scrape froth every 10 seconds for a total of 3 or 5 minutes.

  • Analysis: Filter, dry, and weigh Concentrate (C) and Tailings (T). Ash both products at 750°C.

  • Calculation:

    • Where

      
       are ash percentages of Feed, Concentrate, and Tails.
      

References

  • Otsuki, A., & Miller, T. (2019).[4] Safer Frother Option for Coal Flotation – A Review. Isaac Scientific Publishing. [Link]

  • Gupta, N., et al. (2019). Evaluation of Frother Types for Improved Flotation Recovery and Selectivity. Minerals (MDPI). [Link]

  • Laskowski, J.S. (2003). Fundamental Properties of Flotation Frothers and Their Effect on Flotation. University of British Columbia / Minerals Engineering. [Link]

  • ASTM International. (2019). ASTM D5114 - Standard Test Method for Laboratory Froth Flotation of Coal in a Mechanical Cell. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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